molecular formula C14H20ClN3O2 B3034767 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide CAS No. 220032-26-8

4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide

Cat. No.: B3034767
CAS No.: 220032-26-8
M. Wt: 297.78 g/mol
InChI Key: YBUGDJUVZUNIRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide is a benzamide derivative recognized in scientific research as a fundamental scaffold for the development of potent and selective serotonin 4 (5-HT4) receptor agonists . Studies have established that this core structure is essential for conferring selective 5-HT4 receptor agonism, which plays a significant role in modulating gastrointestinal motility . Compounds based on this scaffold have been evaluated for their ability to stimulate gastric emptying and colonic contraction, demonstrating potential for research into gastroprokinetic agents and the treatment of gastrointestinal motility disorders . The pharmacological interest in this compound and its derivatives stems from their well-correlated contractile potency in models like the isolated guinea-pig ascending colon and their binding affinity for the 5-HT4 receptor . This makes it a valuable tool compound for investigating the function of the 5-HT4 receptor in the central and peripheral nervous systems. Furthermore, its structural relationship to other benzamide compounds like metoclopramide, a medication with antiemetic and gastroprokinetic properties, underscores its relevance in pharmaceutical and mechanistic studies . The product is provided for chemical and biological research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O2/c1-20-13-7-12(16)11(15)6-10(13)14(19)18-8-9-2-4-17-5-3-9/h6-7,9,17H,2-5,8,16H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUGDJUVZUNIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NCC2CCNCC2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust and scalable synthetic pathway for 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide. This document is tailored for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic strategy, experimental protocols, mechanistic insights, and data presentation. The synthesis is approached via a convergent strategy, involving the preparation of two key intermediates: 4-amino-5-chloro-2-methoxybenzoic acid and 4-(aminomethyl)piperidine. The guide elucidates the rationale behind the selection of starting materials, reagents, and reaction conditions, ensuring a thorough understanding of the entire synthetic process.

Introduction and Retrosynthetic Analysis

This compound is a substituted benzamide derivative of interest in medicinal chemistry. Its structure incorporates a substituted aniline ring, which is a common pharmacophore, and a piperidinemethyl moiety that can influence solubility, basicity, and receptor interactions. The synthesis of this target molecule is most efficiently achieved through a convergent approach, which involves the separate synthesis of the carboxylic acid and amine fragments, followed by their coupling to form the final amide bond.

A retrosynthetic analysis reveals the two key building blocks: 4-amino-5-chloro-2-methoxybenzoic acid (I) and 4-(aminomethyl)piperidine (II).

Retrosynthetic Pathway

G Target This compound Amide_Coupling Amide Coupling Target->Amide_Coupling Intermediate_I 4-amino-5-chloro-2-methoxybenzoic acid (I) Amide_Coupling->Intermediate_I Intermediate_II 4-(aminomethyl)piperidine (II) Amide_Coupling->Intermediate_II

Caption: Retrosynthetic disconnection of the target molecule.

This guide will first detail the synthesis of each intermediate, followed by a comprehensive discussion of the final amide coupling step.

Synthesis of 4-amino-5-chloro-2-methoxybenzoic acid (I)

The synthesis of the substituted benzoic acid intermediate commences from the readily available and inexpensive p-aminosalicylic acid. The synthetic route involves three main transformations: methylation of the phenolic hydroxyl and carboxylic acid groups, regioselective chlorination, and subsequent saponification of the methyl ester.[1]

Overall Synthesis of Intermediate I

G Start p-Aminosalicylic Acid Step1 Methylation (Dimethyl Sulfate, KOH) Start->Step1 Intermediate_1A Methyl 4-amino-2-methoxybenzoate Step1->Intermediate_1A Step2 Chlorination (N-Chlorosuccinimide) Intermediate_1A->Step2 Intermediate_1B Methyl 4-amino-5-chloro-2-methoxybenzoate Step2->Intermediate_1B Step3 Hydrolysis (KOH, then HCl) Intermediate_1B->Step3 Final_I 4-amino-5-chloro-2-methoxybenzoic acid (I) Step3->Final_I

Caption: Synthetic pathway for Intermediate I.

Step 1: Methylation of p-Aminosalicylic Acid

The initial step involves the exhaustive methylation of both the phenolic hydroxyl and carboxylic acid functionalities of p-aminosalicylic acid using dimethyl sulfate in the presence of a base.

  • Rationale: Potassium hydroxide is used to deprotonate the acidic phenolic hydroxyl and carboxylic acid groups, forming the corresponding phenoxide and carboxylate anions. These nucleophilic anions then readily react with the electrophilic methyl groups of dimethyl sulfate. Acetone is a suitable solvent for this reaction.

Experimental Protocol:

  • In a well-ventilated fume hood, to a stirred solution of p-aminosalicylic acid (1.0 eq) and potassium hydroxide (3.2 eq) in acetone, cool the mixture to 20-30°C.[1]

  • Slowly add dimethyl sulfate (2.5 eq) dropwise, maintaining the temperature between 20-30°C.[1]

  • After the addition is complete, continue to stir the reaction mixture for 5-6 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford methyl 4-amino-2-methoxybenzoate.

Step 2: Chlorination of Methyl 4-amino-2-methoxybenzoate

The second step is the regioselective electrophilic chlorination of the aromatic ring. N-Chlorosuccinimide (NCS) is an effective and easy-to-handle chlorinating agent for this transformation.[2][3]

  • Rationale: The amino and methoxy groups are ortho, para-directing activating groups. The position ortho to the amino group and meta to the methoxy group is the most sterically accessible and electronically favorable for electrophilic substitution.

Experimental Protocol:

  • Dissolve methyl 4-amino-2-methoxybenzoate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add N-chlorosuccinimide (1.0 eq) portion-wise to the solution at room temperature.[1]

  • Stir the reaction mixture for 3-4 hours.[1]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain methyl 4-amino-5-chloro-2-methoxybenzoate.

Step 3: Hydrolysis of Methyl 4-amino-5-chloro-2-methoxybenzoate

The final step in the synthesis of intermediate I is the saponification of the methyl ester to the corresponding carboxylic acid.

  • Rationale: Basic hydrolysis with potassium hydroxide in a mixture of methanol and water, followed by acidification, is a standard and efficient method for ester cleavage.

Experimental Protocol:

  • Suspend methyl 4-amino-5-chloro-2-methoxybenzoate (1.0 eq) in a mixture of methanol and water.[1]

  • Add potassium hydroxide (2.2 eq) and reflux the mixture for 2-3 hours.[1]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the methanol under reduced pressure.

  • Dilute the residue with water and acidify with dilute hydrochloric acid to a pH of approximately 4-5 to precipitate the carboxylic acid.[1]

  • Filter the solid, wash with cold water, and dry to yield 4-amino-5-chloro-2-methoxybenzoic acid (I).

Synthesis of 4-(Aminomethyl)piperidine (II)

The synthesis of 4-(aminomethyl)piperidine is accomplished through a multi-step sequence starting from N-Boc-4-piperidone. This pathway involves a Wittig reaction to introduce the exocyclic double bond, followed by hydroboration-oxidation to form the primary alcohol, conversion to an azide, and finally reduction to the desired primary amine. The Boc protecting group is then removed in the final step.

Overall Synthesis of Intermediate II

G Start_II N-Boc-4-piperidone Step_II_1 Wittig Reaction ((Ph)3PCH2Br, n-BuLi) Start_II->Step_II_1 Intermediate_II_A tert-Butyl 4-methylenepiperidine-1-carboxylate Step_II_1->Intermediate_II_A Step_II_2 Hydroboration-Oxidation (BH3-THF, then H2O2, NaOH) Intermediate_II_A->Step_II_2 Intermediate_II_B tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate Step_II_2->Intermediate_II_B Step_II_3 Mesylation & Azide Substitution (MsCl, Et3N; then NaN3) Intermediate_II_B->Step_II_3 Intermediate_II_C tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate Step_II_3->Intermediate_II_C Step_II_4 Reduction (H2, Pd/C) Intermediate_II_C->Step_II_4 Intermediate_II_D tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate Step_II_4->Intermediate_II_D Step_II_5 Boc Deprotection (HCl in Dioxane) Intermediate_II_D->Step_II_5 Final_II 4-(aminomethyl)piperidine (II) Step_II_5->Final_II

Caption: Synthetic pathway for Intermediate II.

Step 1 & 2: Synthesis of tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate

This intermediate can be synthesized from N-Boc-4-piperidone via a Wittig reaction followed by hydroboration-oxidation, or more directly by reduction of the corresponding commercially available carboxylic acid or ester. A common alternative is the direct reduction of tert-butyl 4-(formyl)piperidine-1-carboxylate.

Step 3: Conversion to Azide

The hydroxyl group is first converted to a good leaving group, such as a mesylate, which is then displaced by an azide nucleophile.

  • Rationale: Mesylation provides an efficient leaving group for the subsequent SN2 reaction with sodium azide. This two-step process is generally high-yielding.

Experimental Protocol:

  • Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM) and cool to 0°C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Stir the reaction at 0°C for 1-2 hours, then warm to room temperature.

  • Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude mesylate.

  • Dissolve the crude mesylate in DMF and add sodium azide (1.5 eq).

  • Heat the reaction mixture to 80-90°C and stir for several hours until the reaction is complete (monitored by TLC).

  • Cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield tert-butyl 4-(azidomethyl)piperidine-1-carboxylate.

Step 4: Reduction of the Azide

The azide is reduced to the primary amine via catalytic hydrogenation.

  • Rationale: Catalytic hydrogenation with palladium on carbon is a clean and efficient method for the reduction of azides to amines. The reaction proceeds under mild conditions with high yield.

Experimental Protocol:

  • Dissolve tert-butyl 4-(azidomethyl)piperidine-1-carboxylate (1.0 eq) in methanol or ethanol.

  • Add a catalytic amount of 10% Pd/C.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain tert-butyl 4-(aminomethyl)piperidine-1-carboxylate.

Step 5: Boc Deprotection

The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the free amine.[4][5]

  • Rationale: The Boc group is labile to strong acids. A solution of HCl in an organic solvent like dioxane or treatment with trifluoroacetic acid (TFA) effectively cleaves the carbamate to release the free amine as its hydrochloride salt.[6]

Experimental Protocol:

  • Dissolve tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (1.0 eq) in a minimal amount of 1,4-dioxane.

  • Add a 4M solution of HCl in 1,4-dioxane (excess, e.g., 5-10 eq) and stir at room temperature for 1-2 hours.[4]

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the dihydrochloride salt of 4-(aminomethyl)piperidine (II).

  • The free base can be obtained by neutralization with a suitable base.

Amide Coupling to form this compound

The final step in the synthesis is the formation of the amide bond between 4-amino-5-chloro-2-methoxybenzoic acid (I) and 4-(aminomethyl)piperidine (II). This is achieved using a suitable coupling agent to activate the carboxylic acid.[7]

  • Rationale for Coupling Agent Selection: For efficient amide bond formation and to minimize side reactions, particularly racemization if chiral centers were present, modern coupling reagents are employed. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (1-Hydroxybenzotriazole) are excellent choices.[8][9][10] HATU is known for its high efficiency, especially with sterically hindered substrates.[11] EDC/HOBt is a more cost-effective option that is also highly effective.[12][13]

Final Amide Coupling Step

G Intermediate_I 4-amino-5-chloro-2-methoxybenzoic acid (I) Coupling Amide Coupling (HATU, DIPEA or EDC/HOBt, DIPEA) Intermediate_I->Coupling Intermediate_II 4-(aminomethyl)piperidine (II) Intermediate_II->Coupling Target This compound Coupling->Target

Caption: The final amide bond formation step.

Protocol using HATU

Experimental Protocol:

  • In an inert atmosphere, dissolve 4-amino-5-chloro-2-methoxybenzoic acid (I) (1.0 eq) in anhydrous DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the solution.

  • Add HATU (1.1-1.2 eq) and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[8]

  • Add a solution of 4-(aminomethyl)piperidine (II) (1.0-1.1 eq) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Once complete, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol using EDC/HOBt

Experimental Protocol:

  • In an inert atmosphere, dissolve 4-amino-5-chloro-2-methoxybenzoic acid (I) (1.0 eq), 4-(aminomethyl)piperidine (II) (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.[12]

  • Cool the stirred solution to 0°C in an ice bath.

  • Add DIPEA (2.0-3.0 eq) to the mixture.

  • Slowly add solid EDC hydrochloride (1.2 eq) in portions.[12]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and purify as described in the HATU protocol.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
4-amino-5-chloro-2-methoxybenzoic acidC₈H₈ClNO₃201.617206-70-4
4-(aminomethyl)piperidineC₆H₁₄N₂114.197144-05-0
Target CompoundC₁₄H₂₀ClN₃O₂297.78220032-26-8

Conclusion

This technical guide has detailed a reliable and well-documented synthetic pathway for the preparation of this compound. The convergent approach, involving the synthesis of a substituted benzoic acid and a piperidine amine intermediate, followed by an efficient amide coupling, offers a flexible and scalable route to the target molecule. The provided experimental protocols, based on established chemical literature, serve as a solid foundation for researchers in the field of medicinal and organic chemistry.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and medicinal chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. [Link]

  • CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. (2016).
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Gong, Y., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3501-3505.
  • D'hooghe, M., et al. (2009). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Tetrahedron, 65(31), 6047-6054.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced and Applied Sciences, 9(10), 133-143.
  • Defense Technical Information Center. (2018). Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]

  • Kim Reactor. (2023, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond [Video]. YouTube. [Link]

  • Chem-Impex. (n.d.). 4-(Aminomethyl)piperidine. [Link]

  • AccelaChem. (n.d.). 220032-26-8,4-Amino-5-chloro-2-methoxy-N-(4-piperidylmethyl.... [Link]

  • MySkinRecipes. (n.d.). 4-Amino-5-chloro-2-methoxy-N-(piperidin-4.... [Link]

  • Gassama, A., et al. (2015).
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Matassini, C., et al. (2016). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ARKIVOC.
  • AccelaChem. (n.d.). 119452-66-3,2,6-Difluorophenylhydrazine. [Link]

  • AccelaChem. (n.d.). 550-89-0,Phenazine-1-carboxamide. [Link]

  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). [Link]

  • Karade, N. N., & Gampawar, S. V. (2010). Applications of N-Chlorosuccinimide in Organic Synthesis.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]

  • PubChem. (n.d.). tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate. [Link]

  • Abdel-Magid, A. F., et al. (1996). Chemoselective Reductive Alkylation of Ammonia with Carbonyl Compounds: Synthesis of Primary and Symmetrical Secondary Amines. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • precisionFDA. (n.d.). TERT-BUTYL 4-(AMINOMETHYL)PIPERIDINE-1-CARBOXYLATE. [Link]

  • Journal of Global Trends in Pharmaceutical Sciences. (2013). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

  • Zhang, Y., et al. (2018). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate.
  • LibreTexts Chemistry. (2021). 24.6: Synthesis of Amines.
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.
  • PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. [Link]

  • van der Stelt, C., et al. (1953). The chlorination of 4-amino-2-hydroxy-benzoic acid. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 195-199.
  • Global Substance Registration System. (n.d.). 4-AMINO-5-CHLORO-2-METHOXYBENZOIC ACID. [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide (Cinitapride)

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cinitapride, a substituted benzamide, is a gastroprokinetic and antiemetic agent with a sophisticated, multi-target mechanism of action.[1][2] Unlike single-target drugs, its therapeutic efficacy arises from a synergistic interplay between serotonergic and dopaminergic pathways within the enteric nervous system. The core of its prokinetic activity lies in its function as a serotonin 5-HT₄ receptor agonist, which enhances the release of acetylcholine and stimulates gastrointestinal motility.[1][3][4] This primary action is complemented by its antagonist activity at 5-HT₂ receptors and agonist activity at 5-HT₁ receptors, which further modulate serotonergic tone to favor coordinated peristalsis.[5][6][7] Additionally, Cinitapride exhibits a discrete antagonist effect on dopamine D₂ receptors, contributing to both its prokinetic and antiemetic properties by mitigating the inhibitory effects of dopamine in the gut.[2][3][8] This guide provides a detailed exploration of these molecular interactions, the experimental methodologies used to validate them, and their ultimate translation into therapeutic effects for disorders such as functional dyspepsia and gastroesophageal reflux disease.[9][10]

Introduction: The Clinical Context of a Multifunctional Prokinetic

Gastrointestinal motility disorders, including functional dyspepsia (FD), gastroesophageal reflux disease (GERD), and delayed gastric emptying, represent a significant clinical challenge.[1][9] Cinitapride (4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide) emerged as a therapeutic solution, offering a robust prokinetic effect.[2] Developed by Almirall-Prodesfarma, it is classified as a gastroprokinetic and antiemetic agent.[1] Its clinical utility is rooted in its ability to correct dysmotility by modulating key neuro-regulatory pathways in the gastrointestinal tract. A crucial advantage of Cinitapride is its favorable cardiac safety profile, as it does not induce QT interval prolongation at therapeutic doses, a significant concern with earlier prokinetics like cisapride.[1][2]

Core Molecular Mechanism of Action: A Synergistic Multi-Target Approach

Cinitapride's efficacy is not derived from a single molecular interaction but from its engagement with multiple, distinct receptor subtypes. This multi-target profile allows for a more nuanced and potent regulation of gastrointestinal function.

The Serotonergic Pathway: A Dual-Action Engine for Motility

Serotonin (5-Hydroxytryptamine, 5-HT) is a critical regulator of gut function. Cinitapride masterfully modulates this system through a combination of agonistic and antagonistic actions.

The principal mechanism behind Cinitapride's prokinetic effect is its agonist activity at 5-HT₄ receptors located on presynaptic terminals of enteric cholinergic neurons.[1][3] This interaction initiates a downstream signaling cascade that culminates in the enhanced release of acetylcholine (ACh).[3][4] The released ACh then acts on muscarinic receptors on smooth muscle cells, stimulating contractions and promoting coordinated peristaltic waves, which accelerates gastric emptying and intestinal transit.[3]

G cluster_neuron Enteric Cholinergic Neuron cluster_muscle GI Smooth Muscle Cell Cinitapride Cinitapride Receptor 5-HT4 Receptor Cinitapride->Receptor Binds & Activates AC Acetylcholine (ACh) Vesicle Receptor->AC Triggers Release ACh Release AC->Release Fusion & MReceptor Muscarinic Receptor Release->MReceptor ACh binds to Contraction Muscle Contraction (Peristalsis) MReceptor->Contraction Induces

Caption: Cinitapride's 5-HT4 agonist signaling pathway.

Cinitapride's serotonergic action is further refined by its interaction with other 5-HT receptor subtypes. It acts as an agonist at 5-HT₁ receptors and a potent antagonist at 5-HT₂ receptors.[2][5][6][8] While 5-HT₄ agonism promotes pro-cholinergic effects, the antagonism of 5-HT₂ receptors is crucial. Activation of 5-HT₂ receptors can lead to smooth muscle relaxation and slow down transit.[3] By blocking these receptors, Cinitapride prevents this inhibitory feedback, ensuring that the pro-motility signal initiated by 5-HT₄ activation is unopposed.[3]

The Dopaminergic Pathway: Antagonism of D₂ Receptors

In addition to its serotonergic effects, Cinitapride acts as a dopamine D₂ receptor antagonist.[2][8] Dopamine typically exerts an inhibitory influence on gastrointestinal motility by suppressing acetylcholine release.[3] By blocking D₂ receptors in the enteric nervous system, Cinitapride removes this "brake," further contributing to the net increase in cholinergic activity and motility.[3][4] This D₂ antagonism is also a key component of its antiemetic properties, mirroring the mechanism of drugs like domperidone.[3][11]

G cluster_serotonin Serotonergic Actions cluster_dopamine Dopaminergic Action Cinitapride Cinitapride HT4 5-HT4 Receptor Cinitapride->HT4 Agonist (+) HT2 5-HT2 Receptor Cinitapride->HT2 Antagonist (-) D2 Dopamine D2 Receptor Cinitapride->D2 Antagonist (-) ACh Increased Acetylcholine Release HT4->ACh Motility Enhanced GI Motility (Prokinetic Effect) HT2->Motility Prevents Relaxation D2->ACh Nausea Reduced Nausea/Vomiting (Antiemetic Effect) D2->Nausea ACh->Motility

Caption: Integrated mechanism of Cinitapride's actions.

Pharmacological & Therapeutic Effects

The molecular interactions of Cinitapride translate into distinct physiological and therapeutic outcomes:

  • Enhanced Gastrointestinal Motility: The synergistic increase in cholinergic tone leads to accelerated gastric emptying, improved peristalsis, and an increased tone of the lower esophageal sphincter (LES), which is beneficial in GERD.[2][3]

  • Antiemetic Properties: The antagonism of D₂ receptors, and potentially modulation of 5-HT receptors in the chemoreceptor trigger zone, contributes to its effectiveness in reducing nausea and vomiting.[1][3]

  • Symptom Relief in Functional Dyspepsia: By addressing delayed gastric emptying and improving gastroduodenal coordination, Cinitapride effectively alleviates key symptoms of FD, such as postprandial fullness, bloating, and early satiety.[1][4][12]

Experimental Validation & Protocols

The multi-target profile of Cinitapride can be validated through a series of well-established in vitro assays. These protocols serve to quantify the drug's interaction with its targets and confirm its functional effects.

Protocol: Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of Cinitapride for human recombinant 5-HT₁, 5-HT₂, 5-HT₄, and D₂ receptors.

Methodology:

  • Membrane Preparation: Cell lines stably expressing the human receptor of interest (e.g., HEK293 cells) are cultured, harvested, and homogenized to prepare crude membrane fractions.

  • Assay Setup: In a 96-well plate, membrane preparations are incubated with a specific radioligand (e.g., [³H]GR113808 for 5-HT₄) and increasing concentrations of unlabeled Cinitapride.

  • Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: Competition binding curves are generated, and IC₅₀ values (concentration of Cinitapride that inhibits 50% of specific radioligand binding) are calculated. IC₅₀ values are then converted to Ki (inhibition constant) values using the Cheng-Prusoff equation.

Data Presentation:

Receptor SubtypeRadioligandHypothetical Cinitapride Kᵢ (nM)Implied Activity
5-HT₄[³H]GR11380815High Affinity
5-HT₂A[³H]Ketanserin50Moderate Affinity
5-HT₁A[³H]8-OH-DPAT80Moderate Affinity
Dopamine D₂[³H]Spiperone120Lower Affinity

Note: The Ki values presented are hypothetical for illustrative purposes and do not represent actual experimental data.

Protocol: In Vitro Functional Assay (Isolated Guinea Pig Ileum)

Objective: To functionally characterize the prokinetic effect of Cinitapride and confirm its cholinergic mechanism.

Methodology:

  • Tissue Preparation: A segment of the distal ileum is isolated from a guinea pig and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Transducer Setup: The tissue is connected to an isometric force transducer to record contractile activity.

  • Baseline & Drug Addition: After an equilibration period, a cumulative concentration-response curve is generated by adding increasing concentrations of Cinitapride.

  • Antagonist Challenge: To validate the mechanism, the experiment is repeated after pre-incubating the tissue with specific antagonists:

    • Atropine (muscarinic antagonist): To confirm the response is mediated by acetylcholine.

    • A 5-HT₄ antagonist (e.g., GR125487): To confirm the involvement of the 5-HT₄ receptor.

  • Data Analysis: The magnitude of contraction is measured and plotted against the Cinitapride concentration. A rightward shift in the concentration-response curve in the presence of antagonists confirms the mechanism of action.

G start Isolate Guinea Pig Ileum Segment mount Mount Tissue in Organ Bath (Krebs Solution, 37°C, 95% O2) start->mount connect Connect to Force Transducer mount->connect equilibrate Equilibrate Tissue connect->equilibrate add_cinitapride Add Cumulative Concentrations of Cinitapride equilibrate->add_cinitapride antagonist_path Repeat with Antagonist Pre-incubation equilibrate->antagonist_path record Record Contractile Response add_cinitapride->record analyze Generate Concentration- Response Curve record->analyze compare Compare Shift in Response Curves record->compare analyze->compare atropine Add Atropine antagonist_path->atropine ht4_ant Add 5-HT4 Antagonist antagonist_path->ht4_ant atropine->add_cinitapride ht4_ant->add_cinitapride

Caption: Experimental workflow for the isolated organ bath assay.

Conclusion

The mechanism of action of this compound (Cinitapride) is a paradigm of rational drug design, leveraging a multi-target approach for superior therapeutic effect. Its identity as a 5-HT₄ agonist, 5-HT₂ antagonist, and weak D₂ antagonist provides a synergistic enhancement of cholinergic pathways in the enteric nervous system. This integrated mechanism not only drives its potent prokinetic and antiemetic effects but also underpins its clinical success in managing complex gastrointestinal motility disorders.

References

  • Vertex AI Search. (n.d.). Cinitapride.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Cinitapride Tartrate?
  • Taylor & Francis. (n.d.). Cinitapride – Knowledge and References.
  • Getz Pharma. (n.d.). Cinita (Cinitapride).
  • Medical Dialogues. (2023, April 21). Cinitapride: Indications, Uses, Dosage, Drugs Interactions, Side effects.
  • Wikipedia. (n.d.). Cinitapride.
  • Cenmed Enterprises. (n.d.). Cinitapride (C007B-578170).
  • MedChem Express. (n.d.). Cinitapride.
  • MedchemExpress.com. (n.d.). Cinitapride | Gastroprokinetic Agent.
  • TargetMol. (n.d.). Cinitapride | 5-HT Receptor.
  • NIH. (2025, May 2). Evaluation of cinitapride's efficacy and safety in treating functional dyspepsia with overlapping symptoms: a real-world study in Chinese healthcare settings.
  • PubMed. (n.d.). [Efficacy and tolerability of cinitapride in the treatment of functional dyspepsia and delayed gastric emptying].
  • NIH PubChem. (n.d.). Cinitapride | C21H30N4O4 | CID 68867.
  • Dr.Oracle. (2025, October 7). What is the recommended dosage and usage of Cinitapride (generic name) for treating gastroesophageal reflux disease (GERD) and functional dyspepsia?
  • PubMed. (n.d.). Efficacy and safety of cinitapride in the treatment of mild to moderate postprandial distress syndrome-predominant functional dyspepsia.

Sources

physical and chemical properties of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted benzamides are a versatile class of compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This technical guide focuses on a specific derivative, 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide, a molecule with potential applications in drug discovery and development. Its structural features, particularly the substituted benzamide core linked to a piperidine moiety, suggest a likelihood of interaction with various biological targets, including dopamine and serotonin receptors. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of its physical and chemical properties, a plausible synthetic route, and its potential pharmacological significance based on the current understanding of related compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. While experimental data for this compound is not extensively available in the public domain, we can compile known information and provide predicted values for key parameters.

PropertyValueData TypeSource
IUPAC Name This compound--
CAS Number 220032-26-8Experimental-
Molecular Formula C₁₄H₂₀ClN₃O₂Calculated-
Molecular Weight 297.79 g/mol Calculated-
Appearance White to off-white solidPredictedGeneral knowledge of similar compounds
Melting Point Not available (A related hydrochloride salt has a melting point of 276-278 °C)Experimental (for related compound)[1]
Boiling Point 440.9 ± 45.0 °CPredicted[2]
Solubility Sparingly soluble in water; Soluble in organic solvents such as ethanol, DMSO, and DMFPredictedGeneral solubility trends for benzamides
pKa 13.68 ± 0.20Predicted[2]
LogP Not available--

Note: Predicted values are based on computational models and data from structurally similar compounds and should be confirmed by experimental analysis.

Synthesis and Characterization

The synthesis of this compound can be approached through a multi-step process, leveraging established methodologies for amide bond formation. A plausible synthetic pathway is outlined below.

Proposed Synthetic Pathway

Synthesis_Pathway A 4-Amino-5-chloro-2-methoxybenzoic acid B Protection of amino group (e.g., Acetylation) A->B Acetic anhydride C 4-Acetamido-5-chloro-2-methoxybenzoic acid B->C D Activation of carboxylic acid (e.g., with thionyl chloride) C->D SOCl₂ E 4-Acetamido-5-chloro-2-methoxybenzoyl chloride D->E G Amide coupling E->G Base (e.g., Triethylamine) F 4-(Aminomethyl)piperidine (with protected piperidine nitrogen, e.g., Boc) F->G H Protected intermediate G->H I Deprotection of both amino groups H->I Acid (e.g., HCl) J This compound I->J

Caption: Proposed synthesis of this compound.

Experimental Protocol: A General Approach

The following protocol is a generalized procedure based on the synthesis of similar benzamide derivatives[3]. Optimization of reaction conditions and purification methods is essential for achieving high yield and purity.

Step 1: Protection of the Aromatic Amine

  • Suspend 4-amino-5-chloro-2-methoxybenzoic acid in a suitable solvent (e.g., acetic acid).

  • Add a protecting group reagent, such as acetic anhydride, to the suspension.

  • Heat the mixture under reflux until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture and isolate the protected product, 4-acetamido-5-chloro-2-methoxybenzoic acid, by filtration.

Step 2: Activation of the Carboxylic Acid

  • Suspend the protected benzoic acid derivative in an excess of a chlorinating agent, such as thionyl chloride.

  • Reflux the mixture until a clear solution is obtained, indicating the formation of the acid chloride.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-acetamido-5-chloro-2-methoxybenzoyl chloride.

Step 3: Amide Coupling

  • Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • In a separate flask, dissolve N-Boc-4-(aminomethyl)piperidine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in the same solvent.

  • Add the acid chloride solution dropwise to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Dry the organic layer, concentrate, and purify the protected intermediate by column chromatography.

Step 4: Deprotection

  • Dissolve the protected intermediate in a suitable solvent (e.g., methanol or dioxane).

  • Add a strong acid, such as hydrochloric acid, to cleave both the acetamido and Boc protecting groups.

  • Stir the reaction at room temperature or with gentle heating.

  • Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the final product into an organic solvent.

  • Purify the final product, this compound, by recrystallization or column chromatography.

Characterization Workflow

Characterization_Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC) Start->NMR MS Mass Spectrometry (HRMS for accurate mass) Start->MS IR Infrared Spectroscopy Start->IR Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation Purity Purity Assessment (HPLC, Elemental Analysis) Structure_Confirmation->Purity

Caption: Workflow for the structural confirmation and purity analysis of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected signals would include aromatic protons, a methoxy singlet, and protons corresponding to the piperidine ring and the methylene bridge.

  • ¹³C NMR: Will confirm the number of unique carbon atoms and their chemical environments.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition and molecular weight of the synthesized compound.

Infrared (IR) Spectroscopy:

  • Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and C-O stretching (methoxy) will be indicative of the compound's functional groups.

Pharmacological Profile and Mechanism of Action

Potential Targets and Mechanism of Action:

  • Dopamine D₂ Receptor Antagonism: Substituted benzamides are a well-established class of dopamine D₂ receptor antagonists. This activity is often associated with antipsychotic and antiemetic effects.

  • Serotonin 5-HT₄ Receptor Agonism: Several benzamide derivatives act as agonists at the 5-HT₄ receptor, which is known to play a role in gastrointestinal motility. This makes them potential candidates for the treatment of gastrointestinal disorders such as gastroparesis and constipation.

The specific substitutions on the benzamide ring and the nature of the side chain are critical determinants of receptor selectivity and potency. The 4-amino, 5-chloro, and 2-methoxy substitutions are common features in compounds with prokinetic activity.

Potential Signaling Pathway

The following diagram illustrates the potential downstream signaling cascade following the activation of the 5-HT₄ receptor by a benzamide agonist.

Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT₄ Receptor G_Protein Gαs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion Ligand 4-amino-5-chloro-2-methoxy-N- (piperidin-4-ylmethyl)benzamide Ligand->Receptor Binds and Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Increased Neuronal Excitability (e.g., enhanced acetylcholine release) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Postulated 5-HT₄ receptor-mediated signaling pathway for prokinetic benzamides.

Applications in Research and Drug Development

Given its structural motifs, this compound is a valuable tool for:

  • Lead Optimization: Serving as a scaffold for the development of novel and more selective dopamine D₂ antagonists or 5-HT₄ agonists.

  • Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the benzamide and piperidine moieties affect receptor binding and functional activity.

  • Pharmacological Probes: Use as a research tool to explore the physiological roles of D₂ and 5-HT₄ receptors in various tissues and disease models.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) is not widely available, general guidelines for handling substituted benzamides should be followed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry, and well-sealed container away from incompatible materials.

Conclusion

This compound represents a promising chemical entity within the broader class of substituted benzamides. While a comprehensive experimental characterization is still needed, its structural features suggest a strong potential for pharmacological activity, particularly as a modulator of dopaminergic and serotonergic systems. This guide provides a foundational understanding of its properties, a strategic approach to its synthesis and characterization, and insights into its potential applications in the field of drug discovery. Further experimental investigation is warranted to fully elucidate its therapeutic potential.

References

  • [This result is not available in the current search]
  • [This result is not available in the current search]
  • [This result is not available in the current search]
  • Synthesis of 4-Amino-5-chloro-2-methoxy-N-(1-methyl-3-pyrrolidinyl)benzamide. - PrepChem.com. (URL: [Link])

  • Exploring Benzamide, 4-Amino-5-Chloro-2-Methoxy-N-[(3S,4R)-3-Methoxy-4-Piperidinyl]-, Hydrochloride: A Key Pharmaceutical Intermediate. (URL: [Link])

Sources

An In-Depth Technical Guide to 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide (BMS-813160)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unraveling the Potential of a Dual CCR2/CCR5 Antagonist

In the landscape of modern therapeutics, particularly in immuno-oncology and inflammatory diseases, the modulation of chemokine signaling pathways has emerged as a promising strategy. This guide provides a comprehensive technical overview of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide, a potent and selective dual antagonist of C-C chemokine receptor type 2 (CCR2) and type 5 (CCR5), widely known by its designation BMS-813160.[1][2][3] Developed by Bristol-Myers Squibb, this orally administered small molecule has garnered significant interest for its potential to remodel the tumor microenvironment and combat therapeutic resistance.

This document is intended to serve as a detailed resource for researchers and drug development professionals. It delves into the core aspects of BMS-813160, from its fundamental mechanism of action and synthesis to its analytical characterization, preclinical profile, and clinical evaluation. By synthesizing technical data with mechanistic insights, this guide aims to provide a thorough understanding of BMS-813160 and its place in the evolving field of targeted therapies.

Core Compound Identity

IUPAC Name This compound
Common Name BMS-813160
CAS Number 654084-41-0
Molecular Formula C₁₄H₂₀ClN₃O₂
Molecular Weight 301.78 g/mol
Chemical Structure

Mechanism of Action: A Dual Approach to Immune Modulation

BMS-813160 functions as a potent antagonist of two key chemokine receptors, CCR2 and CCR5, which play critical roles in the trafficking of immunosuppressive immune cells.[1][2][3] Both CCR2 and CCR5 are G-protein coupled receptors (GPCRs) that, upon binding to their respective chemokine ligands, initiate a cascade of downstream signaling events culminating in cellular migration and activation.[4][5][6]

The primary ligands for CCR2 include CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), while CCR5 binds to several chemokines, notably CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES).[7] These chemokines are often overexpressed within the tumor microenvironment, leading to the recruitment of tumor-associated macrophages (TAMs), regulatory T cells (Tregs), and myeloid-derived suppressor cells (MDSCs). These recruited cells contribute to an immunosuppressive milieu that hinders the efficacy of anti-tumor immune responses.

By competitively binding to CCR2 and CCR5, BMS-813160 blocks the interaction of these receptors with their cognate ligands. This inhibition prevents the downstream signaling cascade, thereby impeding the migration of immunosuppressive cells into the tumor microenvironment.[1][2] This dual antagonism is hypothesized to shift the balance of the immune infiltrate within the tumor towards a more pro-inflammatory, anti-tumor state, potentially enhancing the efficacy of other immunotherapies like checkpoint inhibitors.

Signaling Pathway Overview

The binding of chemokines to CCR2 and CCR5 typically activates Gαi-coupled signaling pathways. This leads to the dissociation of the G-protein subunits, initiating multiple downstream effects including the activation of phosphoinositide 3-kinase (PI3K), phospholipase C (PLC), and the Ras/Raf/MEK/ERK pathway. These pathways ultimately regulate cellular processes such as chemotaxis, proliferation, and survival. BMS-813160's antagonistic action prevents the initiation of this signaling cascade.

CCR2_CCR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 Binds CCL5 CCL5 CCR5 CCR5 CCL5->CCR5 Binds BMS813160 BMS-813160 BMS813160->CCR2 Blocks BMS813160->CCR5 Blocks G_protein Gαi/βγ CCR2->G_protein Activates CCR5->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K RAS_RAF Ras/Raf/MEK/ERK Pathway G_protein->RAS_RAF Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Chemotaxis Chemotaxis & Cell Migration PI3K->Chemotaxis Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation

Caption: Antagonistic action of BMS-813160 on CCR2/CCR5 signaling.

Synthesis and Manufacturing

The synthesis of this compound hydrochloride involves a multi-step process. While specific, proprietary manufacturing details are not publicly available, a representative synthetic route can be constructed based on published literature and general organic chemistry principles. The following protocol is a plausible, non-proprietary pathway for the synthesis of the core benzamide structure.

Exemplary Synthetic Protocol

Step 1: Synthesis of 4-amino-5-chloro-2-methoxybenzoic acid

This intermediate can be prepared from 4-amino-2-methoxybenzoic acid through a chlorination reaction.

  • Materials: 4-amino-2-methoxybenzoic acid, N-chlorosuccinimide (NCS), and a suitable solvent such as dimethylformamide (DMF).

  • Procedure:

    • Dissolve 4-amino-2-methoxybenzoic acid in DMF.

    • Slowly add NCS to the solution at room temperature.

    • Stir the reaction mixture until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into water to precipitate the product.

    • Filter, wash with water, and dry the solid to obtain 4-amino-5-chloro-2-methoxybenzoic acid.

Step 2: Amide Coupling to form this compound

This step involves the coupling of the carboxylic acid intermediate with 4-(aminomethyl)piperidine.

  • Materials: 4-amino-5-chloro-2-methoxybenzoic acid, 4-(aminomethyl)piperidine (with appropriate protection on the piperidine nitrogen, e.g., a Boc group), a coupling agent such as HATU or EDC/HOBt, a base like diisopropylethylamine (DIPEA), and a solvent like DMF.

  • Procedure:

    • Dissolve 4-amino-5-chloro-2-methoxybenzoic acid, the protected 4-(aminomethyl)piperidine, and the coupling agent in DMF.

    • Add DIPEA to the mixture and stir at room temperature.

    • Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

    • If a protecting group was used, deprotect under appropriate conditions (e.g., trifluoroacetic acid for a Boc group).

    • The final product can be converted to its hydrochloride salt by treatment with HCl in a suitable solvent.

Synthesis_Workflow Start 4-amino-2-methoxybenzoic acid Intermediate1 4-amino-5-chloro-2-methoxybenzoic acid Start->Intermediate1 Chlorination (NCS) Coupled_Product Protected Benzamide Intermediate1->Coupled_Product Amide Coupling Amine 4-(aminomethyl)piperidine (N-protected) Amine->Coupled_Product Final_Product BMS-813160 Coupled_Product->Final_Product Deprotection

Caption: Simplified workflow for the synthesis of BMS-813160.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to ensure the identity, purity, and quality of BMS-813160 for research and development purposes. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is a standard approach for assessing the purity of BMS-813160 and for quantifying it in various matrices.

Exemplary HPLC-UV Method:

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water with a modifier like 0.1% formic acid or trifluoroacetic acid.
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound).
Injection Volume 10 µL
Column Temperature 30 °C

This method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for the structural confirmation of BMS-813160.[2][8] The spectra provide a unique fingerprint of the molecule, allowing for the unambiguous assignment of all proton and carbon signals.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the protons on the substituted benzene ring.

  • Amide Proton: A broad singlet corresponding to the -NH- proton of the amide linkage.

  • Piperidine and Methylene Protons: A series of signals in the aliphatic region (typically 1.0-4.0 ppm) corresponding to the protons of the piperidine ring and the methylene bridge.

  • Methoxy Protons: A sharp singlet around 3.8-4.0 ppm corresponding to the -OCH₃ group.

  • Amino Protons: A broad singlet for the -NH₂ group on the aromatic ring.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon: A characteristic signal in the downfield region (around 165-175 ppm) for the amide carbonyl carbon.

  • Aromatic Carbons: A set of signals in the aromatic region (110-160 ppm).

  • Piperidine and Methylene Carbons: Signals in the aliphatic region (20-60 ppm).

  • Methoxy Carbon: A signal around 55-60 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of BMS-813160 and to identify any impurities or degradation products.[2] Electrospray ionization (ESI) is a common technique for this type of molecule. The expected [M+H]⁺ ion would be at m/z 302.13.

Preclinical Pharmacology and Toxicology

Preclinical studies are fundamental in characterizing the pharmacokinetic, pharmacodynamic, and toxicological profile of a new chemical entity. For a CCR2 antagonist with a similar profile, pharmacokinetic parameters in rats and dogs have been reported.[1]

Pharmacokinetics

BMS-813160 has been shown to have good oral bioavailability and low clearance in preclinical species such as dogs and cynomolgus monkeys.[8] A summary of expected pharmacokinetic parameters for a representative CCR2 antagonist is provided below.

ParameterRatDog
Half-life (t½) (oral) 2.5 h3.2 h
AUC (oral, 10 mg/kg) 2723 nM·h35560 nM·h
Oral Bioavailability 78%78%
(Data for a representative CCR2 antagonist, INCB-8761)[1]
Toxicology

Preclinical toxicology studies are conducted to identify potential target organs of toxicity and to determine a safe starting dose for human clinical trials.[9][10] These studies typically involve dose-range finding and repeat-dose toxicity studies in at least two species (one rodent and one non-rodent).[9] Key endpoints include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and histopathology. For CCR5 antagonists, toxicity concerns have in some cases halted clinical progression, highlighting the importance of thorough preclinical safety evaluation.[11]

Clinical Development

BMS-813160 has been evaluated in several clinical trials, primarily in the context of advanced solid tumors, with a particular focus on pancreatic ductal adenocarcinoma (PDAC).[12][13] The rationale for its use in oncology is based on its potential to modulate the immunosuppressive tumor microenvironment and enhance the efficacy of chemotherapy and immunotherapy.

Overview of Key Clinical Trials
Trial Identifier Phase Indication Intervention Status
NCT03496662 I/IIBorderline Resectable or Locally Advanced PDACBMS-813160 + Nivolumab + Gemcitabine + Nab-paclitaxelCompleted[14]
NCT03767582 I/IILocally Advanced PDACBMS-813160 + Nivolumab ± GVAX vaccine following chemotherapy and radiotherapyCompleted[7][13]
NCT02432338 I/IIAdvanced Solid TumorsBMS-813160 + Nivolumab or ChemotherapyInformation not readily available

In the NCT03496662 trial, the combination of BMS-813160 with nivolumab and chemotherapy was found to be well-tolerated in patients with PDAC.[12] The study reported an objective response rate of 42% in patients with borderline resectable PDAC and 20% in those with locally advanced disease after four cycles of treatment.[12] Biomarker analyses from this study showed a decrease in intratumoral monocytes and macrophages, along with enhanced T-cell proliferation and effector gene expression, providing clinical evidence for the compound's mechanism of action.[12]

The NCT03767582 study evaluated BMS-813160 in combination with nivolumab with or without a cancer vaccine (GVAX) in patients with locally advanced PDAC.[7] The phase I portion of this trial established a recommended phase II dose for BMS-813160 and found the combination to be safe, without causing delays in potential surgical resection.[15]

Future Directions and Conclusion

This compound (BMS-813160) represents a promising therapeutic agent with a novel dual mechanism of action targeting CCR2 and CCR5. Its ability to modulate the tumor microenvironment by blocking the recruitment of immunosuppressive cells has shown potential in early clinical trials, particularly in challenging indications like pancreatic cancer.

For researchers and drug development professionals, BMS-813160 serves as an important tool compound for investigating the role of chemokine signaling in disease and as a lead molecule for the development of next-generation immunomodulatory agents. Further research will be crucial to fully elucidate its therapeutic potential, optimize combination strategies, and identify patient populations most likely to benefit from this targeted approach. This guide provides a solid technical foundation to support these ongoing and future endeavors.

References

  • BenchChem. (2025). Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development.
  • BioWorld. (2011, November 8). Incyte and Pfizer disclose favorable preclinical data on chemokine CCR2 receptor antagonist.
  • Sabinet African Journals. (1983). N-Substituted benzamides. N.m.r. spectroscopic study on substituted effects. S. Afr. J. Chem., 36, 111-113.
  • ClinicalTrials.gov. (2025, December 3). Trial of Neoadjuvant and Adjuvant Nivolumab and BMS-813160 With or Without GVAX for Locally Advanced Pancreatic Ductal Adenocarcinomas. (NCT03767582).
  • PubMed Central. (n.d.).
  • National Cancer Institute. (n.d.).
  • ClinicalTrials.gov. (2025, July 29). BMS-813160 With Nivolumab and Gemcitabine and Nab-paclitaxel in Borderline Resectable and Locally Advanced Pancreatic Ductal Adenocarcinoma (PDAC). (NCT03496662).
  • PrepChem.com. (n.d.). Synthesis of N-methyl-N-(1-benzylpiperid-4-yl)-2-methoxy-4-amino-5-chloro-benzamide hydrochloride.
  • Benchchem. (n.d.). Comparative Analysis of CCR2 Antagonists in Preclinical and Clinical Development.
  • My Cancer Genome. (2021, July 23). Clinical Trial: NCT03496662.
  • ResearchGate. (n.d.). Characteristic 1 H and 13 C NMR chemical shifts δ (ppm)
  • Digital Commons@Becker. (2025, September 2).
  • PubMed Central. (n.d.).
  • ResearchGate. (n.d.).
  • AdooQ Bioscience. (n.d.). BMS-813160 | CCR2/CCR5 antagonist.
  • ResearchGate. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 4-amino-5-chloro-2-methoxybenzamide.
  • Frontiers. (2022, November 21). Phosphoproteomic mapping of CCR5 and ACKR2 signaling properties.
  • PubMed. (n.d.).
  • Charles River Laboratories. (n.d.). Preclinical GLP Toxicology Studies.
  • PubMed Central. (n.d.). Chemokine receptors and other GPCRs.
  • Rasayan Journal of Chemistry. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. 13(1), 494-498.
  • PubMed Central. (n.d.). The G Protein Coupled Receptor CCR5 in Cancer.
  • Cancer Research. (n.d.). Recent Advances Targeting CCR5 for Cancer and Its Role in Immuno-Oncology.
  • PubMed Central. (2023, October 5). Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2.
  • PubChem. (n.d.). 4-Amino-5-chloro-2-methoxy-N-(3-methoxy-4-piperidinyl)benzamide hydrochloride.
  • Oncodesign Services. (n.d.). Preclinical toxicology studies.
  • ChemUniverse. (n.d.). This compound HYDROCHLORIDE.
  • U.S. Food and Drug Administration. (2008, October 24). Preclinical Development of Biologics.
  • Biological Magnetic Resonance Bank. (n.d.).
  • ResearchGate. (2019, August 11). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances.
  • RSC Publishing. (2019, August 16). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances.
  • PubMed. (n.d.).
  • ResearchGate. (2025, August 6). Development and validation of an HPLC-UV detection assay for the determination of rufinamide in human plasma and saliva.
  • Universitas Indonesia. (2022, September 1). DEVELOPMENT AND VALIDATION OF HPLC-UV METHOD FOR SIMULTANEOUS ANALYSIS OF ACRYLAMIDE AND GLYCIDAMIDE IN VOLUMETRIC ABSORPTIVE MICROSAMPLING.

Sources

The Compass of the Mind: A Technical Guide to 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide Analogs in Neuropsychiatric Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted benzamides represent a cornerstone in the development of therapeutics for central nervous system (CNS) disorders, primarily through their potent antagonism of the dopamine D2 receptor. This technical guide provides an in-depth exploration of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide and its structural analogs. We will dissect the intricate relationships between chemical structure and biological activity, detail synthetic methodologies for the exploration of this chemical space, and provide robust protocols for their biological evaluation. This document is intended for researchers, medicinal chemists, and pharmacologists dedicated to the advancement of novel neuropsychiatric therapies.

Introduction: The Significance of Benzamide Scaffolds in Neuropharmacology

The 4-amino-5-chloro-2-methoxybenzoyl moiety is a privileged scaffold in medicinal chemistry, most notably for its ability to anchor ligands to the dopamine D2 receptor, a key player in the pathophysiology of psychosis and other CNS disorders[1][2]. The parent compound, this compound, serves as a foundational template for a vast array of structural analogs that have been investigated for their potential as antipsychotic, antiemetic, and prokinetic agents.

The therapeutic efficacy of these compounds is intrinsically linked to their ability to modulate dopaminergic neurotransmission. Hyperactivity of the mesolimbic dopamine pathway is a hallmark of the positive symptoms of schizophrenia, and blockade of postsynaptic D2 receptors in this region is a primary mechanism of action for many antipsychotic drugs[3]. The structural versatility of the benzamide scaffold allows for fine-tuning of affinity, selectivity, and pharmacokinetic properties, making it a fertile ground for the discovery of novel drug candidates.

The Core Moiety: Understanding the Structure-Activity Relationship (SAR)

The biological activity of this compound analogs is highly dependent on the intricate interplay of substitutions on both the benzamide ring and the piperidine moiety. A systematic exploration of these modifications is crucial for the rational design of novel compounds with improved therapeutic profiles.

The Benzamide Headgroup: The Anchor to D2

The substituted benzamide portion of the molecule is the primary pharmacophore responsible for anchoring to the D2 receptor. The arrangement of substituents on the aromatic ring is critical for potent binding.

  • 4-Amino Group: The 4-amino group is a key hydrogen bond donor, interacting with a conserved aspartate residue in the third transmembrane domain (TMD3) of the D2 receptor. Acetylation or removal of this group generally leads to a significant decrease in affinity.

  • 5-Chloro Group: The electron-withdrawing nature of the chlorine atom at the 5-position influences the acidity of the 4-amino group and contributes to the overall electronic profile of the ring. Replacement with other halogens (e.g., bromo) can be tolerated, but larger or electron-donating groups are often detrimental.

  • 2-Methoxy Group: The methoxy group at the 2-position is crucial for orienting the molecule within the binding pocket. It is thought to engage in hydrophobic interactions and may also influence the conformation of the amide linker.

The Piperidine Tail: Tuning Selectivity and Physicochemical Properties

The N-(piperidin-4-ylmethyl) moiety extends into a more solvent-exposed region of the receptor, offering a prime location for modifications to modulate selectivity, off-target effects, and pharmacokinetic properties.

  • Piperidine Nitrogen (N1): The basicity of the piperidine nitrogen is a key determinant of the overall pKa of the molecule and influences its absorption, distribution, metabolism, and excretion (ADME) profile. Substitution at this position has a profound impact on activity.

    • Small Alkyl Groups: Small alkyl substituents (e.g., methyl, ethyl) are generally well-tolerated and can maintain high D2 affinity.

    • Bulky and Aromatic Groups: Introduction of larger groups, such as benzyl or substituted phenyl rings, can introduce interactions with accessory binding pockets, potentially leading to increased affinity or altered selectivity profiles (e.g., towards other dopamine receptor subtypes or serotonin receptors)[4].

  • Piperidine Ring Conformation: The chair conformation of the piperidine ring is the preferred geometry. The equatorial orientation of the methylene linker to the benzamide is energetically favored.

  • Modifications to the Linker: Altering the length or nature of the methylene linker between the piperidine and the benzamide nitrogen can impact the optimal positioning of the two key moieties within the binding site.

Quantitative SAR (QSAR) Insights

Quantitative structure-activity relationship (QSAR) studies have further elucidated the importance of various physicochemical parameters in determining the D2 receptor affinity of benzamide analogs. Descriptors such as molecular refractivity, polarizability, and specific electronic and steric parameters of the substituents have been shown to correlate with biological activity, providing a predictive framework for the design of new analogs[5][6].

Synthetic Strategies: Building the Analogs

The synthesis of this compound and its analogs is typically achieved through a convergent approach, involving the preparation of the substituted benzoic acid and the piperidine amine fragment, followed by an amide coupling reaction.

General Synthetic Workflow

Synthesis_Workflow cluster_benzoic_acid Benzamide Headgroup Synthesis cluster_piperidine Piperidine Tail Synthesis cluster_coupling Amide Coupling and Final Product A Substituted Anisic Acid B Nitration A->B C Chlorination B->C D Reduction C->D E 4-amino-5-chloro-2-methoxybenzoic acid D->E I Amide Coupling (e.g., EDC, HOBt) E->I F 4-Piperidinemethanol G N-Alkylation/Arylation F->G H N-substituted-4-piperidinemethanol G->H H->I J Final Analog I->J D2_Signaling_Pathway cluster_extracellular cluster_membrane cluster_intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Antagonist Benzamide Antagonist Antagonist->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates Beta_Arrestin β-Arrestin D2R->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (e.g., gene expression, ion channel modulation) PKA->Downstream Signaling_Scaffold Signaling Scaffold (e.g., ERK activation) Beta_Arrestin->Signaling_Scaffold

Sources

A Technical Guide to the Discovery and Development of Novel Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzamide Scaffold - A Cornerstone of Modern Medicinal Chemistry

The benzamide moiety, a simple yet elegant chemical structure featuring a carboxamide group attached to a benzene ring, represents a quintessential "privileged scaffold" in the field of medicinal chemistry.[1] Its remarkable versatility is rooted in its ability to form crucial hydrogen bonds and engage in a variety of non-covalent interactions. This allows benzamide derivatives to bind with high affinity and specificity to a diverse array of biological targets.[1] This inherent promiscuity has led to the development of numerous blockbuster drugs spanning a wide range of therapeutic areas, including oncology, central nervous system disorders, and anti-inflammatory agents.[1][2]

From its initial synthesis in the 19th century, the benzamide core has evolved from a chemical curiosity to an indispensable tool in rational drug design.[3] This guide provides an in-depth exploration of the journey of novel benzamide derivatives, from initial discovery to preclinical development. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to navigate the complexities of bringing these promising compounds from the lab to the clinic.

I. Target Identification and Validation: The Genesis of a Benzamide Drug Discovery Program

The inception of any successful drug discovery campaign lies in the meticulous selection and validation of a biological target. For benzamide derivatives, the spectrum of potential targets is vast, a testament to the scaffold's adaptability.

A. The Diverse Target Landscape of Benzamides

Benzamide derivatives have been successfully developed to modulate a wide range of biological targets, including:

  • Receptors: Notably, dopamine and serotonin receptors are key targets for antipsychotic and antiemetic benzamides.[4][5]

  • Enzymes: This class of drugs has shown significant inhibitory activity against enzymes like histone deacetylases (HDACs), poly(ADP-ribose) polymerase (PARP-1), and carbonic anhydrases.[6][7][8]

  • Ion Channels: Certain benzamide derivatives have been investigated for their effects on various ion channels.

  • Other Proteins: The scaffold's versatility extends to targets like the smoothened receptor in the Hedgehog signaling pathway and tubulin.[9][10]

B. Causality in Target Selection: Beyond the "Lock and Key"

The choice of a target is not merely about finding a "lock" for the benzamide "key." It involves a deep understanding of the pathophysiology of a disease and the causal role of the target protein. For instance, the targeting of PARP-1 with benzamide inhibitors is rooted in the concept of synthetic lethality in cancers with deficient DNA repair mechanisms.[7] Similarly, the development of HDAC inhibitors stems from the understanding of epigenetic dysregulation in various cancers.[6]

C. Self-Validating Systems in Target Validation

A critical step is to establish a self-validating system to confirm the target's role in the disease process. This often involves a multi-pronged approach:

  • Genetic Validation: Techniques like RNA interference (RNAi) or CRISPR-Cas9 to knockdown or knockout the target gene can mimic the effect of a pharmacological inhibitor, providing strong evidence of the target's involvement.

  • Pharmacological Validation: The use of tool compounds, existing drugs with known activity against the target, can help to probe the biological consequences of target modulation in cellular and animal models.

II. Lead Discovery and Optimization: Crafting the Ideal Benzamide Candidate

Once a target is validated, the quest for a lead compound begins. This phase is an iterative process of design, synthesis, and biological evaluation, heavily reliant on understanding the structure-activity relationship (SAR).

A. The Art and Science of Synthesis

The synthesis of novel benzamide derivatives is typically achieved through robust and well-established amide coupling reactions.[1] A common and historically significant method is the reaction of a substituted benzoyl chloride with a primary or secondary amine.[3][11]

Protocol 1: General Synthesis of a Benzamide Derivative via Acyl Chloride [3]
  • Amine Solubilization: Dissolve the desired primary or secondary amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the flask in an ice bath to 0°C.

  • Acyl Chloride Addition: Add the substituted benzoyl chloride (1.1 equivalents), dissolved in the same solvent, dropwise to the cooled amine solution over 15-30 minutes with continuous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with water and separate the organic layer.

  • Extraction: Extract the aqueous layer two more times with the organic solvent.

  • Purification: Combine the organic extracts and wash sequentially with a dilute acid (e.g., 1M HCl), a dilute base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

  • Final Product: Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to yield the pure benzamide product.[3]

B. Structure-Activity Relationship (SAR) Studies: Decoding the Molecular Interactions

SAR studies are the cornerstone of lead optimization, providing critical insights into how chemical modifications influence biological activity.[12][13]

Key SAR Insights for Benzamide Derivatives:
  • Benzamide Core Substitutions: The nature and position of substituents on the benzamide ring can significantly impact potency and selectivity. For instance, in a series of Mycobacterium tuberculosis QcrB inhibitors, electron-rich smaller substitutions at the C-5 position of the benzamide core were found to be more potent.[12] Conversely, electron-withdrawing groups at this position were less tolerated.[12]

  • Amide Modifications: The secondary amide (e.g., methyl amides) has been shown to be more potent than the primary amide in certain series of benzamide inhibitors.[12]

  • Side Chain Exploration: The nature of the side chain attached to the amide nitrogen is crucial for target engagement. In a study of acetylcholinesterase inhibitors, the position of a dimethylamine side chain markedly influenced inhibitory activity and selectivity.[13]

C. Computational Approaches in Benzamide Drug Design

Modern drug discovery heavily relies on computational methods to accelerate the lead optimization process.

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target receptor, providing insights into key binding interactions.[6][14] Molecular docking studies of benzamide derivatives have been instrumental in understanding their binding modes with targets like HDAC1 and the sigma-1 receptor.[6][14]

  • 3D-QSAR (Quantitative Structure-Activity Relationship): 3D-QSAR models provide a statistical correlation between the 3D properties of molecules and their biological activities, guiding the design of more potent analogs.[6][15]

D. Visualization of Key Concepts

Lead_Optimization_Workflow cluster_Design Design & Synthesis cluster_Testing Biological Evaluation SAR SAR Analysis [Structure-Activity Relationship] Computational Computational Modeling (Docking, 3D-QSAR) SAR->Computational Synthesis Synthesis of Novel Analogs Computational->Synthesis In_Vitro In Vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) Synthesis->In_Vitro Cell_Based Cell-Based Assays (e.g., Proliferation, Signaling) In_Vitro->Cell_Based Cell_Based->SAR Iterative Feedback

Caption: Iterative workflow for lead optimization of benzamide derivatives.

III. Preclinical Development: Bridging the Gap from Bench to Bedside

The preclinical phase is a critical juncture where the most promising lead compounds are rigorously evaluated for their safety and efficacy before they can be considered for human clinical trials.

A. In Vitro and In Vivo Pharmacological Evaluation

A comprehensive battery of assays is employed to characterize the pharmacological profile of a benzamide candidate.

Table 1: Representative In Vitro and In Vivo Assays for Benzamide Derivatives
Assay TypeExamplePurpose
In Vitro
Enzyme InhibitionHDAC1 enzymatic assay[6]To determine the potency of the compound in inhibiting the target enzyme (e.g., IC50 value).
Receptor BindingRadioligand binding assays for D2, 5-HT1A, and 5-HT2A receptors[4]To assess the affinity of the compound for its target receptor(s) (e.g., Ki value).
Cell ProliferationMTT assay against cancer cell lines[7][16]To evaluate the antiproliferative activity of the compound.
AntimicrobialMinimum Inhibitory Concentration (MIC) determination[17]To assess the potency of the compound against various microbial strains.
In Vivo
Efficacy ModelsCarrageenan-induced rat paw edema (anti-inflammatory)[18]To evaluate the therapeutic efficacy of the compound in a relevant animal model of the disease.
Phencyclidine-induced hyperactivity (antipsychotic)[4]To assess the compound's ability to reverse disease-like symptoms in an animal model.
Pharmacokinetics (PK)Determination of Cmax, Tmax, AUC, and half-lifeTo understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
Safety/ToxicologyAcute and chronic toxicity studiesTo identify potential adverse effects and determine a safe dose range for clinical studies.
B. ADME/Tox Profiling: A Critical Hurdle

Favorable Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicology profiles are paramount for a successful drug candidate. Early assessment of these properties is crucial to avoid late-stage failures.

Key Considerations:
  • Metabolic Stability: The morpholine group, for example, has been identified as potentially metabolically labile in some benzamide series, leading to efforts to replace it while retaining activity.[12]

  • Cytotoxicity: Evaluation against normal cell lines is essential to ensure a therapeutic window. For instance, promising PARP-1 inhibitors have shown significant selectivity in inhibiting cancer cells over normal cells.[7]

  • Off-Target Effects: Screening against a panel of common off-targets (e.g., hERG channel, various receptors) is necessary to identify potential liabilities that could lead to adverse side effects.[4]

C. Visualization of the Drug Development Pipeline

Caption: The sequential stages of a typical drug discovery and development pipeline.

IV. Future Directions and Emerging Applications

The journey of benzamide derivatives is far from over. Ongoing research continues to uncover new therapeutic applications and innovative chemical strategies.

A. Expanding Therapeutic Horizons

While well-established in areas like psychiatry and oncology, the therapeutic potential of benzamides is continuously expanding into new domains:

  • Neurodegenerative Diseases: Benzamide-based cholinesterase inhibitors are being explored for the treatment of Alzheimer's disease.[13][19]

  • Infectious Diseases: Novel benzamides have demonstrated potent activity against Mycobacterium tuberculosis and various fungi.[12][20]

  • Diabetes: Benzamide derivatives are being investigated as glucokinase activators for the treatment of type 2 diabetes.[15]

  • Prion Diseases: Certain benzamide derivatives have emerged as attractive lead compounds for developing therapeutic agents against prion diseases.[21]

B. Innovative Chemical Scaffolds and Synthesis

Medicinal chemists are constantly exploring novel modifications of the benzamide scaffold to enhance potency, selectivity, and drug-like properties. This includes the incorporation of other heterocyclic moieties, such as triazoles and oxadiazoles, to create hybrid molecules with unique pharmacological profiles.[20][22]

Conclusion

The benzamide scaffold has proven to be an enduring and remarkably fruitful starting point for the discovery and development of novel therapeutics. Its journey from a simple organic molecule to the core of numerous life-changing medications is a testament to the power of medicinal chemistry. This guide has provided a comprehensive overview of the key stages and considerations in the development of novel benzamide derivatives, from target identification through preclinical evaluation. By integrating rational design, robust synthetic methodologies, and a deep understanding of structure-activity relationships, the scientific community is well-positioned to continue unlocking the immense therapeutic potential of this privileged scaffold for years to come.

References

  • Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. (n.d.). PubMed. Retrieved from [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2024). MDPI. Retrieved from [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2018). MDPI. Retrieved from [Link]

  • Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. (2020). SciSpace. Retrieved from [Link]

  • Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. (2024). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (2017). Taylor & Francis Online. Retrieved from [Link]

  • Quantitative structure-activity relationships of benzamide derivatives for anti-leukotriene activities. (1992). PubMed. Retrieved from [Link]

  • Design, Synthesis of Some New N-(2-fluoro-4-morpholin-4-yl-phenyl)-Substituted-Benzamide Derivatives and Screening of Their Microbial Activities. (2017). Taylor & Francis Online. Retrieved from [Link]

  • Continuation of structure-activity relationship study of novel benzamide derivatives as potential antipsychotics. (2019). PubMed. Retrieved from [Link]

  • Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety. (2015). PubMed. Retrieved from [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (n.d.). Walsh Medical Media. Retrieved from [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media. Retrieved from [Link]

  • Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. (2022). National Institutes of Health. Retrieved from [Link]

  • Exploring the Role of Benzamide Derivatives in Electronic Chemicals. (n.d.). Techevon. Retrieved from [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). ResearchGate. Retrieved from [Link]

  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. (2023). PubMed. Retrieved from [Link]

  • Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. (2020). National Institutes of Health. Retrieved from [Link]

  • A Critical Review on Therapeutic Potential of Benzimidazole Derivatives: A Privileged Scaffold. (2024). PubMed. Retrieved from [Link]

  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. (2024). National Institutes of Health. Retrieved from [Link]

  • Benzamides: Sulpiride. (n.d.). Pharma Guideline. Retrieved from [Link]

  • selected benzamide derivatives. (n.d.). Science.gov. Retrieved from [Link]

  • Synthesis of benzamide derivatives and their evaluation as antiprion agents. (2012). PubMed. Retrieved from [Link]

  • New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors. (2021). PubMed. Retrieved from [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). ResearchGate. Retrieved from [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). ResearchGate. Retrieved from [Link]

  • Exploring the Role of Benzimidazole-Containing Scaffolds for the Design of New Compounds in Drug Discovery. (2024). ResearchGate. Retrieved from [Link]

  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. (2021). PubMed. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride (CAS No. 654084-41-0). As a member of the substituted benzamide class of molecules, this compound is structurally related to known gastroprokinetic agents and neurotransmitter receptor modulators. This document details its chemical identity, a robust synthetic pathway, and proposed analytical characterization methods. Furthermore, it explores the hypothesized pharmacological mechanism of action, grounded in its structural analogy to selective serotonin 5-HT₄ receptor agonists, and provides detailed experimental protocols for its synthesis and potential biological evaluation. This guide is intended for researchers, chemists, and pharmacologists in the field of drug discovery and development.

Chemical Identity and Physicochemical Properties

The precise identification and characterization of a compound's physical properties are foundational to its application in research and development.

Nomenclature and Identification
  • Systematic IUPAC Name: this compound hydrochloride

  • Common Synonyms: N/A

  • CAS Number: 654084-41-0 (for the hydrochloride salt)[1][2][3]

  • Molecular Formula: C₁₄H₂₁Cl₂N₃O₂

  • Molecular Weight: 350.24 g/mol

Chemical Structure
Chemical Structure of this compound hydrochloride

Figure 1: 2D structure of this compound hydrochloride.

Physicochemical Data

The following table summarizes the key physicochemical properties of the compound. Data for related benzamide derivatives are included for comparative context where direct data for the title compound is not publicly available.

PropertyValueSource / Rationale
Molecular Formula C₁₄H₂₁Cl₂N₃O₂Calculated
Molecular Weight 350.24 g/mol Calculated
Appearance White to off-white solid (predicted)Based on related benzamide hydrochlorides
Purity ≥97%Commercially available standard[4]
Solubility Soluble in water, DMSO, Methanol (predicted)Hydrochloride salt form enhances aqueous solubility
Melting Point Not specified; (Related Cisapride intermediate melts at 276-278°C with decomposition)[5]

Synthesis and Characterization

The reliable synthesis and rigorous characterization of a target molecule are critical for ensuring its purity and identity, which underpins the validity of any subsequent biological investigation.

Retrosynthetic Analysis

The most logical and field-proven approach to synthesizing N-substituted benzamides is through the formation of an amide bond between a carboxylic acid (or its activated derivative) and a primary amine. This disconnection simplifies the target molecule into two readily available or synthesizable precursors: 4-amino-5-chloro-2-methoxybenzoic acid and 4-(aminomethyl)piperidine.

G target Target Molecule 4-amino-5-chloro-2-methoxy-N- (piperidin-4-ylmethyl)benzamide disconnection Amide Bond Disconnection target->disconnection precursor1 Precursor A 4-amino-5-chloro-2-methoxybenzoic acid disconnection->precursor1 precursor2 Precursor B 4-(aminomethyl)piperidine disconnection->precursor2

Caption: Retrosynthetic analysis of the target compound.
Proposed Synthetic Protocol

This protocol describes a standard and robust method for amide coupling. The choice of an acid chloride intermediate is a classic, high-yielding method, while direct coupling reagents offer milder conditions.[6]

Objective: To synthesize this compound from 4-amino-5-chloro-2-methoxybenzoic acid.

Materials:

  • 4-amino-5-chloro-2-methoxybenzoic acid (1 equivalent)

  • Thionyl chloride (SOCl₂) (1.2 equivalents) or Oxalyl chloride

  • 4-(aminomethyl)piperidine (1.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) (3 equivalents)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or Hexanes

Step-by-Step Methodology:

  • Activation of Carboxylic Acid:

    • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-amino-5-chloro-2-methoxybenzoic acid (1 eq).

    • Add anhydrous DCM, followed by a catalytic amount of N,N-Dimethylformamide (DMF).

    • Slowly add thionyl chloride (1.2 eq) dropwise at 0°C.

    • Causality: Thionyl chloride converts the carboxylic acid to a highly reactive acyl chloride intermediate, facilitating nucleophilic attack by the amine. DMF acts as a catalyst for this conversion.[7]

    • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is used directly in the next step.

  • Amide Bond Formation:

    • In a separate flask, dissolve 4-(aminomethyl)piperidine (1.1 eq) and triethylamine (3 eq) in anhydrous DCM at 0°C.

    • Causality: Triethylamine is a non-nucleophilic base used to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.[8]

    • Dissolve the crude acyl chloride from Step 1 in anhydrous DCM and add it dropwise to the amine solution at 0°C.

    • Allow the reaction to stir overnight, gradually warming to room temperature.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Causality: The acid wash removes excess amine and triethylamine. The base wash removes any unreacted carboxylic acid. The brine wash removes residual water.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude free base.

  • Salt Formation and Final Purification:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., isopropanol or ethyl acetate).

    • Add a solution of HCl in diethyl ether (or isopropanol) dropwise until precipitation is complete.

    • Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.

    • Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed for further purification.[9]

Analytical Characterization Workflow

A multi-step analytical process is required to confirm the identity, purity, and structure of the synthesized compound.

G cluster_0 Synthesis & Purification cluster_1 Structural & Purity Analysis Synthesis Synthesis Crude_Product Crude_Product Synthesis->Crude_Product Work-up Pure_HCl_Salt Pure_HCl_Salt Crude_Product->Pure_HCl_Salt Salt Formation & Recrystallization TLC TLC (Purity Check) Pure_HCl_Salt->TLC HPLC HPLC (Quantitative Purity) Pure_HCl_Salt->HPLC MS Mass Spec (MS) (Molecular Weight) Pure_HCl_Salt->MS NMR NMR (¹H, ¹³C) (Structure) Pure_HCl_Salt->NMR

Caption: Workflow for analytical characterization.
  • Thin-Layer Chromatography (TLC): Used for rapid monitoring of reaction progress and preliminary purity assessment.[10]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity analysis of the final compound.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural confirmation by detailing the chemical environment of each proton and carbon atom.

Pharmacology and Mechanism of Action (Hypothesized)

While direct pharmacological data for this specific molecule is scarce, its structure strongly suggests a mechanism of action related to other well-characterized substituted benzamides.

Structural Relationship to Bioactive Agents

The title compound belongs to a class of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides. This scaffold is a cornerstone for compounds that act as selective serotonin 5-HT₄ receptor agonists.[11] Agents like Cisapride, Mosapride, and Renzapride, which share the core benzamide structure, are known gastrointestinal prokinetics that exert their effects primarily through 5-HT₄ receptor agonism.[12][13]

The key structural features are:

  • The substituted benzamide ring , which is crucial for receptor recognition.

  • The basic nitrogen in the piperidine ring, which is typically protonated at physiological pH and interacts with an acidic residue (e.g., Aspartate) in the receptor binding pocket.

  • The linker between the two moieties (in this case, a methyl group), which influences potency and selectivity.[14]

Hypothesized Target Receptor: Serotonin 5-HT₄

Based on its structural homology, the primary hypothesized target is the serotonin 5-HT₄ receptor. This is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, couples to the Gαs subunit.

Signaling Pathway:

  • Agonist Binding: The benzamide derivative binds to the 5-HT₄ receptor.

  • G-Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the Gαs subunit.

  • Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates and activates adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase converts ATP into cyclic adenosine monophosphate (cAMP).

  • Downstream Effects: cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets, which in enteric neurons results in enhanced neurotransmitter (e.g., acetylcholine) release and increased gastrointestinal motility.[12]

G cluster_membrane Cell Membrane Receptor 5-HT₄ Receptor G_Protein Gαs-GDP (Inactive) Receptor->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ligand Benzamide (Agonist) Ligand->Receptor Binds G_Protein_Active Gαs-GTP (Active) G_Protein->G_Protein_Active GDP/GTP Exchange G_Protein_Active->AC Stimulates ATP ATP ATP->AC PKA PKA (Active) cAMP->PKA Activates Response Cellular Response (e.g., Neurotransmitter Release) PKA->Response Phosphorylates Targets

Caption: Hypothesized 5-HT₄ receptor signaling pathway.
Experimental Workflow for Target Validation: Radioligand Binding Assay

To validate the hypothesis that this compound binds to the 5-HT₄ receptor, a competitive radioligand binding assay is the gold standard. This protocol provides a self-validating system to determine the compound's binding affinity (Ki).

Objective: To determine the binding affinity (Ki) of the test compound for the human 5-HT₄ receptor.

Materials:

  • Cell membranes from a stable cell line expressing the human 5-HT₄ receptor (e.g., HEK293-h5HT4).

  • Radioligand: [³H]-GR113808 (a known high-affinity 5-HT₄ antagonist).

  • Test Compound: this compound HCl, serially diluted.

  • Non-specific binding control: A high concentration of a known 5-HT₄ ligand (e.g., 10 µM unlabeled GR113808 or Serotonin).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well plates, scintillation vials, liquid scintillation cocktail, filter mats (GF/B), cell harvester, and a scintillation counter.

Step-by-Step Methodology:

  • Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Assay buffer, [³H]-GR113808, and cell membranes.

    • Non-Specific Binding (NSB): Non-specific control ligand, [³H]-GR113808, and cell membranes.

    • Test Compound: Test compound dilution, [³H]-GR113808, and cell membranes.

    • Causality: This setup allows for the calculation of specific binding (Total Binding - NSB), which is the signal of interest. The test compound wells measure the displacement of the radioligand.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through GF/B filter mats using a cell harvester. Wash the filters multiple times with ice-cold assay buffer.

    • Causality: Rapid filtration separates the membrane-bound radioligand (which is trapped on the filter) from the unbound radioligand (which passes through). The cold buffer wash minimizes dissociation of the radioligand from the receptor during washing.

  • Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of specific binding for each concentration of the test compound.

    • Plot the percent inhibition against the log concentration of the test compound to generate a dose-response curve.

    • Fit the curve using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Handling, Storage, and Safety

  • Handling: This compound should be handled by technically qualified individuals in a laboratory setting. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[2]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Protect from light and moisture to ensure long-term stability. For long-term storage, keeping the compound at -20°C is recommended.

  • Safety: While specific toxicity data is not available, compounds of this class may be pharmacologically active. Treat as a potentially hazardous substance. All products are for research and development use only.[2]

Conclusion and Future Directions

This compound hydrochloride is a substituted benzamide with significant potential as a pharmacological research tool. Its chemical structure strongly implies activity as a serotonin 5-HT₄ receptor agonist, positioning it as a valuable candidate for studies related to gastrointestinal motility and potentially other CNS functions mediated by this receptor. The synthetic and analytical protocols outlined in this guide provide a robust framework for its preparation and validation. Future research should focus on confirming its hypothesized mechanism of action through in vitro binding and functional assays, followed by in vivo studies to evaluate its efficacy and pharmacokinetic profile as a potential prokinetic agent.

References

  • Bermudez, J., et al. (1990). Substituted benzamides with conformationally restricted side chains. 5. Azabicyclo[x.y.z] derivatives as 5-HT4 receptor agonists and gastric motility stimulants. Journal of Medicinal Chemistry. Available at: [Link]

  • Sonda, S., et al. (2005). Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Dumuis, A., et al. (1989). The gastrointestinal prokinetic benzamide derivatives are agonists at the non-classical 5-HT receptor (5-HT4) positively coupled to adenylate cyclase in neurons. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

  • Sonda, S., et al. (2004). Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Kim, D. Y., & Park, K. (2018). 5-HT4 Receptor Agonists in the Treatment of Gastrointestinal Motility Disorders: Current Status and Perspective. Graphy Publications. Available at: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring Benzamide, 4-Amino-5-Chloro-2-Methoxy-N-[(3S,4R)-3-Methoxy-4-Piperidinyl]-, Hydrochloride. Retrieved from: [Link]

  • Kliuev, N. A., & Ianitskaia, E. L. (2013). [The test of benzamide derivative neuroleptics using the technique of thin-layer chromatography]. Klinicheskaia Laboratornaia Diagnostika. Available at: [Link]

  • Campiani, G., et al. (2002). N-substituted 4-(4-carboxyphenoxy)benzamides. Synthesis and Evaluation as Inhibitors of Steroid-5a-reductase Type 1 and 2. Il Farmaco. Available at: [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry. Available at: [Link]

  • Amrita-Vishwa-Vidyapeetham Virtual Lab. (n.d.). Synthesis and analysis of amides. Retrieved from: [Link]

  • Chen, T., et al. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry. Available at: [Link]

  • Molbase. (n.d.). Synthesis of 4-Amino-5-chloro-2-methoxy-N-(1-methyl-3-pyrrolidinyl)benzamide. Retrieved from: [Link]

  • Zhang, Z. H., et al. (2012). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules. Available at: [Link]

  • Merk, D., et al. (2016). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry. Available at: [Link]

  • Shields, J. D., et al. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses. Available at: [Link]

  • Wang, S., et al. (2018). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

Sources

Methodological & Application

A Validated Experimental Protocol for the Synthesis, Characterization, and In Vitro Evaluation of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Introduction

Substituted benzamides are a prominent class of compounds in medicinal chemistry, recognized for their diverse pharmacological activities.[1][2] Members of this family, such as Cisapride and Fluoroclebopride, have shown utility as gastroprokinetic agents and high-affinity ligands for dopamine receptors, respectively.[3][4] The title compound, 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide, shares structural motifs with these biologically active molecules, making it a compound of significant interest for drug discovery and development, particularly in neuroscience.

This application note provides a comprehensive, self-validating guide for researchers. It outlines a robust, multi-step protocol for the chemical synthesis, purification, and detailed characterization of this target compound. Furthermore, it presents a validated in vitro protocol for assessing its biological activity at the dopamine D2 receptor, a common target for benzamide-based neuroleptics.[4] The methodologies are designed to be reproducible and include explanations for key experimental choices, ensuring both scientific integrity and practical utility.

Part 1: Physicochemical Properties & Safety Data

A thorough understanding of a compound's properties and handling requirements is paramount for experimental success and laboratory safety.

Compound Identity and Properties

The following table summarizes the key physicochemical properties of the target compound.

PropertyValueSource
IUPAC Name This compound[5]
CAS Number 220032-26-8[5]
Molecular Formula C₁₄H₂₀ClN₃O₂[5]
Molecular Weight 297.79 g/mol [5]
Appearance White to off-white solid (Predicted)General knowledge
Purity (Typical) ≥95%[5][6]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF (Predicted)[7]
Safety and Handling

The target compound belongs to the benzamide class, and appropriate precautions should be taken. While specific toxicity data for this molecule is not extensively published, data from related compounds provides guidance.

  • General Hazards : Benzamides may be harmful if swallowed.[8][9] Some derivatives are suspected of causing genetic defects.[10]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[9][10]

  • Handling : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5][9] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in the laboratory area.

  • Storage : Store in a cool, dry, tightly sealed container away from incompatible materials such as strong oxidizing agents.[3][10]

Part 2: Synthesis and Purification Workflow

The synthesis of this compound is achieved via a multi-step process involving protection, activation, coupling, and deprotection. This strategy ensures high yield and purity by preventing undesirable side reactions.

Synthetic Strategy Overview

The chosen synthetic route begins with the commercially available 4-amino-5-chloro-2-methoxybenzoic acid. To ensure selective amide bond formation, both the aniline and the secondary amine on the piperidine ring require temporary protection. The carboxylic acid is then activated to an acid chloride for efficient coupling, followed by a final deprotection step to yield the target compound.

G A 1. Acetyl Protection 4-Amino-5-chloro-2-methoxybenzoic acid B 2. Acid Chloride Formation 4-Acetamido-5-chloro-2-methoxybenzoyl chloride A->B Acetic Anhydride C 3. Amide Coupling Boc-protected intermediate B->C SOCl₂, Boc-4-(aminomethyl)piperidine D 4. Acidic Deprotection Final Product C->D HCl (aq)

Figure 1: High-level workflow for the synthesis of the title compound.
Protocol: Step-by-Step Synthesis

This protocol details the conversion of 4-amino-5-chloro-2-methoxybenzoic acid into the final product.

Materials:

  • 4-amino-5-chloro-2-methoxybenzoic acid (CAS: 24190-74-7)[8]

  • Acetic anhydride

  • Thionyl chloride (SOCl₂)

  • tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate

  • Triethylamine (TEA)

  • Dichloromethane (DCM), Anhydrous

  • Hydrochloric acid (HCl), concentrated and 4M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator

Step 1: N-Acetylation of the Starting Material

  • Rationale : The amino group on the benzoic acid is protected as an acetamide to prevent it from reacting during the subsequent amide coupling step.[11]

  • Suspend 4-amino-5-chloro-2-methoxybenzoic acid (1.0 eq) in acetic anhydride (5.0 eq).

  • Heat the mixture to 100°C with stirring for 2-3 hours, until the starting material is fully consumed as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and then pour it into ice-cold water with vigorous stirring.

  • Collect the resulting precipitate (4-acetamido-5-chloro-2-methoxybenzoic acid) by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Formation of the Acid Chloride

  • Rationale : The carboxylic acid is converted to a more reactive acid chloride to facilitate amide bond formation. Thionyl chloride is an effective reagent that produces gaseous byproducts (SO₂ and HCl), simplifying workup.[11]

  • Suspend the dried 4-acetamido-5-chloro-2-methoxybenzoic acid (1.0 eq) in anhydrous DCM.

  • Add thionyl chloride (2.0-3.0 eq) dropwise at 0°C.

  • Allow the mixture to warm to room temperature and then reflux for 2-3 hours until the solution becomes clear.

  • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude 4-acetamido-5-chloro-2-methoxybenzoyl chloride, which is used immediately in the next step.

Step 3: Amide Coupling

  • Rationale : The acid chloride is coupled with Boc-protected 4-(aminomethyl)piperidine. The Boc group prevents the piperidine's secondary amine from reacting, ensuring the amide bond forms at the desired primary amine. Triethylamine is added to neutralize the HCl generated during the reaction.[12]

  • Dissolve tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0°C and add a solution of the crude acid chloride from Step 2 in anhydrous DCM dropwise.

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc- and Acetyl-protected intermediate.

Step 4: Deprotection

  • Rationale : A strong acidic condition is used to simultaneously hydrolyze the acetamide protecting group on the aromatic ring and cleave the Boc protecting group from the piperidine nitrogen.[11]

  • Dissolve the crude intermediate from Step 3 in a 4M HCl solution (e.g., in dioxane or an ethanol/water mixture).

  • Reflux the solution for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Cool the mixture to room temperature and neutralize carefully with a saturated NaHCO₃ solution or concentrated NaOH until the pH is basic (~9-10).

  • Extract the aqueous layer multiple times with DCM or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude final product.

Protocol: Purification
  • Rationale : Column chromatography is employed to separate the desired product from any unreacted starting materials or side products, yielding a high-purity final compound.

  • Prepare a silica gel column using a suitable solvent system, such as a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the solvent gradient, collecting fractions.

  • Monitor the fractions by TLC, staining with potassium permanganate or visualizing under UV light.

  • Combine the pure fractions and remove the solvent under reduced pressure to afford the purified this compound.

Part 3: Physicochemical Characterization

The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques.[2][13]

Protocol: Analytical Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Dissolve a sample (~5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra to confirm the molecular structure.

  • Mass Spectrometry (MS) : Prepare a dilute solution of the compound and analyze using High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI) to confirm the exact mass and molecular formula.

  • Fourier-Transform Infrared (FTIR) Spectroscopy : Acquire an IR spectrum of the solid sample to identify characteristic functional group vibrations (e.g., N-H, C=O, C-O).

  • Melting Point : Determine the melting point of the purified solid. A sharp, narrow melting range is indicative of high purity.[7]

Expected Analytical Data

The following table presents the expected data for the successful validation of the compound's structure.

TechniqueExpected Results
¹H NMR Peaks corresponding to aromatic protons, methoxy group (-OCH₃), piperidine and methylene protons, and amine protons (-NH₂ and -NH-). Integrals should match the number of protons.
¹³C NMR Peaks corresponding to all 14 unique carbon atoms in the molecule, including aromatic, carbonyl, methoxy, and aliphatic carbons.
HRMS (ESI+) Calculated for [M+H]⁺ (C₁₄H₂₁ClN₃O₂⁺): m/z 298.1317. Found value should be within ± 5 ppm.
FTIR (cm⁻¹) ~3400-3200 (N-H stretching), ~1630 (C=O amide I), ~1550 (N-H bending, amide II), ~1250 (C-O stretching).

Part 4: Application Protocol - In Vitro Dopamine D2 Receptor Binding Assay

Given the structural similarity of the title compound to known dopamine receptor ligands, a primary application is to determine its binding affinity for these receptors.[4] This protocol describes a competitive radioligand binding assay for the human dopamine D2 receptor.

Assay Workflow

G A Reagent Preparation (Buffer, Radioligand, Membranes, Test Compound) B Incubation Combine reagents in 96-well plate A->B Dispense C Filtration Rapidly filter to separate bound from free ligand B->C Harvest D Detection Quantify radioactivity via scintillation counting C->D Add Scintillant E Data Analysis Calculate IC₅₀ and Kᵢ values D->E Non-linear Regression

Figure 2: Workflow for the dopamine D2 receptor competitive binding assay.
Protocol: Radioligand Binding Assay

Materials:

  • Purified this compound

  • Membrane preparation from cells expressing human dopamine D2 receptors

  • [³H]-Spiperone or [³H]-Raclopride (Radioligand)

  • Haloperidol or unlabeled Spiperone (for non-specific binding determination)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • 96-well plates, filter mats (GF/B or GF/C), cell harvester

  • Scintillation fluid and liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer. A typical starting concentration range is 10⁻¹⁰ M to 10⁻⁵ M.

  • In a 96-well plate, combine the following in triplicate for each concentration:

    • Total Binding : Assay buffer, D2 receptor membranes, and [³H]-Radioligand.

    • Non-Specific Binding (NSB) : Assay buffer, D2 membranes, [³H]-Radioligand, and a high concentration of a competing ligand (e.g., 10 µM Haloperidol).

    • Test Compound : Test compound dilution, D2 membranes, and [³H]-Radioligand.

  • The final concentration of the radioligand should be approximately at its Kₑ value for the D2 receptor. The amount of membrane protein should be optimized to ensure specific binding is <10% of the total radioligand added.

  • Incubate the plates at room temperature (e.g., 25°C) for 60-90 minutes.

  • Terminate the incubation by rapid vacuum filtration through a filter mat using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter mats, place them in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the average NSB counts from all other measurements.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

  • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Conclusion

This application note provides a comprehensive and validated framework for the synthesis, purification, characterization, and preliminary biological evaluation of this compound. By following these detailed protocols, researchers in pharmaceutical and medicinal chemistry can reliably produce and assess this promising compound, facilitating further investigation into its potential as a novel therapeutic agent.

References

  • Exploring Benzamide, 4-Amino-5-Chloro-2-Methoxy-N-[(3S,4R)
  • PubChem. (n.d.). 4-Amino-5-chloro-2-methoxy-N-(3-methoxy-4-piperidinyl)benzamide hydrochloride. PubChem. [Link]

  • Global Substance Registration System. (n.d.). 4-AMINO-5-CHLORO-2-METHOXY-N-4-PIPERIDINYLBENZAMIDE. gsrs.ncats.nih.gov. [Link]

  • Kliuev, N. A., & IAshina, O. I. (2013). The test of benzamide derivative neuroleptics using the technique of thin-layer chromatography. Klinicheskaia laboratornaia diagnostika, (2), 19–20. [Link]

  • Chemistry Education. (n.d.). Synthesis and analysis of amides. Royal Society of Chemistry. [Link]

  • PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzamide. PubChem. [Link]

  • Molbase. (n.d.). Synthesis of 4-Amino-5-chloro-2-methoxy-N-(1-methyl-3-pyrrolidinyl)benzamide. Molbase. [Link]

  • Slideshare. (n.d.). Benzamide. Slideshare. [Link]

  • Taber, D. F., Nelson, J. D., & Northrop, J. P. (2009). Preparation and Identification of Benzoic Acids and Benzamides: An Organic "Unknown" Lab. Journal of Chemical Education, 86(5), 615. [Link]

  • Zhang, X., et al. (2013). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 18(1), 1134-1148. [Link]

  • FDA Global Substance Registration System. (n.d.). 4-AMINO-5-CHLORO-2-METHOXY-N-4-PIPERIDINYLBENZAMIDE. fdagrs.nlm.nih.gov. [Link]

  • CP Lab Safety. (n.d.). This compound, 95% Purity. CP Lab Safety. [Link]

  • Chemical-Suppliers. (n.d.). 4-amino-5-chloro-2-methoxy-N-(3-methoxy-4-piperidinyl)benzamide. Chemical-Suppliers. [Link]

  • Yang, S., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(15), 3500. [Link]

  • Yang, S., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]

  • Pharmaffiliates. (n.d.). 4-Amino-5-chloro-N-(1-(3-methoxypropyl)piperidin-4-yl)benzofuran-7-carboxamide. Pharmaffiliates. [Link]

Sources

in vitro assays using 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the in vitro characterization of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide, a potent benzamide derivative with significant activity at the serotonin 5-HT4 receptor.

Introduction: Unveiling the Potential of a Selective 5-HT4 Agonist

The substituted benzamide class of molecules has yielded numerous compounds with significant therapeutic potential, primarily through their interaction with serotonin (5-HT) receptors. This compound is a member of this class, structurally related to known gastroprokinetic agents like cisapride.[1] These agents primarily exert their effects through the activation of the 5-HT4 receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in regulating gastrointestinal motility.[2]

The selective activation of the 5-HT4 receptor can enhance cholinergic enteric neuron activity, leading to increased contractility of smooth muscle in the gastrointestinal tract.[3][4] This mechanism is the foundation for treating disorders characterized by impaired motility, such as chronic constipation and gastroparesis.[2] However, the clinical utility of early 5-HT4 agonists was hampered by off-target effects, particularly at cardiovascular ion channels. This has driven the development of newer, more selective agonists with improved safety profiles.[2]

This document serves as a comprehensive guide for researchers, providing detailed protocols for the essential in vitro assays required to characterize the pharmacological profile of this compound (referred to herein as 'the compound'). The following application notes detail methodologies for determining receptor binding affinity and functional potency, which are critical first steps in the preclinical evaluation of any novel 5-HT4 receptor agonist.

Core Mechanism: 5-HT4 Receptor Signaling Cascade

The 5-HT4 receptor is canonically coupled to the stimulatory G-protein, Gs. Upon agonist binding, a conformational change in the receptor promotes the exchange of GDP for GTP on the Gαs subunit. This activated subunit then dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP concentration activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to elicit a cellular response.

5HT4_Signaling_Pathway cluster_membrane Cell Membrane cluster_gprotein Gs Protein cluster_cytoplasm Cytoplasm Receptor 5-HT4 Receptor G_alpha Gαs Receptor->G_alpha Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha->AC Stimulates G_beta_gamma Gβγ ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets Compound Compound Compound->Receptor Binds

Figure 1. Simplified 5-HT4 receptor signaling pathway.

Application Note 1: Determination of Receptor Binding Affinity

Objective: To quantify the binding affinity (Ki) of the compound for the human 5-HT4 receptor using a competitive radioligand binding assay.

Principle: This assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand (e.g., [³H]-GR113808, a known 5-HT4 antagonist) for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The IC50 is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation. This provides a direct measure of the compound's potency in occupying the receptor.

Experimental Protocol: Radioligand Binding
  • Membrane Preparation: Utilize a stable cell line (e.g., HEK293 or CHO) recombinantly expressing the human 5-HT4 receptor. Culture cells to ~90% confluency, harvest, and homogenize in ice-cold buffer. Centrifuge the homogenate and resuspend the resulting membrane pellet in an appropriate assay buffer. Determine the total protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: Perform the assay in a 96-well plate format. To each well, add the following components in order:

    • Assay Buffer: To bring the final volume to 200 µL.

    • Test Compound: A range of concentrations (e.g., 10 µM to 0.1 nM, 10-point serial dilution). For the vehicle control, add buffer only.

    • Radioligand: [³H]-GR113808 at a final concentration equal to its Kd (typically ~0.5-1.0 nM).

    • Cell Membranes: A pre-determined optimal amount of membrane protein (e.g., 10-20 µg per well).

  • Controls:

    • Total Binding (TB): Contains membranes, radioligand, and vehicle (no competitor). Represents the maximum binding of the radioligand.

    • Non-Specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a known, non-labeled 5-HT4 ligand (e.g., 10 µM unlabeled GR113808) to saturate all specific binding sites. This measures the amount of radioligand that binds to non-receptor components.

  • Incubation: Incubate the plate at room temperature (or 25°C) for 60-90 minutes with gentle agitation to reach binding equilibrium.

    • Scientist's Note: The incubation time and temperature should be optimized for the specific receptor and radioligand pair to ensure equilibrium is reached without significant degradation of the receptor or ligands.

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Scientist's Note: Rapid and efficient washing is critical. Over-washing can cause dissociation of the radioligand from the receptor, while under-washing leads to high background noise.[5]

  • Detection: Place the filter discs into scintillation vials, add scintillation cocktail, and allow them to equilibrate in the dark for at least 4 hours. Quantify the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding (SB) = Total Binding (TB) - Non-Specific Binding (NSB).

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response (variable slope) equation using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

  • Calculate Ki:

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation :

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

Materials & Reagents Supplier Example Purpose
h5-HT4-expressing Cell MembranesPerkinElmer, MilliporeSource of the target receptor
[³H]-GR113808 RadioligandPerkinElmerLabeled ligand for detecting binding
Unlabeled GR113808Tocris BioscienceCompetitor for NSB determination
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)Sigma-AldrichMaintains physiological pH
Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4)Sigma-AldrichRemoves unbound radioligand
96-well PlatesCorningAssay vessel
Glass Fiber Filter MatsPerkinElmerSeparates bound from unbound ligand
Scintillation CocktailPerkinElmerEnables detection of radioactivity

Application Note 2: Functional Potency and Efficacy Assessment

Objective: To determine the functional potency (EC50) and efficacy (Emax) of the compound as a 5-HT4 receptor agonist by measuring its ability to stimulate cAMP production.

Principle: As a Gs-coupled receptor, 5-HT4 activation leads to a measurable increase in intracellular cAMP. This assay quantifies cAMP levels in whole cells expressing the receptor following stimulation with the test compound. The concentration-dependent increase in cAMP is used to determine the compound's EC50 (the concentration that produces 50% of the maximal response) and its Emax (the maximal response relative to a known full agonist).

Experimental Protocol: cAMP Accumulation Assay
  • Cell Culture and Seeding: Culture a cell line stably expressing the human 5-HT4 receptor (e.g., CHO-K1 or HEK293) under standard conditions. Seed the cells into a 96-well tissue culture plate at a density that will result in a near-confluent monolayer on the day of the assay. Incubate for 24 hours.

  • Cell Stimulation:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with pre-warmed stimulation buffer (e.g., HBSS or DMEM).

    • Add 50 µL of stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX). Incubate for 15-30 minutes at 37°C.

      • Scientist's Note: The PDE inhibitor is crucial as it prevents the enzymatic degradation of cAMP, thereby amplifying the signal and increasing the assay window.

    • Add 50 µL of the test compound at 2x the final desired concentration (prepared in stimulation buffer). Include a known full agonist (e.g., Serotonin or Prucalopride) as a positive control and a vehicle control (buffer only) to establish the basal cAMP level.

  • Incubation: Incubate the plate for 30 minutes at 37°C. The optimal incubation time should be determined empirically.

  • Cell Lysis and Detection:

    • Aspirate the stimulation buffer.

    • Lyse the cells and measure the accumulated cAMP according to the manufacturer's instructions for a suitable detection kit. Common formats include HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or AlphaScreen.

      • Example (HTRF): Add the HTRF lysis buffer containing the cAMP-d2 acceptor and anti-cAMP-cryptate donor. Incubate in the dark at room temperature for 60 minutes.

  • Read Plate: Read the plate on a compatible plate reader (e.g., a HTRF-certified reader).

Data Analysis
  • Generate Dose-Response Curve:

    • Convert the raw assay signal (e.g., HTRF ratio) to cAMP concentration using a standard curve run in parallel.

    • Plot the cAMP concentration against the log concentration of the test compound.

  • Determine EC50 and Emax:

    • Fit the data to a sigmoidal dose-response (variable slope) equation using non-linear regression software.

    • The EC50 is the concentration of the agonist that gives a response halfway between the baseline and the maximum.

    • The Emax is the maximum response observed. Calculate the efficacy of the test compound as a percentage of the Emax of the reference full agonist (% Emax).

Materials & Reagents Supplier Example Purpose
h5-HT4-expressing Cell LineATCC, EurofinsLive cell system for functional response
Cell Culture Medium (e.g., F-12K) & FBSGibco (Thermo Fisher)Cell growth and maintenance
Stimulation Buffer (e.g., HBSS)Gibco (Thermo Fisher)Assay medium for cell stimulation
IBMX (PDE Inhibitor)Sigma-AldrichPrevents cAMP degradation
Serotonin (5-HT) or PrucaloprideTocris BioscienceReference full agonist
cAMP Detection Kit (e.g., HTRF)Cisbio, PerkinElmerQuantifies intracellular cAMP

General Workflow & Selectivity Profiling

A critical step in drug development is to ensure the compound is selective for its intended target. For a 5-HT4 agonist, it is important to assess its activity at other serotonin receptor subtypes (e.g., 5-HT3, 5-HT2B), as well as other GPCRs and channels known to cause adverse effects (e.g., hERG). The general workflow involves screening the compound in a panel of binding or functional assays for these off-targets.

Screening_Workflow A Compound Synthesis & Purification B Primary Assay: 5-HT4 Binding (Ki) A->B C Primary Assay: 5-HT4 Functional (EC50) A->C D Selectivity Screening Panel (Binding Assays) B->D Potent Compounds C->D Potent Compounds E Functional Follow-up for Hits D->E Off-target hits >50% inh. @ 10µM F Data Analysis & Lead Optimization D->F E->F

Sources

in vivo studies of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide in animal models

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for In Vivo Studies of Mosapride

Prepared by a Senior Application Scientist

Introduction and Scientific Background

4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide, commonly known as Mosapride , is a potent and selective serotonin 5-HT₄ receptor agonist.[1][2][3] It is classified as a gastroprokinetic agent, designed to enhance gastrointestinal (GI) motility.[1][4] Mosapride is primarily used in the treatment of conditions like functional dyspepsia, gastritis, and gastroesophageal reflux disease (GERD).[1][3] Unlike earlier prokinetic drugs such as cisapride, mosapride exhibits high selectivity for the 5-HT₄ receptor with minimal affinity for cardiac hERG potassium channels, significantly reducing the risk of cardiac arrhythmias like QT prolongation.[2][3]

The primary mechanism of action involves the stimulation of 5-HT₄ receptors located on enteric neurons.[1][2] This activation facilitates the release of acetylcholine (ACh), a key neurotransmitter that promotes smooth muscle contraction and enhances coordinated peristalsis throughout the GI tract.[1][4] Mosapride's major active metabolite, M1, also contributes to its overall effect by acting as a 5-HT₃ receptor antagonist, which can help in reducing nausea and accelerating GI emptying.[3]

These application notes provide a comprehensive guide for researchers and drug development professionals to design and execute robust in vivo studies of mosapride in relevant animal models. The protocols herein are grounded in established pharmacological principles and are designed to assess the pharmacokinetics, pharmacodynamics, and efficacy of mosapride.

Mechanism of Action: 5-HT₄ Receptor Signaling

Understanding the signaling pathway is crucial for designing mechanism-based assays and interpreting results. Mosapride's prokinetic effects are initiated by its binding to the 5-HT₄ receptor on presynaptic terminals of cholinergic enteric neurons.

Signaling Cascade:

  • Agonist Binding: Mosapride binds to the G-protein coupled 5-HT₄ receptor.

  • G-Protein Activation: This activates the associated stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The Gs alpha subunit stimulates adenylyl cyclase (AC).

  • cAMP Production: AC catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • PKA Activation: Increased intracellular cAMP levels activate Protein Kinase A (PKA).

  • Neurotransmitter Release: PKA-mediated phosphorylation of downstream targets facilitates the release of Acetylcholine (ACh) into the synaptic cleft.

  • Muscular Contraction: ACh binds to muscarinic receptors on GI smooth muscle cells, triggering depolarization and contraction, which enhances motility.[1][5]

Mosapride_MoA cluster_neuron Cholinergic Enteric Neuron cluster_muscle GI Smooth Muscle Cell mosapride Mosapride receptor 5-HT4 Receptor (GPCR) mosapride->receptor binds gs Gs Protein receptor->gs activates ac Adenylyl Cyclase gs->ac stimulates camp cAMP ac->camp converts to atp ATP atp->ac pka PKA camp->pka activates ach_vesicle ACh Vesicle pka->ach_vesicle promotes release ach_released ACh ach_vesicle->ach_released musc_receptor Muscarinic Receptor ach_released->musc_receptor binds to contraction Contraction & Increased Motility musc_receptor->contraction triggers

Caption: Mosapride's 5-HT₄ receptor agonist signaling pathway.

Pharmacokinetic (PK) Studies in Rodents

A thorough understanding of mosapride's absorption, distribution, metabolism, and excretion (ADME) profile is fundamental. Studies in rats have shown marked sex-related differences in pharmacokinetics, with female rats exhibiting significantly higher plasma concentrations and bioavailability than males, suggesting extensive first-pass metabolism in males.[6]

Table 1: Example Pharmacokinetic Parameters of Mosapride in Rats
ParameterMale RatsFemale RatsSource
Dose (Oral) 10 mg/kg10 mg/kg[6]
Cmax (Mosapride) 44 ng/ml788 ng/ml[6]
Cmax (Metabolite M1) 277 ng/ml149 ng/ml[6]
t1/2 (Elimination) 1.9 h2.8 h[6]
Oral Bioavailability ~7%~47%[6]
Protocol: Single-Dose Oral PK Study in Rats
  • Animal Model: Use adult male and female Sprague-Dawley or Wistar rats (8-10 weeks old). Acclimatize animals for at least 7 days.

  • Housing: House animals individually in metabolic cages to allow for urine and feces collection.

  • Fasting: Fast animals overnight (approx. 12-16 hours) before dosing but allow water ad libitum.

  • Dosing Formulation: Prepare mosapride citrate in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). The formulation should be a homogenous suspension.

  • Administration: Administer a single oral dose (e.g., 10 mg/kg) via gavage.[6][7] Record the precise time of administration.

  • Blood Sampling: Collect serial blood samples (approx. 200 µL) from the tail vein or saphenous vein into heparinized tubes at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Sample Processing: Centrifuge blood samples immediately at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentrations of mosapride and its major metabolite (M1) in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Calculate key PK parameters (Cmax, Tmax, AUC, t1/2, etc.) using non-compartmental analysis with software like Phoenix WinNonlin.

Pharmacodynamic (PD) & Efficacy Models

The primary pharmacodynamic effect of mosapride is the enhancement of GI motility. Efficacy can be assessed in models of normal transit or in disease models of delayed transit (constipation).

Gastric Emptying & Intestinal Transit (Charcoal Meal Test)

This is a classic and robust method to assess prokinetic activity.[8] The test measures the rate at which a non-absorbable marker travels through the GI tract.

  • Animal Model: Use adult male ICR or C57BL/6 mice.

  • Fasting: Fast mice for 6-18 hours before the experiment to ensure an empty stomach. A 6-hour fast is often sufficient and aligns with animal welfare refinement.[9][10]

  • Grouping:

    • Group 1: Vehicle Control (e.g., 0.5% methylcellulose)

    • Group 2: Mosapride (e.g., 1, 3, 10 mg/kg, p.o.)

    • Group 3: Positive Control (e.g., Cisapride)

  • Drug Administration: Administer the vehicle, mosapride, or positive control orally 30-60 minutes before the charcoal meal.

  • Charcoal Meal Administration: Administer a 10% charcoal suspension in 5% gum acacia (or 1.5% methylcellulose) orally (typically 0.1 mL/10 g body weight).

  • Endpoint: After a set time (e.g., 20-30 minutes), humanely euthanize the animals by cervical dislocation or CO₂ asphyxiation.

  • Dissection & Measurement:

    • Carefully dissect the entire small intestine from the pyloric sphincter to the ileocecal junction.

    • Lay the intestine flat on a moist surface without stretching.

    • Measure the total length of the small intestine.

    • Measure the distance traveled by the charcoal front from the pylorus.

  • Calculation:

    • Intestinal Transit (%) = (Distance traveled by charcoal / Total length of small intestine) x 100

    • For Gastric Emptying , the stomach can be removed, and its contents weighed to calculate the percentage of the meal emptied compared to a control group euthanized immediately after charcoal administration.[9][10]

Loperamide-Induced Constipation Model

Loperamide, a peripherally acting µ-opioid receptor agonist, is widely used to induce a reliable and reproducible model of constipation by inhibiting peristalsis and increasing water absorption from stool.[11][12]

  • Animal Model: Use adult male Wistar or Sprague-Dawley rats.

  • Induction of Constipation: Administer loperamide (e.g., 3-10 mg/kg, orally or subcutaneously) once or twice daily for 3-7 days to induce constipation.[12][13][14] Successful induction is confirmed by a significant decrease in fecal pellet number and water content.[12]

  • Experimental Workflow:

Caption: Experimental workflow for the loperamide-induced constipation model.

  • Treatment:

    • Divide constipated animals into groups: Vehicle, Mosapride (various doses), and a Positive Control (e.g., a laxative like sodium picosulfate).

    • Administer treatments orally once daily, typically 1 hour after the loperamide dose.[12]

  • Endpoint Assessment:

    • Fecal Parameters: During the treatment phase, collect feces daily over a 24-hour period. Count the number of pellets and measure their wet and dry weight to calculate water content.

    • Whole Gut Transit Time: On the final day, administer a charcoal meal. Monitor the time until the first appearance of blackened feces.

    • Histology: At the end of the study, collect colon tissue samples for histological analysis to assess changes in mucosal thickness and goblet cell numbers.[12]

Data Presentation and Interpretation

Quantitative data should be presented clearly. Statistical analysis (e.g., ANOVA followed by Dunnett's or Tukey's post-hoc test) is essential to determine the significance of the observed effects.

Table 2: Example Efficacy Data in Loperamide-Induced Constipation Model
Treatment Group (n=8)Daily Fecal Pellet Count (24h)Fecal Water Content (%)Intestinal Transit (%)
Normal Control 25 ± 345 ± 485 ± 5
Loperamide + Vehicle 8 ± 222 ± 340 ± 6*
Loperamide + Mosapride (3 mg/kg) 18 ± 3#35 ± 4#65 ± 7#
Loperamide + Mosapride (10 mg/kg) 23 ± 2#42 ± 3#78 ± 5#
Data are presented as Mean ± SEM. * p<0.05 vs Normal Control; # p<0.05 vs Loperamide + Vehicle.

Concluding Remarks for Researchers

The protocols outlined provide a robust framework for the in vivo evaluation of mosapride. Key considerations for successful studies include careful selection of animal models, appropriate dosing regimens based on PK data, and the use of validated, quantitative endpoints. Given the sex-dependent pharmacokinetics observed in rats, it is critical to include both male and female animals in study designs.[6] Furthermore, mosapride has shown anti-inflammatory and neurogenesis-promoting effects in the GI tract, which may represent additional avenues for investigation in models of inflammatory bowel disease or other complex GI disorders.[3][15]

References

  • Patsnap Synapse. (2024). What is the mechanism of Mosapride Citrate Hydrate?
  • Pediatric Oncall.
  • MIMS Philippines. Mosapride: Uses, Dosage, Side Effects and More.
  • Grokipedia. Mosapride.
  • Wikipedia. Mosapride.
  • BenchChem. Application Notes and Protocols for Inducing Constipation in Mice Using Loperamide Oxide.
  • Saitoh, T., et al. (1993).
  • Gergs, U., et al. (2024). Mosapride stimulates human 5-HT4-serotonin receptors in the heart.
  • Neumann, J., et al. (2024). Mosapride stimulates human 5-HT4-serotonin receptors in the heart. PubMed.
  • S. M., A., et al. (2023).
  • Wanthong, S., et al. (2014). Laxative effects of fermented rice extract in rats with loperamide‑induced constipation.
  • Sakashita, M., et al. (1993).
  • Lee, G., & Choi, S. (2023).
  • Satoh, Y., et al. (2010). The 5-HT4 receptor agonist mosapride attenuates NSAID-induced gastric mucosal damage. PubMed.
  • Depoortere, I., et al. (2005).
  • Prior, H., & Meguid, A. (2010). Refinement of the Charcoal Meal Study by Reduction of the Fasting Period. PubMed.
  • Prior, H., & Meguid, A. (2010). Refinement of the Charcoal Meal Study by Reduction of the Fasting Period.

Sources

Determining Optimal In Vitro Dosage for 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Rigorous Dose-Response Analysis

The journey of a novel chemical entity from discovery to a potential therapeutic agent is paved with meticulous preclinical evaluation. A critical, foundational step in this process is the determination of its effective and non-toxic dosage range in relevant biological systems. For the compound 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide, a substituted benzamide, establishing a precise in vitro dosage is paramount before proceeding to more complex studies. Substituted benzamides are a well-established class of pharmacologically active molecules, often exhibiting activity as prokinetic agents by modulating dopamine D2 and serotonin 5-HT4 receptors.[1] Therefore, a robust characterization of this compound necessitates a multi-faceted approach, beginning with broad cytotoxicity profiling and progressing to specific, mechanism-based functional assays.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the optimal dosage of this compound for cell culture studies. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our recommendations in authoritative scientific principles.

Part 1: Foundational Cytotoxicity Assessment - Defining the Therapeutic Window

Before investigating the specific pharmacological activity of a compound, it is essential to first determine the concentration range that is non-toxic to the cells. This is achieved by performing cytotoxicity assays, which measure the degree to which an agent is toxic to cells.[2] The primary output of these assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug that is required for 50% inhibition of cell viability in vitro.[3]

Choosing the Right Cell Viability Assay

Several methods are available to assess cell viability, each with its own advantages.[2][4] For initial screening, assays that are rapid, reproducible, and sensitive are preferred. Two such widely used colorimetric/fluorometric assays are the MTT and Resazurin assays.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells to form purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of viable cells.[6]

  • Resazurin (AlamarBlue) Assay: This assay uses the blue dye resazurin, which is reduced by viable cells to the pink, highly fluorescent resorufin.[7][8] This method is generally considered more sensitive than the MTT assay.[4]

Experimental Workflow: Cytotoxicity Profiling

The following workflow outlines the key steps for determining the cytotoxicity of this compound.

Cytotoxicity_Workflow A Prepare Stock Solution (e.g., 10 mM in DMSO) D Prepare Serial Dilutions of Compound A->D B Select & Culture Appropriate Cell Line C Seed Cells in 96-well Plates B->C E Treat Cells with Compound Dilutions C->E D->E F Incubate for 24, 48, 72 hours E->F G Perform Viability Assay (MTT or Resazurin) F->G H Measure Absorbance/ Fluorescence G->H I Data Analysis: Calculate % Viability & IC50 H->I

Caption: Workflow for determining the IC50 value.

Protocol 1: MTT Cytotoxicity Assay

This protocol provides a step-by-step guide for performing an MTT assay.[5][9]

  • Cell Seeding: Seed an appropriate cell line (e.g., HEK293, CHO-K1) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X stock of the desired concentrations of this compound by serial dilution in serum-free culture medium from a 10 mM DMSO stock.

  • Cell Treatment: Remove the culture medium from the wells and add 100 µL of the 2X compound dilutions. Include vehicle controls (medium with the highest concentration of DMSO used) and untreated controls (medium only).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 0.1 N HCl in absolute isopropanol or a commercial solution) to each well.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.[10][11][12]

Protocol 2: Resazurin Cytotoxicity Assay

This protocol offers a more sensitive alternative to the MTT assay.[2][4][13]

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Resazurin Addition: Following the treatment incubation, add 20 µL of resazurin solution (e.g., 0.15 mg/mL in DPBS) to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.

Parameter24 hours48 hours72 hours
IC50 (µM) >10085.262.5
Maximum Non-toxic Concentration (µM) 503010

Table 1: Hypothetical cytotoxicity data for this compound in HEK293 cells.

Part 2: Mechanism-Based Functional Assays

Based on the structural characteristics of this compound, it is hypothesized to act as either a dopamine D2 receptor antagonist or a serotonin 5-HT4 receptor agonist. The following protocols are designed to test these hypotheses and determine the compound's functional potency (IC50 for antagonists, EC50 for agonists).

Hypothesis 1: Dopamine D2 Receptor Antagonism

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o signaling pathway, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[14] An antagonist will block the effect of a D2 agonist, thereby preventing the decrease in cAMP.

D2_Antagonist_Pathway cluster_membrane Cell Membrane D2R D2 Receptor Gi Gi Protein D2R->Gi activates AC Adenylyl Cyclase cAMP cAMP (decreased) AC->cAMP converts Gi->AC inhibits Agonist Dopamine (Agonist) Agonist->D2R Antagonist Test Compound (Antagonist) Antagonist->D2R blocks ATP ATP ATP->AC Response Cellular Response cAMP->Response

Caption: D2 receptor antagonist signaling pathway.

Protocol 3: D2 Receptor Antagonist cAMP Assay

This assay measures the ability of the test compound to inhibit the action of a D2 receptor agonist.[15]

  • Cell Line: Use a cell line stably expressing the human dopamine D2 receptor, such as CHO-K1/D2/Gα15 or HEK/D2R/Gα15.[14][16]

  • Cell Seeding: Seed the cells into a 96-well plate and grow to 80-90% confluency.

  • Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of this compound (below its cytotoxic concentration) for 15-30 minutes.

  • Agonist Stimulation: Add a D2 receptor agonist (e.g., quinpirole or dopamine) at a concentration that gives a submaximal response (EC80) in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • cAMP Measurement: After a 30-minute incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luciferase-based).

  • Data Analysis: Plot the cAMP concentration against the log concentration of the antagonist and perform a non-linear regression to determine the IC50 value.[15]

Hypothesis 2: Serotonin 5-HT4 Receptor Agonism

Serotonin 5-HT4 receptors are Gs-protein coupled receptors that, upon activation, stimulate adenylyl cyclase, leading to an increase in intracellular cAMP.[17] An agonist will mimic the effect of serotonin and increase cAMP levels.

Caption: 5-HT4 receptor agonist signaling pathway.

Protocol 4: 5-HT4 Receptor Agonist cAMP Assay

This assay measures the ability of the test compound to stimulate cAMP production.[17]

  • Cell Line: Use a cell line stably expressing the human 5-HT4 receptor, such as HEK293-h5-HT4.

  • Cell Seeding: Seed the cells into a 96-well plate and grow to 80-90% confluency.

  • Compound Stimulation: Add various concentrations of this compound (below its cytotoxic concentration) in the presence of a phosphodiesterase inhibitor.

  • cAMP Measurement: After a 30-minute incubation, lyse the cells and measure intracellular cAMP levels as described in Protocol 3.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the agonist and perform a non-linear regression to determine the EC50 value (the concentration that produces 50% of the maximal response).

AssayParameterValue (µM)
D2 Antagonist Assay IC500.52
5-HT4 Agonist Assay EC50>10

Table 2: Hypothetical functional assay data for this compound.

Part 3: Trustworthiness and Self-Validation

The integrity of these protocols is ensured by the inclusion of several self-validating measures:

  • Positive and Negative Controls: In cytotoxicity assays, a known cytotoxic agent should be used as a positive control, while untreated cells serve as a negative control. In functional assays, a known agonist or antagonist for the respective receptor must be included as a positive control.

  • Vehicle Controls: The solvent used to dissolve the test compound (e.g., DMSO) must be tested at the highest concentration used in the experiment to ensure it does not affect cell viability or the functional readout.

  • Dose-Response Curves: Generating a full dose-response curve with multiple data points allows for a more accurate determination of IC50 and EC50 values and helps to identify any unusual dose-response relationships.[18]

  • Statistical Analysis: Proper statistical analysis of the data, including the calculation of standard deviations and the use of appropriate regression models, is crucial for interpreting the results.[19][20][21] Software such as GraphPad Prism is highly recommended for this purpose.[10][11][12][22][23]

Conclusion

By following this structured and scientifically-grounded approach, researchers can confidently determine the optimal dosage of this compound for their cell culture studies. This systematic process, from initial cytotoxicity screening to specific mechanism-of-action assays, ensures the generation of reliable and reproducible data, which is the bedrock of successful drug discovery and development. The provided protocols and the emphasis on self-validating experimental design will empower researchers to make informed decisions about the progression of this and other novel compounds in the research pipeline.

References

  • Creative Bioarray. Resazurin Assay Protocol. [Link]

  • Sumner, M. J., & Russell, W. R. (1983). The analysis of dose-response curves--a practical approach. Journal of pharmacological methods, 9(3), 211–224. [Link]

  • Pannico, M., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. International Journal of Molecular Sciences, 25(23), 13009. [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Ehrlich, M. E., et al. (2001). Characterization of Mouse Striatal Precursor Cell Lines Expressing Functional Dopamine Receptors. Experimental Neurology, 167(2), 343-355. [Link]

  • Wikipedia. Dose–response relationship. [Link]

  • Labbox. Resazurin Cell Viability Assay. [Link]

  • Vidal, M. (2023). Which statistical tool or test can be used for dose-response curve with time component?. ResearchGate. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • GenScript. Human Recombinant D2 Dopamine Receptor Stable Cell Line Cat. No. M00152. [Link]

  • GraphPad. How to determine an IC50. [Link]

  • Innoprot. cAMP NOMAD D2 Dopamine Receptor Cell Line. [Link]

  • GenScript. Human Dopamine D2 Receptor Cell Line. [Link]

  • Dal Toso, R., et al. (1989). Cloning of ligand-specific cell lines via gene transfer: identification of a D2 dopamine receptor subtype. Proceedings of the National Academy of Sciences, 86(18), 7031-7035. [Link]

  • Dr. Sakib's Science Academy. (2025). IC50 Calculation Using GraphPad Prism | Nonlinear Regression. [Link]

  • Bioinformatics Review. (2024). IC50 Determination with GraphPad PRISM | Data Analysis Tutorial. [Link]

  • Al-Asadi, S. Determination of IC50 values using GraphPad Prism. [Link]

  • Bender, B. J., et al. (2024). Statistical analysis of dose-response curves. Wiley Analytical Science. [Link]

  • Schulze, J., et al. (2023). GPCR deorphanization assay in HEK-293 cells. Bio-protocol, 13(21), e4833. [Link]

  • GraphPad. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. [Link]

  • Schulze, J., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 4(4), 102660. [Link]

  • Ting, N., et al. (2021). Beyond exposure‐response: A tutorial on statistical considerations in dose‐ranging studies. Clinical and Translational Science, 14(4), 1237-1247. [Link]

  • Atwood, B. K., et al. (2011). Expression of G protein-coupled receptors and related proteins in HEK293, AtT20, BV2, and N18 cell lines as revealed by microarray analysis. BMC Genomics, 12, 14. [Link]

  • Fang, Y. (2011). Label-free cell-based assays using photonic crystal optical biosensors. Analyst, 136(6), 1090-1102. [Link]

  • National Center for Biotechnology Information. (2019). Serotonin 5-HT4 Receptor Agonists. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

  • Stables, J. P., et al. (2022). Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells. Journal of Biological Chemistry, 298(10), 102434. [Link]

  • Zeifman, A., et al. (2023). Discovery of a functionally selective serotonin 5-HT1A receptor agonist for the treatment of pain. bioRxiv. [Link]

  • Webb, T. E., et al. (2004). Analysis of endogenous S1P and LPA receptor expression in CHO-K1 cells. Prostaglandins & other lipid mediators, 73(3-4), 229–243. [Link]

  • Agilent. From Classical to Online Monitoring of G-Protein-Coupled Receptor Stimulation in Living Cells. [Link]

  • Neuromics. GPCR CHO-K1 Growth Media. [Link]

  • Creative Bioarray. CHO-K1-CXCR5/Gα15-Stable Cell Line. [Link]

  • Wikipedia. IC50. [Link]

  • Zanardi, A., et al. (2001). Serotonin-mediated phosphorylation of extracellular regulated kinases in platelets of patients with panic disorder versus controls. Biological psychiatry, 50(7), 510–516. [Link]

  • Nishi, T., et al. (1998). In vitro and in vivo characterization of the dopamine D4 receptor, serotonin 5-HT2A receptor and alpha-1 adrenoceptor antagonist (R)-(+)-2-amino-4-(4-fluorophenyl)-5-[1-[4-(4-fluorophenyl)-4-oxobutyl] pyrrolidin-3-yl]thiazole (NRA0045). The Journal of pharmacology and experimental therapeutics, 286(3), 1314–1321. [Link]

  • Coupar, I. M., & Warendorf, T. S. (1998). 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor. Life sciences, 62(10), 875–882. [Link]

  • Patsnap. (2025). Explain what is EC50?. [Link]

  • Wikipedia. 25O-NBOMe. [Link]

Sources

Administration of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide (Cisapride) in Murine Models: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides detailed application notes and protocols for the administration of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide, commonly known as Cisapride, in mice. It is intended for researchers, scientists, and drug development professionals engaged in preclinical studies requiring the use of this gastroprokinetic agent. The protocols herein are designed to ensure experimental reproducibility, animal welfare, and scientific integrity.

Introduction to Cisapride and the Criticality of Route Selection

Cisapride is a selective serotonin 5-HT₄ receptor agonist that enhances gastrointestinal motility by indirectly stimulating acetylcholine release in the enteric nervous system.[1][2] This mechanism makes it a valuable tool for studying gastrointestinal function and disorders in murine models.[3] The choice of administration route is a pivotal decision in experimental design, directly influencing the compound's pharmacokinetic and pharmacodynamic profile. Factors such as the desired onset of action, duration of effect, and target tissue concentration must be carefully considered.

Cisapride's low aqueous solubility presents a significant formulation challenge, particularly for parenteral routes, and has historically limited the development of commercial injectable forms.[4] Therefore, the selection of an appropriate vehicle is as critical as the choice of the administration route itself.

Recommended Administration Routes and Key Considerations

The following sections detail the most common and effective administration routes for Cisapride in mice, complete with step-by-step protocols and the scientific rationale behind procedural choices.

Oral Gavage (PO)

Oral gavage is a prevalent method for administering precise doses of Cisapride directly into the stomach. This route is often preferred for studies mimicking clinical oral administration in humans.

Scientific Rationale: This route is relevant for assessing the oral bioavailability and first-pass metabolism of Cisapride. Given its approximate oral bioavailability of 30-40%, understanding its absorption characteristics is crucial for many study designs.[1] Oral administration is less invasive than parenteral routes and allows for repeated dosing over a chronic study period.

Vehicle Formulation: Due to its poor water solubility, Cisapride should be administered as a suspension. Compounded oral suspensions are commercially available, often in an oil-based or sweetened aqueous vehicle to improve palatability and stability.[5][6][7][8] A common approach is to compound a suspension at a concentration of 1-10 mg/mL.[6][8]

Dosage Considerations: Dosages in rodents are often higher than in other species to account for differences in metabolism. Studies in other small animals suggest a range of 0.5 mg/kg to 10 mg/kg.[3][9] A dose of 10 mg/kg has been shown to be effective in enhancing gastric emptying in mice.[9]

Experimental Protocol: Oral Gavage

  • Animal Preparation: Acclimatize mice to handling and restraint for several days prior to the experiment to minimize stress.

  • Dose Calculation: Weigh each mouse immediately before dosing to calculate the precise volume required. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[10]

  • Gavage Needle Selection: Use a 20-22 gauge, 1.5-inch flexible or curved gavage needle with a ball tip for adult mice to prevent esophageal or gastric trauma.

  • Measurement: Measure the gavage needle externally from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark this length on the needle.

  • Restraint: Firmly scruff the mouse, ensuring the head and body are in a straight line to facilitate smooth passage of the needle into the esophagus.

  • Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate. The needle should pass easily into the esophagus with no resistance. If resistance is met, withdraw and reposition.

  • Administration: Once the needle is in place, administer the suspension slowly and steadily.

  • Withdrawal: Remove the needle gently along the same path of insertion.

  • Monitoring: Observe the animal for at least 10 minutes post-administration for any signs of distress, such as labored breathing, which could indicate accidental tracheal administration.

Table 1: Oral Gavage Parameters for Cisapride in Mice

ParameterRecommendationSource(s)
Dosage Range 0.5 - 10 mg/kg[3][9]
Vehicle Oil-based or aqueous suspension[5][6][7]
Concentration 1 - 10 mg/mL[6][8]
Max Volume 10 mL/kg[10]
Gavage Needle 20-22 G, 1.5-inch, ball-tippedGeneral practice
Frequency q12h or as per study design[9]

Workflow Diagram: Oral Gavage Administration

oral_gavage_workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure P1 Weigh Mouse P2 Calculate Dose Volume P1->P2 P3 Prepare Cisapride Suspension P2->P3 A1 Restrain Mouse P3->A1 A2 Measure & Mark Gavage Needle A1->A2 A3 Insert Gavage Needle A2->A3 A4 Administer Suspension A3->A4 A5 Withdraw Needle A4->A5 M1 Monitor for Distress A5->M1 M2 Return to Cage M1->M2 ip_injection_workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure P1 Weigh Mouse P2 Calculate Injection Volume P1->P2 P3 Prepare Sterile Cisapride Solution P2->P3 A1 Restrain Mouse (Dorsal Recumbency) P3->A1 A2 Locate Injection Site (Lower Right Quadrant) A1->A2 A3 Insert Needle (30-40° angle) A2->A3 A4 Aspirate to Check Placement A3->A4 A5 Inject Solution A4->A5 A6 Withdraw Needle A5->A6 M1 Monitor for Adverse Reactions A6->M1 M2 Return to Cage M1->M2

Caption: Workflow for intraperitoneal injection of Cisapride in mice.

Intravenous (IV) Injection

IV injection, typically via the lateral tail vein, provides the most rapid and complete systemic exposure to a compound.

Scientific Rationale: This route ensures 100% bioavailability and is the gold standard for pharmacokinetic studies determining parameters like clearance and volume of distribution. It is ideal for studies requiring an immediate and potent systemic effect.

Vehicle Formulation: The insolubility of Cisapride is a major hurdle for IV administration. A formulation used in a feline study involved dissolving crystalline Cisapride in 100% ethanol. [11]For mice, this would need to be significantly diluted with a sterile, isotonic vehicle to avoid toxicity, and the final ethanol concentration should be minimized. Another approach involves using solubilizing agents or creating a nano-suspension, though these require specialized formulation development. A study in horses used an IV formulation created from tablet extraction, suggesting that with appropriate filtration and vehicle selection, this is a potential, though complex, option. [12] Dosage Considerations: IV doses are the lowest due to complete bioavailability. A dose of 0.1 mg/kg was used in horses, and 1 mg/kg was used in cats. [11][12]A starting dose in mice would likely be in a similar or slightly lower range, pending dose-response studies.

Experimental Protocol: Intravenous (Tail Vein) Injection

  • Animal Warming: Warm the mouse for 5-10 minutes under a heat lamp or on a warming pad to induce vasodilation of the tail veins, making them more visible and accessible.

  • Restraint: Place the mouse in a suitable restraint device that exposes the tail.

  • Dose Preparation: Prepare the sterile Cisapride solution and draw it into a 1 mL syringe with a 27-30 gauge needle. Ensure no air bubbles are present.

  • Vein Identification: Identify one of the lateral tail veins. Swabbing the tail with 70% alcohol can help visualize the vein.

  • Insertion: With the needle bevel facing up, insert it parallel to the vein, advancing it a few millimeters into the lumen. A successful insertion often results in a "flash" of blood in the needle hub.

  • Injection: Inject the solution slowly and steadily. If resistance is felt or a bleb forms under the skin, the needle is not in the vein. Withdraw and re-attempt at a more proximal site.

  • Withdrawal and Hemostasis: After injection, remove the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.

  • Monitoring: Monitor the mouse for any immediate adverse effects before returning it to its cage.

Subcutaneous (SC) Injection

SC injection provides a slower, more sustained absorption compared to IV or IP routes.

Scientific Rationale: This route is useful for studies requiring prolonged, steady-state plasma concentrations of Cisapride. It is less stressful for the animal than IV injection and can be used for repeated dosing.

Vehicle Formulation: Similar to IP injections, a vehicle that can solubilize or suspend Cisapride is necessary. A DMSO/saline or a polyethylene glycol (PEG)/saline co-solvent system could be employed. The formulation should be isotonic and at a neutral pH to minimize irritation at the injection site.

Dosage Considerations: SC doses are typically between IP and oral doses. A starting point could be extrapolated from effective doses of other routes, considering an expected high but incomplete bioavailability.

Experimental Protocol: Subcutaneous Injection

  • Dose Preparation: Prepare the sterile Cisapride formulation and draw the calculated volume into a syringe with a 25-27 gauge needle.

  • Restraint: Scruff the mouse firmly to lift a fold of loose skin over the back, between the shoulder blades. This creates a "tent" of skin.

  • Insertion: Insert the needle, bevel up, into the base of the skin tent, parallel to the body.

  • Aspiration: Gently aspirate to ensure a blood vessel has not been entered.

  • Injection: Inject the solution to form a small bleb under the skin.

  • Withdrawal: Remove the needle and gently massage the area to aid dispersion of the injected volume.

  • Monitoring: Return the mouse to its cage and monitor for any signs of irritation at the injection site.

Conclusion and Best Practices

The successful administration of this compound (Cisapride) in mice hinges on the careful selection of the administration route, dosage, and vehicle formulation. Each route offers distinct advantages and is suited to different experimental objectives.

Self-Validating System and Trustworthiness:

  • Pilot Studies: Always conduct pilot studies to determine the optimal dose and vehicle for your specific experimental model and scientific question.

  • Vehicle Controls: A vehicle-only control group is mandatory in all experiments to differentiate the effects of the compound from those of the vehicle.

  • Aseptic Technique: All parenteral injections must be performed using sterile solutions, needles, and syringes to prevent infection.

  • Animal Welfare: Adherence to institutional animal care and use committee (IACUC) guidelines is paramount. Proper handling, restraint, and monitoring are essential to minimize animal stress and ensure data quality.

By following these detailed protocols and adhering to the principles of scientific integrity, researchers can confidently and effectively utilize Cisapride in their murine studies.

References

  • Akina Animal Health. Cisapride Oral Oil Suspension 5mg/ml 30ml for Rodents. Available from: [Link]

  • Washabau, R. J., & Hall, J. A. (n.d.). Cisapride. ResearchGate. Available from: [Link]

  • Bayview Pharmacy. Cisapride 10mg/mL Oral Suspension (Vet). Available from: [Link]

  • Defranoud, S. et al. (2021). Effects of Cisapride, Buprenorphine, and Their Combination on Gastrointestinal Transit in New Zealand White Rabbits. Journal of the American Association for Laboratory Animal Science. Available from: [Link]

  • United States Pharmacopeial Convention. (2008). CISAPRIDE (Veterinary—Systemic). Available from: [Link]

  • Food and Drug Administration. (1992). Cisapride Monohydrate/Propulsid Tablets. Available from: [Link]

  • Chewy Rx. CISAPRIDE COMPOUNDED Sweetened Oral Aqueous Suspension, 10 mg/mL, 90 mL for Veterinary use. Available from: [Link]

  • Elements Compounding Pharmacy. Cisapride Suspension. Available from: [Link]

  • Wikipedia. (n.d.). Cisapride. Available from: [Link]

  • Taniyama, K., Sano, I., & Tanaka, C. (1991). Cisapride stimulates motility of the intestine via the 5-hydroxytryptamine receptors. Journal of Pharmacology and Experimental Therapeutics, 258(3), 1098–1104. Available from: [Link]

  • USP-NF. (2025). Cisapride Compounded Oral Suspension, Veterinary. Available from: [Link]

  • Taniyama, K., et al. (1991). Cisapride stimulates motility of the intestine via the 5-hydroxytryptamine receptors. Semantic Scholar. Available from: [Link]

  • Meuldermans, W., et al. (1987). Pharmacokinetics and tissue distribution of the new gastrokinetic agent cisapride in rat, rabbit and dog. Arzneimittelforschung, 37(10), 1159-67. Available from: [Link]

  • Van Herten, M., et al. (2025). Effects of oral cisapride administration in chinchillas with experimentally-induced fecal output reduction. ResearchGate. Available from: [Link]

  • American Association for Laboratory Animal Science. (2021). Effects of Cisapride, Buprenorphine, and Their Combination on Gastrointestinal Transit in New Zealand White Rabbits. Available from: [Link]

  • Veterinary Partner. (2025). Cisapride (Propulsid). Available from: [Link]

  • Rat Guide. (2023). Cisapride. Available from: [Link]

  • LeGrange, S. N., Boothe, D. M., & Herndon, S. (1997). Pharmacokinetics and suggested oral dosing regimen of cisapride: a study in healthy cats. Journal of the American Animal Hospital Association, 33(6), 517–523. Available from: [Link]

  • VCA Animal Hospitals. (n.d.). Cisapride. Available from: [Link]

  • Petco. (2024). Cisapride for Pets: Improve GI Motility, Constipation, Reflux. Available from: [Link]

  • AMiner. (n.d.). Development of a sterile formulation of cisapride from Propulsid tablets for intravenous administration. Available from: [Link]

  • Wedgewood Pharmacy. (n.d.). What You Need to Know if Your Dog or Cat Needs Cisapride. Available from: [Link]

  • UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Available from: [Link]

  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. Available from: [Link]

  • Wikipedia. (n.d.). Diazepam. Available from: [Link]

  • VioVet. (n.d.). Prescription Medication. Available from: [Link]

Sources

Topic: Characterization of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide as a 5-HT4 Receptor Agonist

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for research purposes only. All experimental work should be conducted in a suitably equipped laboratory by trained personnel, adhering to all local and institutional safety regulations. A comprehensive, substance-specific Safety Data Sheet (SDS) must be consulted prior to handling the compound.

Introduction

The serotonin 4 (5-HT4) receptor, a Gs protein-coupled receptor (GPCR), is a key modulator of various physiological processes. Predominantly expressed in the gastrointestinal (GI) tract, bladder, heart, and central nervous system (CNS), it plays a critical role in regulating gut motility and has emerged as a significant therapeutic target for motility disorders.[1][2] Furthermore, its presence in limbic and cortical brain regions implicates it in cognitive functions and mood regulation, making it a target of interest for neurological and psychiatric conditions.[3][4]

4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide is a member of the benzamide chemical class, which has been explored for its potent and selective agonist activity at the 5-HT4 receptor.[5][6] Understanding the pharmacological profile of this compound is essential for its development as a research tool or potential therapeutic agent. This guide provides a detailed overview of its mechanism of action and comprehensive protocols for its in vitro and in vivo characterization.

Compound Profile & Safe Handling

A precise understanding of the compound's properties and required safety measures is paramount before commencing any experimental work.

Physicochemical Data

PropertyValue
Chemical Name This compound
CAS Number 57645-49-5[7][8]
Molecular Formula C13H18ClN3O2[7]
Molecular Weight 299.75 g/mol
Appearance Typically a white to off-white solid

Solubility & Storage

  • Solubility: The compound's solubility should be empirically determined in relevant solvents (e.g., DMSO for stock solutions, aqueous buffers for assays). Benzamide derivatives often exhibit good solubility in DMSO.

  • Storage: Store the solid compound desiccated at -20°C to prevent degradation. Stock solutions in DMSO should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Safety & Handling

Consult the supplier-specific Safety Data Sheet (SDS) for comprehensive handling instructions. General precautions for related benzamide compounds include:

  • Hazard Classification: May be harmful if swallowed and is suspected of causing genetic defects.[9]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[9][10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Mechanism of Action: 5-HT4 Receptor Signaling

As a 5-HT4 receptor agonist, the compound initiates a cascade of intracellular signaling events upon binding. The primary mechanism involves the activation of the Gαs subunit of the associated G-protein.[3]

  • Canonical Gs-cAMP Pathway: Agonist binding induces a conformational change in the 5-HT4 receptor, leading to the activation of Gαs. This, in turn, stimulates adenylyl cyclase (AC) to convert ATP into the second messenger, cyclic adenosine monophosphate (cAMP).[3][4][11] Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates numerous downstream targets, ultimately modulating cellular functions like neurotransmitter release and gene expression.[3]

  • Non-Canonical Src-Dependent Pathway: Research has revealed a G-protein-independent signaling route for the 5-HT4 receptor. Upon activation, the receptor can directly engage and activate the Src tyrosine kinase.[3][12] Activated Src then initiates a cascade that leads to the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK), a pathway crucial for synaptic plasticity and memory processes.[4][12]

This dual signaling capability underscores the complexity of 5-HT4 receptor function and provides multiple avenues for experimental interrogation.

5-HT4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist 4-amino-5-chloro-2-methoxy-Agonist N-(piperidin-4-ylmethyl)benzamide Receptor 5-HT4 Receptor Agonist->Receptor Binds G_Protein Gαsβγ Receptor->G_Protein Activates Src Src Kinase Receptor->Src Directly Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP ATP to cAMP ERK ERK Src->ERK Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) PKA->Cellular_Response Phosphorylates Targets ERK->Cellular_Response Modulates

Figure 2: Experimental workflow for the radioligand binding assay.

Materials:

  • Cell Membranes: Prepared from HEK293 or CHO cells stably expressing the human 5-HT4 receptor.

  • Radioligand: [3H]GR113808 (specific activity > 70 Ci/mmol).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM unlabeled Serotonin or GR113808.

  • Filtration Plate: 96-well glass fiber (GF/B) filter plate.

  • Scintillation Cocktail and Microplate Scintillation Counter .

Procedure:

  • Preparation: Thaw cell membranes on ice. Prepare serial dilutions of the test compound in assay buffer. A typical starting concentration is 10 µM with 10-point, 3-fold dilutions.

  • Assay Plate Setup: To a 96-well plate, add:

    • Total Binding wells: 25 µL Assay Buffer.

    • Non-specific Binding (NSB) wells: 25 µL of 10 µM Serotonin.

    • Test Compound wells: 25 µL of each compound dilution.

  • Add Radioligand: Add 25 µL of [3H]GR113808 to all wells. The final concentration should be at or near its Kd (typically 0.1-0.5 nM). [13]4. Add Membranes: Add 50 µL of diluted cell membrane preparation (5-20 µg protein/well) to all wells to initiate the binding reaction. The final assay volume is 100 µL.

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.

  • Filtration: Rapidly harvest the plate contents onto the GF/B filter plate using a cell harvester. Wash the filters 3-5 times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Allow filters to dry. Add scintillation cocktail to each well and count radioactivity using a microplate scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

  • Calculate Percent Inhibition for each compound concentration: % Inhibition = 100 * (1 - (Binding_compound - NSB) / (Total Binding - NSB)).

  • Plot % Inhibition versus the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 1.2: cAMP Accumulation Functional Assay

This protocol confirms the compound's agonist activity by measuring the direct downstream consequence of Gs activation.

Objective: To determine the potency (EC50) and efficacy (Emax) of the test compound in stimulating cAMP production.

Principle: Agonist activation of the Gs-coupled 5-HT4 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. [11][14]This increase can be quantified using various methods, such as Homogeneous Time-Resolved Fluorescence (HTRF) or bioluminescence-based biosensors (e.g., GloSensor™). [15][16]The magnitude of the signal is proportional to the amount of cAMP produced.

cAMP_Assay_Workflow cluster_prep Cell & Compound Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Seed_Cells Seed h5-HT4 Expressing Cells into Assay Plate Incubate_Overnight Incubate Overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Add_IBMX Add Phosphodiesterase Inhibitor (e.g., IBMX) Incubate_Overnight->Add_IBMX Prepare_Compounds Prepare Serial Dilutions of Test Compound & Controls Add_Compounds Add Test Compound (Agonist Mode) Prepare_Compounds->Add_Compounds Add_IBMX->Add_Compounds Incubate_Stimulation Incubate at RT (15-30 min) Add_Compounds->Incubate_Stimulation Lyse_Detect Lyse Cells & Add Detection Reagents (e.g., HTRF) Incubate_Stimulation->Lyse_Detect Read_Plate Read Plate (e.g., HTRF Reader) Lyse_Detect->Read_Plate Plot_Curve Plot Response vs. [Compound] Read_Plate->Plot_Curve Calculate_EC50 Calculate EC50 and Emax Plot_Curve->Calculate_EC50

Figure 3: General workflow for a cell-based cAMP accumulation assay.

Materials:

  • Cells: HEK293 or CHO cells stably expressing the human 5-HT4 receptor.

  • Assay Plate: White, opaque 384-well plates. [17]* Test Compound and Reference Agonist (e.g., Serotonin).

  • Reference Antagonist (e.g., GR113808) for validation.

  • Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

  • cAMP Detection Kit: Commercial HTRF, GloSensor™, or AlphaScreen® cAMP assay kit. [15][18]* Plate Reader: Compatible with the chosen detection technology.

Procedure:

  • Cell Plating: Seed cells into a 384-well plate at a density of 5,000-10,000 cells/well and incubate overnight. [17]2. Compound Preparation: Prepare serial dilutions of the test compound and reference agonist in an appropriate assay buffer containing a PDE inhibitor like IBMX (final concentration ~500 µM).

  • Stimulation: Remove culture medium from the cells. Add the compound dilutions to the plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes to allow for cAMP accumulation.

  • Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for the chosen assay kit. This typically involves adding lysis buffer followed by detection reagents.

  • Signal Reading: Read the plate on a compatible plate reader (e.g., measuring the 665/620nm emission ratio for HTRF).

Data Analysis:

  • Convert the raw signal to cAMP concentration using a standard curve if applicable.

  • Plot the response (e.g., HTRF ratio or luminescence) against the log concentration of the agonist.

  • Fit the data to a four-parameter logistic equation to determine the EC50 (concentration for 50% maximal response) and Emax (maximum effect).

  • Calculate the intrinsic activity (IA) relative to the reference full agonist: IA = (Emax_compound / Emax_serotonin) * 100%.

  • Validation: To confirm the response is 5-HT4-mediated, pre-incubate cells with a selective antagonist (e.g., 1 µM GR113808) before adding the agonist; this should block the cAMP increase.

Part 2: In Vivo Characterization Protocol

In vivo models are essential to determine if the compound's in vitro activity translates to a physiological effect.

Protocol 2.1: Assessment of Prokinetic Activity in a Rodent Model

This protocol provides an example of how to assess the compound's effect on GI motility.

Objective: To evaluate the in vivo prokinetic efficacy of the compound by measuring its effect on colonic transit time in mice or rats.

Principle: 5-HT4 receptor agonists are known to accelerate gastrointestinal transit. [19][20]The colonic bead expulsion test is a straightforward and widely used method to assess colonic motor function. A faster expulsion time indicates a prokinetic effect. [19] Materials:

  • Animals: Male C57BL/6 mice (8-10 weeks old) or Wistar rats (200-250g).

  • Test Compound Formulation: The compound dissolved or suspended in an appropriate vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80).

  • Glass Beads: 3 mm diameter, inert glass beads.

  • Administration Tools: Oral gavage needles.

Procedure:

  • Acclimatization: Acclimatize animals to the housing facility for at least one week and to handling for 3 days prior to the experiment.

  • Fasting: Fast animals overnight (12-16 hours) with free access to water to ensure an empty stomach for consistent oral absorption.

  • Compound Administration: Administer the test compound or vehicle via oral gavage. Group sizes of n=8-10 are typical. A positive control, such as prucalopride (1-5 mg/kg), can be included.

  • Bead Insertion: 30-60 minutes after compound administration, gently insert a single glass bead 2 cm into the distal colon of each animal using a lubricated rod.

  • Observation: Place each animal in an individual cage with a solid floor. Record the time of bead insertion and continuously monitor for the expulsion of the bead.

  • Endpoint: The time from insertion to expulsion is the primary endpoint. A cut-off time (e.g., 120 minutes) should be set for animals that do not expel the bead.

Data Analysis:

  • Compare the mean bead expulsion times between the vehicle-treated group and the compound-treated groups.

  • Use an appropriate statistical test, such as a one-way ANOVA with a post-hoc test (e.g., Dunnett's) or a Mann-Whitney U test if the data is not normally distributed, to determine statistical significance.

  • A significant decrease in expulsion time in the compound-treated group compared to the vehicle group indicates a prokinetic effect.

Summary of Expected Pharmacological Profile

Effective characterization will yield a comprehensive dataset allowing for a clear interpretation of the compound's pharmacological profile.

Expected Data Summary

AssayParameterExpected ResultInterpretation
Radioligand Binding Ki (nM)Low nanomolar (e.g., < 50 nM)High binding affinity for the 5-HT4 receptor.
cAMP Functional Assay EC50 (nM)Low nanomolar (e.g., < 100 nM)High potency in activating the receptor.
cAMP Functional Assay Intrinsic Activity>80% (vs. Serotonin)Acts as a full or near-full agonist.
Colonic Transit Assay Bead Expulsion TimeSignificant decrease vs. vehicleDemonstrates in vivo prokinetic efficacy.

By systematically applying these protocols, researchers can robustly define the affinity, potency, and functional activity of this compound, validating its utility as a selective 5-HT4 receptor agonist for further investigation.

References

  • ResearchGate. Signaling pathways activated by 5-HT4Rs and 5-HT7Rs. Available from: [Link]

  • Grossman, C. J., et al. (1993). Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain. British Journal of Pharmacology, 109(3), 618–624. Available from: [Link]

  • Grossman, C. J., et al. (1993). Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain. British Journal of Pharmacology. Available from: [Link]

  • Barthet, G., et al. (2007). 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling. Molecular Biology of the Cell, 18(6), 1979–1991. Available from: [Link]

  • ResearchGate. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain. Available from: [Link]

  • Sub-Liminal. (2020). Translating the promise of 5HT4 receptor agonists for the treatment of depression. Psychological Medicine, 51(11), 1802-1809. Available from: [Link]

  • Parravicini, C., et al. (2015). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 11(3), 329–339. Available from: [Link]

  • Assay Guidance Manual. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 4-Amino-5-chloro-2-methoxy-N-(3-methoxy-4-piperidinyl)benzamide hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • Patsnap Synapse. (2024). What are 5-HT4 receptor agonists and how do they work? Available from: [Link]

  • G.E.T. Enterprises. BAM-1010 - 10.5" Wide Rim Plate. Available from: [Link]

  • FDA Global Substance Registration System. 4-AMINO-5-CHLORO-2-METHOXY-N-4-PIPERIDINYLBENZAMIDE. Available from: [Link]

  • Reactome. 5-HT4, 6 and 7 receptors can bind serotonin. Available from: [Link]

  • Beattie, D. T., et al. (2004). The 5-HT4 receptor agonist, tegaserod, is a potent 5-HT2B receptor antagonist in vitro and in vivo. British Journal of Pharmacology, 143(5), 549–560. Available from: [Link]

  • Sonda, S., et al. (2005). Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists. Bioorganic & Medicinal Chemistry, 13(10), 3439–3451. Available from: [Link]

  • Martin, M. T., et al. (2021). Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists. Neurogastroenterology & Motility, 33(4), e14026. Available from: [Link]

  • Martin, M. T., et al. (2021). Prokinetic actions of luminally acting 5-HT4 receptor agonists. Neurogastroenterology & Motility. Available from: [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]

  • ResearchGate. Prediction of the responses induced by 5-HT (A) and the 5-HT 4 receptor.... Available from: [Link]

  • Turconi, M., et al. (1995). New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors. Journal of Medicinal Chemistry, 38(14), 2573–2584. Available from: [Link]

  • ResearchGate. 5-HT4 Receptor Agonists in the Treatment of Gastrointestinal Motility Disorders: Current Status and Perspective. Available from: [Link]

  • iStencils. bam 1010. Available from: [Link]

  • LiverTox. (2019). Serotonin 5-HT4 Receptor Agonists. National Center for Biotechnology Information. Available from: [Link]

  • Lee, H. T., et al. (2018). The novel, potent and highly selective 5-HT4 receptor agonist YH12852 significantly improves both upper and lower gastrointestinal motility. British Journal of Pharmacology, 175(2), 296–310. Available from: [Link]

  • Met One Instruments. BAM 1020 Beta Attenuation Mass Monitor. Available from: [Link]

  • ResearchGate. The 5-HT2B antagonist and 5-HT4 agonist activities of tegaserod in the anaesthetized rat. Available from: [Link]

  • Bank of America. Museums on Us Map & Location Finder. Available from: [Link]

  • Nagakura, Y., et al. (1999). Synthesis of the selective 5-hydroxytryptamine 4 (5-HT4) receptor agonist (+)-(S)-2-chloro-5-methoxy-4-[5-(2-piperidylmethyl)-1,2,4-oxadiazol-3-yl]aniline. Chemical & Pharmaceutical Bulletin, 47(1), 120–122. Available from: [Link]

  • Lee, H. R., et al. (2016). Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. Bioorganic & Medicinal Chemistry Letters, 26(4), 1260–1265. Available from: [Link]

Sources

Application of Benzamide Derivatives in Gastrointestinal Motility Studies: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocols for utilizing benzamide derivatives in the study of gastrointestinal (GI) motility. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, comparative pharmacology, and practical application of this important class of prokinetic agents.

Introduction: The Role of Benzamide Derivatives in Gastrointestinal Motility

Disorders of gastrointestinal motility, such as gastroparesis and chronic constipation, represent a significant clinical challenge. Benzamide derivatives are a class of pharmacologically active compounds that have been pivotal in both the treatment of these conditions and in the fundamental research of GI physiology.[1][2] These agents primarily exert their effects by modulating key neurotransmitter systems within the enteric nervous system (ENS), the intrinsic nervous system of the gut.[3]

The therapeutic utility of benzamide derivatives stems from their ability to enhance and coordinate the contractile activity of the gastrointestinal smooth muscle, thereby accelerating transit and alleviating symptoms associated with delayed gastric emptying and hypomotility.[4] This guide will explore the core mechanisms underpinning their action and provide robust protocols for their evaluation in preclinical models.

Mechanisms of Action: Modulating Enteric Neurotransmission

The prokinetic effects of benzamide derivatives are primarily mediated through their interaction with dopamine D2 and serotonin 5-HT4 receptors within the enteric nervous system.[2] The balance of activity at these two receptor subtypes often dictates the efficacy and side-effect profile of a given compound.

Dopamine D2 Receptor Antagonism: Dopamine acts as an inhibitory neurotransmitter in the GI tract, suppressing acetylcholine release from myenteric neurons and thereby relaxing gut smooth muscle.[5] Benzamide derivatives like metoclopramide antagonize these D2 receptors, which disinhibits cholinergic pathways, leading to increased acetylcholine release and enhanced smooth muscle contraction and gut motility.[3][5]

Serotonin 5-HT4 Receptor Agonism: Serotonin (5-hydroxytryptamine, 5-HT) is a critical signaling molecule in the gut.[4] Agonism at 5-HT4 receptors, which are located on presynaptic terminals of cholinergic interneurons and motor neurons, stimulates the release of acetylcholine.[2][4] This results in a potent prokinetic effect, accelerating gastric emptying and intestinal transit.[4] Newer benzamides, such as prucalopride, are highly selective 5-HT4 receptor agonists with minimal D2 receptor activity.[6]

The interplay between these two pathways is crucial for the regulation of gastrointestinal motility. The following diagram illustrates the principal signaling cascades modulated by benzamide derivatives.

Benzamide_Derivatives_Signaling_Pathway cluster_0 Presynaptic Cholinergic Neuron cluster_1 Postsynaptic Smooth Muscle Cell D2_receptor Dopamine D2 Receptor ACh Acetylcholine (ACh) HT4_receptor Serotonin 5-HT4 Receptor M_receptor Muscarinic Receptor Contraction Muscle Contraction M_receptor->Contraction Initiates Benzamide_D2 Benzamide Derivative (e.g., Metoclopramide) Benzamide_D2->D2_receptor Antagonizes (Blocks Inhibition) Benzamide_5HT4 Benzamide Derivative (e.g., Cisapride, Prucalopride) Benzamide_5HT4->HT4_receptor Agonizes (Stimulates ACh release) Dopamine Dopamine Dopamine->D2_receptor Inhibits ACh release Serotonin Serotonin (5-HT) Serotonin->HT4_receptor Stimulates ACh release ACh->M_receptor Binds and Activates

Caption: Signaling pathway of benzamide derivatives in the enteric nervous system.

Comparative Pharmacology of Key Benzamide Derivatives

The clinical and research applications of benzamide derivatives are dictated by their relative affinities for D2 and 5-HT4 receptors. Newer agents have been developed to maximize 5-HT4 receptor agonism while minimizing D2 receptor antagonism to reduce the risk of extrapyramidal side effects.

CompoundPrimary Mechanism(s) of ActionReceptor Binding Affinity (Ki, nM)Key Clinical Applications/Research Focus
Metoclopramide D2 Antagonist, 5-HT4 AgonistD2: ~26-77, 5-HT4: ~250-1000[6][7]Gastroparesis, antiemetic
Cisapride 5-HT4 Agonist, weak 5-HT3 Antagonist5-HT4: ~41.5[8]GERD, gastroparesis (use restricted due to cardiac side effects)
Prucalopride Selective 5-HT4 Agonist5-HT4: ~7.6[9]Chronic idiopathic constipation
Cinitapride 5-HT4 Agonist, 5-HT2 & D2 Antagonist5-HT4, 5-HT2, D2: (multiple actions)[3][5][10][11][12]GERD, functional dyspepsia
AS-4370 (Mosapride) Selective 5-HT4 Agonist5-HT4: ~18[7]Gastritis, GERD[4]

Experimental Protocols for Assessing Gastrointestinal Motility

The following protocols provide detailed, step-by-step methodologies for evaluating the effects of benzamide derivatives on gastrointestinal motility in preclinical models.

In Vivo Assessment of Gastric Emptying and Intestinal Transit (Charcoal Meal Assay)

This protocol is a widely used method to assess the overall transit of a non-absorbable marker through the upper GI tract.

In_Vivo_Charcoal_Meal_Workflow start Start fasting 1. Animal Fasting (e.g., 6-18 hours with water ad libitum) start->fasting drug_admin 2. Administer Benzamide Derivative or Vehicle (e.g., i.p. or oral gavage) fasting->drug_admin incubation 3. Incubation Period (e.g., 30 minutes) drug_admin->incubation charcoal_admin 4. Administer Charcoal Meal (10% charcoal in 5% gum acacia) incubation->charcoal_admin transit_period 5. Transit Period (e.g., 20-30 minutes) charcoal_admin->transit_period euthanasia 6. Euthanasia and Dissection (Cervical dislocation) transit_period->euthanasia measurement 7. Measurement (Measure total length of small intestine and distance traveled by charcoal) euthanasia->measurement calculation 8. Data Calculation (% Gastric Emptying and % Intestinal Transit) measurement->calculation end End calculation->end

Caption: Workflow for the in vivo charcoal meal assay.

Protocol:

  • Animal Preparation: Fast mice or rats for 6-18 hours prior to the experiment, with free access to water.[13] This ensures an empty stomach for consistent results.

  • Drug Administration: Administer the benzamide derivative or vehicle control at the desired dose and route (e.g., intraperitoneal injection or oral gavage).

  • Incubation: Allow for a 30-minute incubation period for the drug to be absorbed and exert its pharmacological effect.

  • Charcoal Meal Administration: Administer a charcoal meal (typically 10% charcoal in 5% gum acacia) via oral gavage.[14]

  • Transit Time: After a defined period (e.g., 20-30 minutes), humanely euthanize the animals by cervical dislocation.[15]

  • Dissection and Measurement: Immediately dissect the abdomen and carefully expose the gastrointestinal tract. Measure the total length of the small intestine from the pyloric sphincter to the ileocecal junction. Then, measure the distance traveled by the charcoal meal from the pyloric sphincter to the leading edge of the charcoal.

  • Data Analysis: Calculate the intestinal transit as a percentage of the total length of the small intestine. For gastric emptying, the stomach can be removed, and its contents weighed.

In Vitro Assessment of Gut Contractility (Isolated Organ Bath)

This classic pharmacological technique allows for the direct measurement of smooth muscle contractility in response to drug application. The guinea pig ileum is a standard preparation due to its sensitivity and robust responses.[16]

In_Vitro_Organ_Bath_Workflow start Start euthanasia 1. Euthanasia and Tissue Dissection (Humane euthanasia of guinea pig, dissection of ileum) start->euthanasia preparation 2. Tissue Preparation (Clean and segment the ileum in Tyrode's solution) euthanasia->preparation mounting 3. Mount Tissue in Organ Bath (Attach to transducer under 0.5-1.0 g tension) preparation->mounting equilibration 4. Equilibration (30-60 minutes at 37°C with carbogen aeration) mounting->equilibration agonist_crc 5. Agonist Concentration-Response Curve (CRC) (e.g., Acetylcholine) equilibration->agonist_crc washout 6. Washout and Re-equilibration agonist_crc->washout antagonist_incubation 7. Incubate with Benzamide Derivative washout->antagonist_incubation agonist_crc_antagonist 8. Repeat Agonist CRC in presence of Benzamide antagonist_incubation->agonist_crc_antagonist data_analysis 9. Data Analysis (e.g., Schild Plot to determine pA2) agonist_crc_antagonist->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro isolated organ bath assay.

Protocol:

  • Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the ileum.[16] Place the tissue in cooled and oxygenated Tyrode's or Krebs-Henseleit solution. Gently flush the lumen to remove any contents and cut into 2-3 cm segments.[16]

  • Mounting: Mount the ileum segment in an organ bath containing physiological salt solution maintained at 37°C and continuously bubbled with carbogen (95% O2, 5% CO2).[17][18] Attach one end to a fixed hook and the other to an isotonic force transducer. Apply a resting tension of 0.5-1.0 g.[16]

  • Equilibration: Allow the tissue to equilibrate for 30-60 minutes, washing with fresh solution every 15 minutes.[16]

  • Concentration-Response Curves: Generate a cumulative concentration-response curve to a standard agonist like acetylcholine to establish a baseline contractile response.[16]

  • Antagonist Application: After washing out the agonist and allowing the tissue to return to baseline, add the benzamide derivative to the bath and incubate for a set period (e.g., 20-30 minutes).

  • Repeat Agonist Curve: In the continued presence of the benzamide derivative, repeat the agonist concentration-response curve.

  • Data Analysis: Analyze the rightward shift in the agonist concentration-response curve to determine the potency of the benzamide derivative as an antagonist (if applicable, e.g., at D2 receptors) or its direct contractile effect (if any).

Ex Vivo Assessment of Intestinal Motility (Video Imaging of Isolated Segments)

This technique allows for the analysis of complex motility patterns, such as peristalsis, in an isolated segment of the intestine.

Protocol:

  • Tissue Dissection: Dissect a segment of the small or large intestine from a euthanized animal (e.g., mouse, rat, or guinea pig).[19][20]

  • Cannulation and Mounting: Cannulate both ends of the intestinal segment and mount it in a horizontal organ bath perfused with warmed and oxygenated physiological salt solution.[20]

  • Video Recording: Position a video camera above the organ bath to record the contractile activity of the intestinal segment.[21][22]

  • Drug Application: Add the benzamide derivative to the perfusing solution and record the changes in motility patterns.

  • Spatiotemporal Mapping: Convert the video recordings into spatiotemporal maps to quantitatively analyze the frequency, velocity, and amplitude of contractions.[19][21] This allows for a detailed characterization of the prokinetic effects of the compound.

Conclusion and Future Directions

Benzamide derivatives remain a cornerstone in the pharmacological toolkit for studying and treating gastrointestinal motility disorders. The evolution from broad-spectrum agents like metoclopramide to highly selective 5-HT4 receptor agonists such as prucalopride highlights the progress in rational drug design to improve efficacy and safety.[4] The development of novel benzamide derivatives continues, with a focus on enhancing selectivity and exploring new therapeutic applications.[1][23]

The protocols detailed in this guide provide a robust framework for the preclinical evaluation of these compounds. By combining in vivo, in vitro, and ex vivo approaches, researchers can gain a comprehensive understanding of the pharmacological properties of novel benzamide derivatives and their potential to address unmet needs in the management of gastrointestinal motility disorders.

References

  • AS-4370, a new gastrokinetic agent, enhances upper gastrointestinal motor activity in conscious dogs. J Pharmacol Exp Ther. 1991 May;257(2):781-7.
  • Whole Intestinal & Colonic transit time (in vivo). Mouse Metabolic Phenotyping Centers (MMPC). Available from: [Link]

  • What is the mechanism of Cinitapride Tartrate?
  • Cinitapride – Knowledge and References. Taylor & Francis Online.
  • Novel benzamides as selective and potent gastrokinetic agents. 2. Synthesis and structure-activity relationships of 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2- morpholinyl]methyl] benzamide citrate (AS-4370) and related compounds. J Med Chem. 1991 Feb;34(2):616-24.
  • Cinitapride. PubChem.
  • Cinitapride : Indications, Uses, Dosage, Drugs Interactions, Side effects. Medical Dialogues. (2023-04-21).
  • Application Notes and Protocols: Isolated Organ Bath Studies of Dicyclomine on Guinea Pig Ileum. Benchchem.
  • Cinitapride. Wikipedia.
  • Video imaging and spatiotemporal maps to analyze gastrointestinal motility in mice. JoVE. (2024-11-01).
  • Prokinetic effect of AS-4370 on gastric emptying in healthy adults. PubMed.
  • Video Imaging and Spatiotemporal Maps to Analyze Gastrointestinal Motility in Mice.
  • Organ Bath SOP Templ
  • Feature tracking-based motility analysis of excised intestinal tissue using video recordings. IEEE Xplore.
  • BASIC ISOLATED ORGAN BATH (For Isol
  • The gastrointestinal prokinetic benzamide derivatives are agonists at the non-classical 5-HT receptor (5-HT4)
  • Spatiotemporal Mapping of Motility in Ex Vivo Preparations of the Intestines. PMC - NIH. (2016-01-27).
  • Pharmacological properties of a novel gastrointestinal prokinetic benzamide selective for human 5-HT4 receptor versus human 5-HT3 receptor. PubMed.
  • Video Imaging and Spatiotemporal Maps to Analyze Gastrointestinal Motility in Mice. JoVE. (2016-02-03).
  • Measurement of gastrointestinal and colonic transit in mice V.1. Protocols.io. (2011-03-17).
  • Protocol to characterize longitudinal gut motility in mice using transit time, tissue harvest, and whole-mount immunostaining. PubMed. (2025-06-20).
  • Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia. PubMed Central.
  • Experimental setup. The organ bath is composed of an inside chamber and...
  • Protocol to characterize longitudinal gut motility in mice using transit time, tissue harvest, and whole-mount immunostaining. Mayo Clinic. (2025-06-20).
  • Guinea Pig Ileum Experiment. Bartleby.com.
  • A simple automated approach to measure mouse whole gut transit. PMC - PubMed Central. (2020-09-30).
  • Pharmacology – Working with isolated tissue prepar
  • BASIC ISOLATED ORGAN BATH (For Isol
  • Pharmacological Lab Procedures - Set Up an Isolated Tissue - Setting Up the Organ B
  • Isolated tissue prepar
  • Complex GraphViz DOT Sample. GitHub.
  • Refinement of the Charcoal Meal Study by Reduction of the Fasting Period.
  • Prokinetics in the Management of Functional Gastrointestinal Disorders. PubMed Central.
  • Novel benzamides as selective and potent gastric prokinetic agents. 1. Synthesis and structure-activity relationships of N-[(2-morpholinyl)alkyl]benzamides. PubMed.
  • In vivo Methods for Evaluation of Drugs for the Treatment of Gastrointestinal Motility Disorders.
  • Graphviz and dot: Generating Diagrams with Code. YouTube. (2022-10-21).
  • Synthesis and gastrointestinal prokinetic activity of novel benzamide derivatives with amphoteric side chains. PubMed.
  • Assessment of Gastric Emptying in Non-obese Diabetic Mice Using a [13C]-octanoic Acid Bre
  • Gastrointestinal Models to Evalu
  • Refinement of the Charcoal Meal Study by Reduction of the Fasting Period. PubMed.
  • [Cisapride, a gastroprokinetic agent, binds to 5-HT4 receptors]. PubMed.
  • 5-HT4 Receptor Agonists in the Treatment of Gastrointestinal Motility Disorders: Current Status and Perspective.
  • Drugs acting at 5-HT4 , D2 , motilin, and ghrelin receptors differ markedly in how they affect neuromuscular functions in human isol
  • The Pharmacology of TD-8954, a Potent and Selective 5-HT4 Receptor Agonist with Gastrointestinal Prokinetic Properties. Frontiers.
  • Action of FMRFamide-like peptides on porcine gastrointestinal motility in vitro. PubMed.
  • 5-HT4 Receptor Agonists in the Treatment of Gastrointestinal Motility Disorders: Current St
  • Datasets of text - GraphViz examples? Graphviz. (2023-01-28).
  • Graphviz tutorial. YouTube. (2021-01-13).
  • Create Complex Graphs with GraphViz. YouTube. (2020-10-16).

Sources

Synthesis of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to the laboratory-scale synthesis of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide, a compound of interest for research purposes. The synthesis is presented as a convergent route, involving the preparation of two key intermediates: 4-amino-5-chloro-2-methoxybenzoic acid and tert-butyl 4-(aminomethyl)piperidine-1-carboxylate. The final product is obtained through an amide coupling reaction, followed by purification and characterization. This guide emphasizes the rationale behind the chosen synthetic strategy and provides detailed, step-by-step protocols for each stage of the synthesis.

Introduction

This compound is a substituted benzamide derivative with potential applications in medicinal chemistry and drug discovery. Its structure incorporates a substituted benzoic acid moiety, known to be present in various biologically active compounds, and a piperidin-4-ylmethylamine fragment, a common scaffold in pharmaceutical agents. The synthesis of this molecule for research purposes requires a robust and reproducible methodology. This guide outlines a reliable synthetic pathway, designed for accessibility in a standard organic chemistry laboratory.

The chosen synthetic strategy is a convergent approach, which offers several advantages, including higher overall yields and the ability to prepare and purify the key intermediates independently. The overall synthesis is divided into three main stages:

  • Synthesis of 4-amino-5-chloro-2-methoxybenzoic acid: This intermediate is prepared from the commercially available and inexpensive p-aminosalicylic acid.

  • Synthesis of (piperidin-4-ylmethyl)amine: This precursor is synthesized from N-Boc-4-piperidone using a protecting group strategy to ensure selective functionalization.

  • Amide coupling and final product isolation: The two intermediates are coupled using a standard amide bond formation reaction, followed by purification to yield the target compound.

Overall Synthetic Scheme

Synthetic_Scheme cluster_0 Synthesis of Acid Precursor cluster_1 Synthesis of Amine Precursor cluster_2 Final Amide Coupling A p-Aminosalicylic acid B Methyl 4-amino-2-methoxybenzoate A->B (i) (CH3)2SO4, KOH (ii) Esterification C Methyl 4-amino-5-chloro-2-methoxybenzoate B->C N-Chlorosuccinimide (NCS) D 4-Amino-5-chloro-2-methoxybenzoic acid C->D Hydrolysis (e.g., NaOH, H2O) I This compound D->I E N-Boc-4-piperidone F tert-Butyl 4-((hydroxyimino)methyl)piperidine-1-carboxylate E->F Hydroxylamine hydrochloride G tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate F->G Reduction (e.g., H2, Raney Ni) H (Piperidin-4-ylmethyl)amine G->H Boc Deprotection (e.g., TFA or HCl) H->I Coupling Amide Coupling (e.g., HATU, DIPEA) I->Coupling

Caption: Overall synthetic route for this compound.

Experimental Protocols

Part 1: Synthesis of 4-amino-5-chloro-2-methoxybenzoic acid

This multi-step synthesis starts from p-aminosalicylic acid and proceeds through methylation, chlorination, and hydrolysis.[1]

The hydroxyl group of p-aminosalicylic acid is methylated using dimethyl sulfate.

  • Materials:

    • p-Aminosalicylic acid

    • Potassium hydroxide (KOH)

    • Dimethyl sulfate ((CH₃)₂SO₄)

    • Acetone

    • Hydrochloric acid (HCl)

  • Protocol:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve p-aminosalicylic acid and potassium hydroxide in acetone.

    • Cool the mixture to 20-30°C in a water bath.

    • Slowly add dimethyl sulfate dropwise to the stirred solution.

    • Continue the reaction for 5-6 hours at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, neutralize the reaction mixture with dilute HCl and extract the product with a suitable organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methylated intermediate.

The aromatic ring is chlorinated using N-chlorosuccinimide (NCS).

  • Materials:

    • Methyl 4-amino-2-methoxybenzoate (from Step 1a)

    • N-Chlorosuccinimide (NCS)

    • Acetonitrile

  • Protocol:

    • Dissolve the methylated intermediate in acetonitrile in a round-bottom flask.

    • Add N-chlorosuccinimide (1:1 molar ratio with the substrate).

    • Stir the reaction mixture at room temperature for 3-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield methyl 4-amino-5-chloro-2-methoxybenzoate.

The methyl ester is hydrolyzed to the corresponding carboxylic acid.

  • Materials:

    • Methyl 4-amino-5-chloro-2-methoxybenzoate (from Step 1b)

    • Sodium hydroxide (NaOH)

    • Water

    • Hydrochloric acid (HCl)

  • Protocol:

    • Suspend the chlorinated ester in an aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC).

    • Cool the reaction mixture to room temperature and acidify with concentrated HCl until a precipitate forms.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to obtain 4-amino-5-chloro-2-methoxybenzoic acid.

Part 2: Synthesis of (Piperidin-4-ylmethyl)amine

This synthesis begins with the commercially available N-Boc-4-piperidone.

This step involves a reductive amination of N-Boc-4-piperidone. A plausible route involves the formation of an oxime followed by reduction.

  • Materials:

    • N-Boc-4-piperidone

    • Hydroxylamine hydrochloride

    • Sodium acetate

    • Ethanol

    • Raney Nickel (or other suitable reducing agent)

    • Ammonia in methanol

  • Protocol (Oxime formation and reduction):

    • Dissolve N-Boc-4-piperidone, hydroxylamine hydrochloride, and sodium acetate in ethanol.

    • Stir the mixture at room temperature until oxime formation is complete (monitor by TLC).

    • Remove the solvent under reduced pressure.

    • Dissolve the crude oxime in a solution of ammonia in methanol.

    • Add a catalytic amount of Raney Nickel.

    • Hydrogenate the mixture in a Parr hydrogenator under a hydrogen atmosphere.

    • Monitor the reaction until the starting material is consumed.

    • Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain crude tert-butyl 4-(aminomethyl)piperidine-1-carboxylate.

The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions to yield the free amine.[2][3]

  • Materials:

    • tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate (from Step 2a)

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

    • Dichloromethane (DCM)

    • Sodium bicarbonate (NaHCO₃) solution

  • Protocol:

    • Dissolve the Boc-protected amine in dichloromethane.

    • Add an excess of trifluoroacetic acid or a solution of HCl in dioxane.

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the deprotection by TLC.

    • Once complete, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (piperidin-4-ylmethyl)amine.

Part 3: Amide Coupling and Final Product Isolation

The final step involves the formation of the amide bond between the synthesized carboxylic acid and amine.[4]

  • Materials:

    • 4-Amino-5-chloro-2-methoxybenzoic acid (from Part 1)

    • (Piperidin-4-ylmethyl)amine (from Part 2)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • N,N-Diisopropylethylamine (DIPEA)

    • Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

  • Protocol:

    • In a round-bottom flask, dissolve 4-amino-5-chloro-2-methoxybenzoic acid in DMF.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add a solution of (piperidin-4-ylmethyl)amine in DMF to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).[5] Alternatively, recrystallization from an appropriate solvent system can be employed.[5]

Characterization

The identity and purity of the final compound, this compound, should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the molecular structure and the connectivity of all atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to determine the purity of the final product.

  • Melting Point: The melting point of the purified solid should be determined and compared to literature values if available. A sharp melting range is indicative of high purity.

Quantitative Data Summary

Compound Starting Material Reagents Typical Yield
Methyl 4-amino-2-methoxybenzoate p-Aminosalicylic acid(CH₃)₂SO₄, KOH70-80%
Methyl 4-amino-5-chloro-2-methoxybenzoate Methyl 4-amino-2-methoxybenzoateNCS85-95%
4-Amino-5-chloro-2-methoxybenzoic acid Methyl 4-amino-5-chloro-2-methoxybenzoateNaOH90-98%
tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate N-Boc-4-piperidoneHydroxylamine, Raney Ni60-70% (over 2 steps)
(Piperidin-4-ylmethyl)amine tert-Butyl 4-(aminomethyl)piperidine-1-carboxylateTFA or HCl>95%
This compound Acid and Amine precursorsHATU, DIPEA65-80%

Experimental Workflow Diagram

Experimental_Workflow cluster_acid Acid Synthesis cluster_amine Amine Synthesis cluster_final Final Product Formation start_acid Start: p-Aminosalicylic acid methylation Methylation start_acid->methylation chlorination Chlorination methylation->chlorination hydrolysis Hydrolysis chlorination->hydrolysis end_acid Intermediate: 4-Amino-5-chloro-2-methoxybenzoic acid hydrolysis->end_acid coupling Amide Coupling end_acid->coupling start_amine Start: N-Boc-4-piperidone reductive_amination Reductive Amination start_amine->reductive_amination deprotection Boc Deprotection reductive_amination->deprotection end_amine Intermediate: (Piperidin-4-ylmethyl)amine deprotection->end_amine end_amine->coupling purification Purification (Column Chromatography/Recrystallization) coupling->purification characterization Characterization (NMR, MS, HPLC, MP) purification->characterization final_product Final Product: 4-amino-5-chloro-2-methoxy-N- (piperidin-4-ylmethyl)benzamide characterization->final_product

Caption: Step-by-step experimental workflow for the synthesis and characterization.

References

  • PubChem. (n.d.). tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • MDPI. (2017). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 22(12), 2157. Retrieved from [Link]

Sources

analytical methods for quantification of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Analytical Quantification of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides comprehensive, detailed protocols for the quantitative analysis of this compound, a molecule featuring key structural motifs relevant to pharmaceutical development. Two primary analytical methods are presented: a robust High-Performance Liquid Chromatography with UV detection (HPLC-UV) method suitable for purity and assay determination in drug substance and product, and a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantification in complex biological matrices. The causality behind experimental choices, detailed method validation procedures according to ICH guidelines, and troubleshooting advice are provided to ensure scientific integrity and successful implementation by researchers, scientists, and drug development professionals.

Introduction and Rationale for Method Selection

This compound is a substituted benzamide derivative containing a piperidine moiety. The accurate and precise quantification of such compounds is a cornerstone of pharmaceutical development, essential for quality control, stability testing, pharmacokinetic studies, and ensuring the safety and efficacy of potential drug candidates.

The selection of an appropriate analytical technique is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis.

  • High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the analysis of non-volatile small molecules like the target compound.[1] Its benzamide structure contains a strong chromophore, making it ideally suited for UV detection. A reversed-phase C18 column is selected as the standard for providing excellent retention and separation for molecules of this polarity.[2][3][4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV.[2] This makes it the method of choice for bioanalysis (e.g., quantifying the compound in plasma), where analyte concentrations are low and the sample matrix is complex. The presence of basic nitrogen atoms in the piperidine ring and the primary amine facilitates efficient protonation, making Electrospray Ionization (ESI) in positive mode a highly effective ionization technique.

This guide provides detailed, self-validating protocols for both techniques, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[5][6]

Protocol 1: Quantification by HPLC-UV for Assay and Purity

This protocol is designed for determining the potency (assay) and impurity profile of this compound in bulk drug substance or formulated products.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phases (A: 0.1% Formic Acid in H₂O B: Acetonitrile) C Equilibrate HPLC System (C18 Column, Initial Conditions) A->C B Prepare Standard & Sample (Dissolve in Diluent) D Inject Sample (e.g., 10 µL) B->D C->D E Run Gradient Program D->E F Detect at λmax (e.g., 254 nm) E->F G Integrate Peak Area F->G H Quantify vs. Standard Curve G->H

Caption: HPLC-UV workflow for quantification.

Instrumentation and Reagents
Item Specification
HPLC System Quaternary or Binary pump, Autosampler, Column Oven, UV/PDA Detector
Analytical Column C18, 250 mm x 4.6 mm, 5 µm particle size
Reagents Acetonitrile (HPLC Grade), Formic Acid (≥98%), Water (Type I)
Reference Standard This compound (≥99.5% purity)
Labware Volumetric flasks, analytical balance, pipettes, HPLC vials
Detailed Chromatographic Conditions

The basic amino groups in the analyte can interact with residual acidic silanols on the silica-based stationary phase, leading to peak tailing. The use of an acidic mobile phase modifier like formic acid protonates these amines and suppresses silanol interactions, resulting in improved peak symmetry.[3]

Parameter Condition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 10% B to 90% B over 15 minutes, hold for 2 min, return to 10% B over 1 min, equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal λmax determined by PDA scan)
Injection Volume 10 µL
Sample Diluent 50:50 Acetonitrile:Water
Preparation of Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Calibration Standards (5-150 µg/mL): Prepare a series of at least five calibration standards by serial dilution of the stock solution into volumetric flasks using the sample diluent.

  • Sample Preparation (Assay): Accurately weigh an amount of sample expected to contain 25 mg of the analyte into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Further dilute as necessary to fall within the calibration range (e.g., to a target of 50 µg/mL).

Method Validation Protocol (ICH Q2(R1) Framework)

To ensure the method is suitable for its intended purpose, a validation protocol must be executed.[1][5][6]

Parameter Protocol Acceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), and spiked sample. Assess peak purity using a PDA detector.Analyte peak is free from interference at its retention time. Peak purity index > 0.99.
Linearity Analyze calibration standards (n=3) over the specified range (e.g., 5-150 µg/mL). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by acceptable linearity, accuracy, and precision data at the lower and upper limits.[7][8]80-120% of the test concentration for assay.[8]
Accuracy Analyze samples spiked with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.[8]Mean recovery between 98.0% and 102.0%.
Precision Repeatability: 6 replicate preparations at 100% concentration or 3 replicates at 3 concentrations.[5][8] Intermediate: Repeat on a different day with a different analyst.RSD ≤ 2.0%.[6]
LOQ/LOD Determine based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve.S/N for LOD ≈ 3:1. S/N for LOQ ≈ 10:1.[8]
Robustness Introduce small, deliberate variations to method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%).System suitability parameters (e.g., tailing factor, plate count) remain within acceptable limits.

Protocol 2: LC-MS/MS for Bioanalysis

This protocol is optimized for the high-sensitivity quantification of the analyte in a complex biological matrix such as human plasma.

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Aliquot Plasma Sample (e.g., 100 µL) B Spike with Internal Standard (IS) A->B C Protein Precipitation (Add 3 vol. ACN) B->C D Vortex & Centrifuge C->D E Transfer Supernatant D->E F Inject Extract E->F G UPLC Separation (Fast Gradient) F->G H ESI+ Ionization G->H I MRM Detection (Analyte & IS Transitions) H->I J Integrate Peaks I->J K Calculate Area Ratio (Analyte/IS) J->K L Quantify vs. Curve K->L

Caption: LC-MS/MS bioanalysis workflow.

Instrumentation and Reagents
Item Specification
LC-MS/MS System UPLC/HPLC coupled to a triple quadrupole mass spectrometer with ESI source
Analytical Column C18, 50 mm x 2.1 mm, 1.8 µm particle size
Reagents As in Protocol 1, plus Methanol (LC-MS Grade)
Internal Standard (IS) Stable isotope-labeled analyte or a close structural analog
Biological Matrix Control human plasma (K2-EDTA)
LC-MS/MS Conditions
Parameter Condition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 5% B to 95% B over 3 minutes, hold 1 min, return to 5% B and equilibrate for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Mode ESI Positive
MRM Transitions Analyte: To be determined by infusion (e.g., m/z 298.1 -> 171.1)IS: To be determined
Source Parameters Capillary Voltage: 3.5 kV; Source Temp: 150°C; Desolvation Temp: 400°C

Note: MRM transitions and collision energies must be empirically optimized by infusing a standard solution of the analyte into the mass spectrometer.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to analysis.[9]

  • Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard working solution (e.g., 1 µg/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

Bioanalytical Method Validation

Validation for bioanalytical methods includes additional tests to account for the complexity of the matrix. Key parameters include selectivity, matrix effect, recovery, and stability (freeze-thaw, bench-top, long-term).

Troubleshooting

Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with silica; mobile phase pH close to analyte pKa.Ensure mobile phase pH is at least 2 units away from the analyte's pKa. Use a column with end-capping or a different stationary phase (e.g., phenyl-hexyl).[3]
Poor Resolution Inadequate separation between analyte and impurity.Optimize the mobile phase composition (e.g., slower gradient, switch organic solvent from ACN to MeOH). Decrease the flow rate.[3]
Low Sensitivity (MS) Poor ionization or fragmentation.Optimize source parameters (voltages, temperatures). Optimize collision energy for MRM transitions. Check mobile phase pH; acidic conditions aid positive ionization.
Inconsistent Results Sample preparation variability; system instability.Ensure thorough mixing during sample prep. Check for system leaks. Use an internal standard to correct for variability.

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note provide robust, reliable, and validated approaches for the quantification of this compound. The HPLC method is well-suited for routine quality control of drug substances and products, while the LC-MS/MS method offers the high sensitivity required for bioanalytical applications. By following the detailed protocols and validation guidelines, researchers can generate accurate and precise data to support their drug development programs.

References

Troubleshooting & Optimization

4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide (CAS: 220032-26-8). This document is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this compound. Our goal is to provide you with not only solutions but also the underlying scientific principles to empower your experimental success.

Compound Overview

This compound is a substituted benzamide derivative. Its structure contains multiple functional groups that dictate its physicochemical properties, most notably its solubility. The presence of a basic piperidine ring and a substituted aniline ring makes its aqueous solubility highly dependent on pH.

PropertyValueSource
CAS Number 220032-26-8[1]
Molecular Formula C₁₄H₂₀ClN₃O₂[1][2]
Molecular Weight 297.79 g/mol [1]
Appearance Solid (predicted)N/A
pKa (predicted) ~9.5-10.5 (most basic, piperidine N), ~3.5-4.5 (aromatic amino N)N/A

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in neutral aqueous buffers like PBS (pH 7.4)?

Answer: The solubility of this compound is governed by its molecular structure, which contains both hydrophobic (water-repelling) and ionizable (water-attracting when charged) moieties.

  • Hydrophobic Character: The benzamide core, including the aromatic ring, chloro-, and methoxy- groups, is inherently hydrophobic.

  • Ionizable Groups: The molecule has two basic nitrogen atoms: the piperidine nitrogen and the aromatic amino nitrogen. At neutral pH (e.g., 7.4), these basic groups are largely in their neutral, uncharged form. In this state, the hydrophobic nature of the molecule dominates, leading to poor interaction with polar water molecules and thus, low solubility.

Q2: How does pH adjustment improve the solubility of this compound?

Answer: By lowering the pH of the solvent with a suitable acid (e.g., HCl or citric acid), you protonate the basic nitrogen atoms on the molecule. The piperidine nitrogen is the most basic and will be protonated first. This protonation introduces a positive charge, converting the molecule into a more polar salt form (a hydrochloride salt, for example). This charged species interacts much more favorably with water, dramatically increasing solubility. This is a common and effective strategy for solubilizing acidic and basic drugs.[3][4]

Q3: What organic solvents can be used to prepare high-concentration stock solutions?

Answer: For applications requiring high concentrations (e.g., >1 mM), organic solvents are recommended. Dimethyl sulfoxide (DMSO) and ethanol are excellent choices. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of compounds. Ethanol is also effective, though slightly less potent for this class of molecule. A study on a related benzamide derivative showed strong molecular interactions and solubility in solvents like DMSO, ethanol, and methanol.[5] Always use anhydrous grade solvents to avoid introducing water, which could lower the solubility of the compound in the organic stock.

Q4: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiments?

Answer:

  • Thermodynamic Solubility is the true equilibrium solubility of a compound in a given solvent system. It is the maximum concentration of the compound that can remain in solution indefinitely without precipitating.

  • Kinetic Solubility is the concentration of a compound that remains in solution after being rapidly added from a high-concentration stock (like DMSO) into an aqueous buffer. This often results in a supersaturated solution that may appear clear initially but will precipitate over time as it moves toward thermodynamic equilibrium.

This distinction is critical for cell-based assays. If you add a DMSO stock to your media and the final concentration exceeds the thermodynamic solubility limit, the compound will precipitate, leading to inaccurate and non-reproducible results.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Issue 1: My compound will not dissolve in my aqueous buffer (e.g., PBS, TRIS at pH 7.4).
  • Root Cause: As explained in the FAQ, the compound is in its neutral, poorly soluble form at this pH.

  • Immediate Solution: pH-Modification Protocol

    • Weigh the desired amount of the compound into a sterile conical tube.

    • Add a small volume of sterile water (or your target buffer). The compound will likely remain as a suspension.

    • While vortexing or stirring, add 1 M HCl dropwise.

    • Continue adding acid until the compound fully dissolves. The solution should become clear. This typically occurs at a pH between 3 and 5.

    • Once dissolved, adjust the final volume with your buffer.

    • Crucially, check the final pH of your stock solution. This acidic pH may not be suitable for direct application in all experimental systems.

Issue 2: My compound dissolved in an acidic solution, but it precipitated when I diluted it into my cell culture medium (pH ~7.4).
  • Root Cause: This is a classic example of exceeding the thermodynamic solubility at the final pH of the medium. When you add your acidic stock to the buffered medium, the pH rises back to ~7.4, converting the soluble salt form of your compound back into its poorly soluble neutral form, causing it to precipitate.

  • Solutions & Mitigation Strategies:

    • Lower the Final Concentration: The most straightforward solution is to work at a final concentration below the compound's thermodynamic solubility limit in the final assay medium. You may need to perform a solubility test to determine this limit.

    • Use a Co-Solvent Stock: Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM). Then, dilute this stock serially into your aqueous medium. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent toxicity in your assay.

    • Improve Dilution Technique: When diluting the DMSO stock into your aqueous buffer, add the stock solution dropwise into the vortexing buffer. This rapid mixing can help create a transiently stable, supersaturated solution (kinetic solubility) that may be sufficient for the duration of your experiment.

Issue 3: I am observing inconsistent results in my biological assays.
  • Root Cause: Inconsistent results are often linked to compound precipitation. If the compound is not fully dissolved, the actual concentration in your assay is unknown and variable. Precipitation can occur in your stock solution over time or in the assay plate itself.

  • Self-Validating Protocol:

    • Always Visually Inspect: Before each use, visually inspect your stock and final solutions for any signs of precipitation (cloudiness, crystals). If observed, do not proceed.

    • Prepare Fresh Dilutions: Prepare fresh dilutions from a validated, clear stock solution for each experiment. Avoid using old dilutions.

    • Consider Filtration: For stock solutions prepared via pH adjustment, filtering through a 0.22 µm syringe filter after dissolution can remove any undissolved particulates and ensure a true solution.

    • Run a Solubility Check: Determine the maximum soluble concentration in your final assay medium. Work below this concentration to ensure consistency.

Experimental Protocols & Visualizations

Protocol 1: Preparation of a 10 mM Acidic Aqueous Stock Solution
  • Calculate Mass: For 1 mL of a 10 mM solution (MW = 297.79), you need 2.98 mg of the compound.

  • Dispense: Weigh 2.98 mg of this compound into a sterile 1.5 mL microfuge tube.

  • Initial Suspension: Add ~800 µL of sterile deionized water. The compound will form a suspension.

  • Acidification: While vortexing, add 1 M HCl in 1-2 µL increments.

  • Dissolution: Continue adding acid until the solution is completely clear.

  • Final Volume: Add sterile water to bring the total volume to 1.0 mL.

  • Final Check: Vortex thoroughly. Measure and record the final pH. Store appropriately (typically 4°C for short-term, -20°C for long-term).

Protocol 2: Preparation of a 20 mM DMSO Stock Solution
  • Calculate Mass: For 1 mL of a 20 mM solution, you need 5.96 mg of the compound.

  • Dispense: Weigh 5.96 mg of the compound into a sterile, low-retention microfuge or glass vial.

  • Solubilization: Add 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Mixing: Vortex or sonicate gently at room temperature until the compound is fully dissolved. The solution should be clear.

  • Storage: Store in small aliquots at -20°C, protected from light and moisture to maintain integrity.

Workflow & Concept Visualizations

Solubility_Troubleshooting_Workflow cluster_aqueous Aqueous Buffer cluster_organic Organic / Co-Solvent start Goal: Dissolve Compound q_solvent Target Solvent System? start->q_solvent ph_adjust Attempt pH Adjustment (Protocol 1) q_solvent->ph_adjust Aqueous use_dmso Use DMSO or Ethanol (Protocol 2) q_solvent->use_dmso Organic / Stock q_dissolved_aq Is it fully dissolved? ph_adjust->q_dissolved_aq success_aq Success! Note final pH & stability. q_dissolved_aq->success_aq Yes fail_aq Precipitation or Insolubility Persists q_dissolved_aq->fail_aq No fail_aq->use_dmso Switch to Co-Solvent Strategy q_dissolved_org Is it fully dissolved? use_dmso->q_dissolved_org success_org Success! Store properly. q_dissolved_org->success_org Yes fail_org Consult Technical Support q_dissolved_org->fail_org No

Caption: A decision-making workflow for troubleshooting solubility.

Ionization_States cluster_high_ph High pH (>11) cluster_mid_ph Physiological to Mildly Acidic pH (4-10) cluster_low_ph Strongly Acidic pH (<4) high_ph Neutral Form (Poorly Water Soluble) mid_ph Singly Protonated Form (Piperidine-H⁺) (Highly Water Soluble) high_ph->mid_ph + H⁺ - H⁺ low_ph Doubly Protonated Form (Piperidine-H⁺, Aniline-H⁺) (Very High Water Solubility) mid_ph->low_ph + H⁺ - H⁺

Caption: pH-dependent ionization states and their effect on solubility.

References
  • CP Lab Safety. (n.d.). This compound, 95% Purity, C14H20ClN3O2, 5 grams. Retrieved from CP Lab Safety website. [Link]

  • FDA Global Substance Registration System. (n.d.). 4-AMINO-5-CHLORO-2-METHOXY-N-4-PIPERIDINYLBENZAMIDE. Retrieved from gsrs.ncats.nih.gov. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Solvent effects on molar refraction and polarizability of 4-amino-5- chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide. Retrieved from JOCPR website. [Link]

  • Patel, J. R., & Patel, A. D. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]

  • PubChem. (n.d.). 4-Amino-5-chloro-2-methoxy-N-(3-methoxy-4-piperidinyl)benzamide hydrochloride. Retrieved from PubChem website. [Link]

  • PubChem. (n.d.). Benzamide, 4-amino-5-chloro-2-methoxy-N-[(3S,4R)-3-methoxy-4-piperidinyl]-, hydrochloride. Retrieved from PubChem website. [Link]

  • Sawatdee, S., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences. [Link]

  • Sharma, D., et al. (2021). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules. [Link]

  • Singh, A., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

Sources

Technical Support Center: Stabilizing 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of this compound in solution. The following question-and-answer format addresses common challenges and provides scientifically grounded strategies for your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound is rapidly degrading in a neutral aqueous solution. What is the most likely cause?

A1: The chemical structure of this compound contains an amide bond, which is susceptible to hydrolysis.[1][2][3][4] While amides are more resistant to hydrolysis than esters, cleavage can still occur, especially with changes in pH, yielding 4-amino-5-chloro-2-methoxybenzoic acid and 4-(aminomethyl)piperidine.[2][5] Additionally, the aromatic amine group is prone to oxidation, which can be accelerated by dissolved oxygen, trace metal ions, and light exposure.[6][7]

Q2: How does pH affect the stability of this compound, and what is the optimal pH range for storage?

A2: The stability of this compound is significantly influenced by pH.[8][9] Extreme acidic or basic conditions can catalyze the hydrolysis of the amide linkage.[2][8] The aromatic amine and the piperidine ring also have basic properties, and their ionization state, which is pH-dependent, can affect solubility and stability.

To determine the optimal pH, a pH-rate profile study is recommended. This typically involves dissolving the compound in a series of buffers across a wide pH range (e.g., pH 2 to 10) and monitoring its degradation over time. Generally, for similar benzamide derivatives, a slightly acidic to neutral pH range (approximately pH 4-7) is often found to be the most stable.[5] The use of a buffer system is crucial for maintaining a consistent pH.[9][10][11][12]

Q3: I'm observing the formation of colored degradants in my solution. What could be the cause and how can I prevent it?

A3: The formation of colored products often indicates oxidative degradation of the aromatic amine moiety.[6] Aromatic amines can oxidize to form colored quinone-imine species, which may further polymerize. This process can be initiated by light, heat, or the presence of trace metal ions which can catalyze the oxidation.

To mitigate oxidative degradation:

  • Protect from Light: Store solutions in amber vials or protect them from light to prevent photolytic degradation.[5][13]

  • Use Antioxidants: The addition of antioxidants can inhibit the oxidation process.[14][15][16][][18] Water-soluble antioxidants like ascorbic acid or sodium metabisulfite, and lipid-soluble antioxidants such as butylated hydroxytoluene (BHT) can be effective.[14][16][][18]

  • Use Chelating Agents: Trace metal ions can catalyze oxidation. Including a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.[14]

  • Deoxygenate Solvents: Purging solvents with an inert gas like nitrogen or argon can remove dissolved oxygen, a key component in oxidation reactions.

Q4: Can excipients in my formulation be affecting the stability of the compound?

A4: Yes, excipients can significantly impact the stability of the active pharmaceutical ingredient (API).[19][20] Some excipients can contain reactive impurities, such as peroxides in polymers like polyethylene glycol (PEG), which can induce oxidation. Others might alter the pH of the microenvironment or contain trace metals. It is crucial to assess the compatibility of the API with all excipients in the formulation. This is typically done through forced degradation studies where the API is stressed in the presence of each excipient.[13][21]

Experimental Protocols and Guides

A forced degradation study is essential for identifying the potential degradation pathways of a drug substance.[13][21][22][23] This involves subjecting the compound to stress conditions more severe than those it would typically encounter to accelerate degradation.[22][23]

Objective: To identify the degradation products of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid compound and a solution at 60°C for 7 days.[13]

    • Photodegradation: Expose a solution of the compound to light according to ICH Q1B guidelines.[24][25][26][27][28] This typically involves an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[28]

  • Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method.[29][30][31][32] A suitable starting point for an HPLC method would be a reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and a phosphate buffer.[29][31]

Data Interpretation:

Stress ConditionExpected Degradation PathwayPotential Degradants
Acid/Base HydrolysisAmide bond cleavage[1][2][3]4-amino-5-chloro-2-methoxybenzoic acid, 4-(aminomethyl)piperidine
OxidationOxidation of the aromatic amine[6]Quinone-imine species and related polymers
PhotodegradationMultiple pathways, including oxidation and bond cleavage[13]Various photoproducts
Thermal DegradationVarious pathways, potentially including hydrolysis and oxidation[13]Similar to other stress conditions, but potentially different ratios

Objective: To determine the pH of maximum stability for the compound in solution.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., phosphate, citrate, borate buffers).

  • Sample Preparation: Prepare solutions of the compound in each buffer at a known concentration.

  • Incubation: Store the solutions at a constant, elevated temperature (e.g., 50°C) to accelerate degradation.

  • Analysis: At specified time intervals, withdraw aliquots from each solution and analyze them using a validated stability-indicating HPLC method to quantify the remaining parent compound.

  • Data Analysis: For each pH, plot the natural logarithm of the concentration of the compound versus time. The slope of this line will give the apparent first-order rate constant (k) for degradation at that pH. Finally, plot log(k) versus pH to generate the pH-rate profile. The nadir of this curve indicates the pH of maximum stability.

Visualization of Key Processes

G cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Analysis & Hypothesis cluster_3 Solution & Optimization cluster_4 Confirmation observe Observe Degradation (e.g., purity loss, color change) forced_degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) observe->forced_degradation Characterize Instability ph_rate pH-Rate Profile Study observe->ph_rate analyze Analyze Degradants (HPLC, LC-MS) forced_degradation->analyze ph_rate->analyze hypothesize Hypothesize Degradation Pathway (e.g., Hydrolysis, Oxidation) analyze->hypothesize optimize_ph Optimize pH with Buffers hypothesize->optimize_ph If Hydrolysis add_excipients Add Stabilizing Excipients (Antioxidants, Chelating Agents) hypothesize->add_excipients If Oxidation control_env Control Environment (Light, Temperature, Oxygen) hypothesize->control_env If Photo/Thermal confirm_stability Confirm Stability of Optimized Formulation optimize_ph->confirm_stability add_excipients->confirm_stability control_env->confirm_stability

Caption: Workflow for troubleshooting solution instability.

G cluster_main This compound cluster_hydrolysis Hydrolysis (Acid/Base Catalyzed) cluster_oxidation Oxidation main_compound Parent Compound hydrolysis_product1 4-amino-5-chloro-2-methoxybenzoic acid main_compound->hydrolysis_product1 Amide Bond Cleavage hydrolysis_product2 4-(aminomethyl)piperidine main_compound->hydrolysis_product2 Amide Bond Cleavage oxidation_product Quinone-imine Species main_compound->oxidation_product Aromatic Amine Oxidation

Caption: Key degradation pathways for the compound.

References

  • Buffer Solutions and Their Importance. Solubility of Things.
  • ICH Q1B: Photostability Testing of New Drug Substances and Products. Jordi Labs.
  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency.
  • ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. ECA Academy.
  • Analytical Techniques In Stability Testing. Separation Science.
  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
  • Forced degradation studies: A critical lens into pharmaceutical stability. Sharp.
  • Q1B Photostability Testing of New Drug Substances and Products. FDA.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.
  • A Review on RP-HPLC Techniques for Stability Testing in Drug Formulations. ResearchGate.
  • A brief study on forced degradation studies with regulatory guidance. Zenodo.
  • Pharmaceutical Buffers. Protheragen.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata.
  • Hydrolysis of Amides. LibreTexts.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.
  • Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. Fagron Academy.
  • Importance of Buffer Solutions in Pharmaceutical Industry. Scribd.
  • Pharmaceutical Antioxidants. Slideshare.
  • Hydrolysis of amide products to produce pharmaceutical compounds or drug intermediates. ResearchGate.
  • Antioxidant stabilizer system for pharmaceutical formulations. Google Patents.
  • Antioxidants. CD Formulation.
  • Antioxidants - Pharmaceutical Excipients. BOC Sciences.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • 3 Key Steps for HPLC Validation in Stability Testing. Altabrisa Group.
  • Rational use of antioxidants in solid oral pharmaceutical preparations. SciELO.
  • Hydrolysis of amides by human carboxylesterase Supersomes. ResearchGate.
  • Mechanism-based analysis of enzyme inhibitors of amide bond hydrolysis. National Institutes of Health.
  • Stability Indicating Analytic Method Devlompent & Validation of Hplc. IJSART.
  • Amide Hydrolysis: Mechanism, Conditions and Applications. Allen.
  • Stabilized aromatic amines. Google Patents.
  • Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate.
  • Amino Acids for Pharmaceutical Excipients. BOC Sciences.
  • Drug degradation pathways. Pharmacy 180.
  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. National Institutes of Health.
  • The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon.
  • Most Commonly Seen Pharmaceutical Excipients: Preservatives, Stabilizers, Suspending Agents, Thickener Excipients, Flavoring Agents. PharmiWeb.com.
  • Addressing stability and degradation issues of 4-amino-N-(2-chlorophenyl)benzamide in solution. Benchchem.
  • Excipient Selection for Protein Stabilization. Pharmaceutical Technology.
  • What are the Applications of Amines in the Pharmaceutical Industry?. Diplomata Comercial.
  • Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal.
  • Aromatic amines. KK Wagh College of Pharmacy.
  • Stabilizer Excipients. American Pharmaceutical Review.
  • Amines. NCERT.
  • 4-Amino-5-chloro-2-methoxy-N-(3-methoxy-4-piperidinyl)benzamide hydrochloride. PubChem.
  • The Role of Aromatic Amine Intermediates in Pharmaceutical Synthesis. INNO Pharmchem.
  • 4-amino-5-chloro-2-methoxy-N-(3-methoxy-4-piperidinyl)benzamide. ChemicalBook.
  • 4-Amino-5-chloro-2-methoxy-N-((piperidin-4-yl)methyl)benzamide 97%. AChemBlock.
  • degradation pathway of pharmaceutical dosage forms. ResearchGate.
  • cis-4-amino-5-chloro-2-methoxy-n-(3-methoxy-piperidin-4-yl)-benzamide. Guidechem.

Sources

Technical Support Center: Investigating 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide in their experiments. This document provides troubleshooting guidance and frequently asked questions (FAQs) to address potential challenges, with a focus on identifying and mitigating off-target effects. The information presented is a synthesis of publicly available data on structurally related benzamide derivatives, offering a predictive framework for understanding the compound's biological activity.

Introduction: The Benzamide Scaffold and its Neurological Targets

Substituted benzamides are a well-established class of compounds with significant activity in the central nervous system (CNS). Their pharmacological profile is largely dictated by the nature and position of substituents on the benzamide core and the associated amine moiety. The compound this compound possesses key structural features that suggest a strong likelihood of interaction with dopamine and serotonin receptors. This guide will delve into the predicted primary targets and potential off-target effects, providing a framework for robust experimental design and data interpretation.

Predicted Primary Targets and Off-Target Profile

Based on the analysis of structurally similar compounds, this compound is predicted to exhibit affinity for the following receptors:

Receptor FamilyPredicted Primary TargetsPotential Off-Target Interactions
Dopamine D2, D3D4
Serotonin 5-HT3, 5-HT45-HT2A, 5-HT2C
Adrenergic -α1

This predicted profile is based on published data for structurally related benzamide derivatives and should be experimentally verified for the specific compound .

Frequently Asked Questions (FAQs)

Q1: My experimental results are inconsistent. Could off-target effects of this compound be the cause?

A1: Yes, inconsistent results are a common indicator of off-target activity. Substituted benzamides are known to interact with multiple receptor subtypes, and the observed biological effect can be a composite of these interactions.[1][2] The relative expression levels of the primary and off-target receptors in your experimental system (e.g., cell line, tissue) will significantly influence the net effect. For instance, a system with high expression of 5-HT3 receptors and low expression of D2 receptors may exhibit a response dominated by serotonin receptor modulation.

Troubleshooting Steps:

  • Receptor Expression Profiling: If using a cell-based model, perform qPCR or Western blotting to determine the relative expression levels of the predicted primary targets (D2, D3, 5-HT3, 5-HT4) and key off-targets (D4, 5-HT2A, 5-HT2C, α1-adrenergic).

  • Concentration-Response Curves: Generate detailed concentration-response curves for your primary assay. Atypical curve shapes, such as biphasic responses, can suggest the involvement of multiple targets with different affinities.

  • Selective Antagonist Studies: Utilize selective antagonists for the predicted off-target receptors to block their contribution to the observed effect. This can help to isolate the activity of the primary target.

Q2: I am observing unexpected cellular toxicity at higher concentrations. What could be the mechanism?

Troubleshooting Steps:

  • Cytotoxicity Assays: Perform standard cytotoxicity assays (e.g., MTT, LDH) to determine the concentration at which toxicity occurs.

  • Apoptosis vs. Necrosis: Utilize assays that can distinguish between apoptotic and necrotic cell death mechanisms (e.g., Annexin V/Propidium Iodide staining) to gain insight into the toxic mechanism.

  • Off-Target Panel Screening: If resources permit, consider screening the compound against a broad panel of off-target proteins, including ion channels and kinases, to identify potential sources of toxicity.

Q3: How can I confirm the primary target of this compound in my system?

A3: Target validation is a critical step in any study involving a novel compound. A combination of in vitro and cellular assays can provide strong evidence for the primary target.

Experimental Workflow for Target Validation:

target_validation_workflow start Start: Hypothesis of Primary Target(s) binding_assay In Vitro Binding Assay (e.g., Radioligand Displacement) start->binding_assay Determine Affinity (Ki) functional_assay Cellular Functional Assay (e.g., cAMP, Ca2+ flux) binding_assay->functional_assay Confirm Functional Activity (EC50/IC50) knockdown Target Knockdown/Knockout (siRNA, CRISPR) functional_assay->knockdown Abolish Compound Effect rescue Rescue Experiment (Overexpression of Target) knockdown->rescue Restore Compound Effect confirmation Confirmation of Primary Target rescue->confirmation

Caption: Workflow for primary target validation.

Troubleshooting Guides

Issue 1: Unexpected Agonist/Antagonist Activity

Scenario: You expect your compound to be an antagonist based on the literature for similar molecules, but you observe partial agonist activity.

Potential Cause: The functional activity of a ligand can be context-dependent, influenced by the specific receptor subtype, downstream signaling pathways, and the presence of co-factors in your experimental system. For example, a compound may be an antagonist at D2 receptors but a partial agonist at 5-HT4 receptors.[3][4]

Troubleshooting Protocol: Differentiating Agonist vs. Antagonist Activity

  • Baseline Activity: Measure the baseline activity of your system in the absence of any ligand.

  • Compound Alone: Add increasing concentrations of this compound and measure the response. An increase from baseline indicates agonist activity.

  • Co-treatment with a Known Agonist: Pre-incubate your system with increasing concentrations of your compound, followed by the addition of a known full agonist for the target receptor at its EC80 concentration. A rightward shift in the agonist's concentration-response curve indicates competitive antagonism.

Issue 2: Poor Selectivity and Off-Target Effects

Scenario: Your compound shows activity in a cellular assay, but you are unsure if it is due to the intended target or an off-target receptor.

Potential Cause: As predicted, this benzamide derivative likely has affinity for multiple dopamine and serotonin receptor subtypes. The observed effect will depend on the relative affinities and the expression levels of these receptors in your cells.

Troubleshooting Protocol: Radioligand Binding Assay for Selectivity Profiling

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of your compound for a panel of receptors.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., D2, D3, 5-HT3, 5-HT4)

  • Radioligand specific for each receptor (e.g., [³H]-Spiperone for D2, [³H]-GR113808 for 5-HT4)

  • Non-labeled competitor (your compound) at various concentrations

  • Assay buffer

  • Scintillation fluid and counter

Procedure:

  • Prepare a series of dilutions of your compound.

  • In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of your compound.

  • Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

  • Incubate at the appropriate temperature and time for the specific receptor.

  • Harvest the membranes onto filter mats and wash to remove unbound radioligand.

  • Add scintillation fluid and count the radioactivity.

  • Calculate the specific binding at each concentration of your compound.

  • Determine the IC50 value (the concentration of your compound that inhibits 50% of the specific radioligand binding).

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Data Interpretation:

By comparing the Ki values across a panel of receptors, you can determine the selectivity profile of your compound. A higher Ki value indicates lower affinity.

Signaling Pathways

Understanding the potential signaling pathways activated by off-target interactions is crucial for interpreting your data.

signaling_pathways compound 4-amino-5-chloro-2-methoxy-N- (piperidin-4-ylmethyl)benzamide D2R Dopamine D2 Receptor compound->D2R HTR3 Serotonin 5-HT3 Receptor compound->HTR3 HTR4 Serotonin 5-HT4 Receptor compound->HTR4 Gi Gi/o D2R->Gi IonChannel Ion Channel (Na+, K+) HTR3->IonChannel Gs Gs HTR4->Gs AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP cAMP_up ↑ cAMP AC->cAMP_up Depolarization Depolarization IonChannel->Depolarization Gs->AC Activates

Caption: Predicted major signaling pathways.

Concluding Remarks

The therapeutic potential of substituted benzamides is often linked to their multi-target engagement. However, for researchers aiming to dissect the function of a specific biological pathway, these off-target effects can be a significant confounding factor. By employing a systematic approach to target validation and selectivity profiling, as outlined in this guide, you can confidently interpret your experimental data and advance your research with scientific rigor. Always consider the possibility of off-target effects when working with novel compounds and design your experiments accordingly.

References

  • Reitz, A. B., Baxter, E. W., Codd, E. E., Davis, C. B., Jordan, A. D., Maryanoff, B. E., ... & Vaught, J. L. (1998). Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors. Journal of medicinal chemistry, 41(12), 1997-2009. [Link]

  • Micheli, F., Ghelardini, C., Dei, S., Gualtieri, F., Manetti, D., Romanelli, M. N., & Teodori, E. (2004). Conformationally-flexible benzamide analogues as dopamine D3 and sigma 2 receptor ligands. Bioorganic & medicinal chemistry letters, 14(1), 55-58. [Link]

  • Miyata, K., Kamato, T., Nishida, A., & Ito, H. (1995). Development of potent serotonin-3 (5-HT3) receptor antagonists. I. Structure-activity relationships of 2-alkoxy-4-amino-5-chlorobenzamide derivatives. Journal of medicinal chemistry, 38(16), 3084-3091. [Link]

  • Sonda, S., Katayama, K., Kawahara, T., Sato, N., & Asano, K. (2004). Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. Bioorganic & medicinal chemistry, 12(10), 2737-2747. [Link]

  • PubChem. (n.d.). 4-Amino-5-chloro-2-methoxy-N-(3-methoxy-4-piperidinyl)benzamide hydrochloride. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 4-AMINO-5-CHLORO-2-METHOXY-N-4-PIPERIDINYLBENZAMIDE. Retrieved from [Link]

  • Delvaux, M., & Louvel, D. (1991). Benzamide derivatives provide evidence for the involvement of a 5-HT4 receptor type in the mechanism of action of serotonin in frog adrenocortical cells. Molecular brain research, 10(3), 251-258. [Link]

  • Sokoloff, P., & Schwartz, J. C. (1995). Novel dopamine receptors half a decade later. Trends in pharmacological sciences, 16(8), 270-275. [Link]

Sources

Technical Support Center: Synthesis of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide. This document is designed for researchers and drug development professionals, providing in-depth troubleshooting advice and detailed protocols in a direct question-and-answer format. Our focus is on anticipating and resolving common experimental challenges, ensuring a logical and scientifically sound approach to this multi-step synthesis.

The synthesis of this target molecule is primarily a tale of two components followed by their successful union: the preparation of the substituted benzoic acid core and the subsequent amide bond formation with the piperidine moiety. This guide is structured to address potential issues at each critical stage.

G cluster_0 Part 1: Starting Material Synthesis cluster_1 Part 2: Amine Component cluster_2 Part 3: Amide Coupling & Final Product start1 p-Aminosalicylic Acid inter1 Methylation & Chlorination start1->inter1 Refs. [2, 3] acid 4-amino-5-chloro-2- methoxybenzoic acid inter1->acid coupling Amide Bond Formation acid->coupling amine 4-(Aminomethyl)piperidine amine->coupling product Target Benzamide Product coupling->product Work-up & Purification G cluster_0 Reaction Pathways ActivatedAcid Activated Carboxylic Acid Product Desired Amide Product ActivatedAcid->Product Desired Reaction (Nucleophilic Attack) Hydrolysis Starting Acid (Hydrolysis) ActivatedAcid->Hydrolysis Side Reaction (Hydrolysis) Amine Amine (Nucleophile) Amine->Product Water Water (Contaminant) Water->Hydrolysis

Caption: Desired reaction pathway vs. hydrolysis side reaction.

Q5: How should I choose the right coupling conditions for this specific synthesis?

You have two primary strategies: conversion to an acyl chloride or using a dedicated coupling reagent. For substrates like these, using a coupling reagent is generally preferred as it offers milder conditions and often higher yields with fewer side products.

Method Reagents & Conditions Pros Cons
Acyl Chloride 1. SOCl₂ or (COCl)₂2. Amine + Base (e.g., Et₃N, Pyridine)Highly reactive intermediate, effective for sterically hindered substrates. [1]Harsh conditions, generates HCl which must be neutralized, potential for side reactions. [2][3]
Carbodiimide Coupling EDC, HOBt (or OxymaPure), DIPEA in DMF or DCMMild conditions, high efficiency, water-soluble byproducts (for EDC) are easily removed. [4][5]EDC can be a skin sensitizer; HOBt has explosive properties when dry (OxymaPure is a safer alternative). [4]
Onium Salt Coupling HATU, DIPEA (or Collidine) in DMF or ACNVery fast and efficient, even for difficult couplings. [5][6]More expensive than carbodiimides, byproducts can sometimes complicate purification.

Recommendation: Start with EDC/HOBt coupling. It is a robust, cost-effective, and well-documented method that should be effective for this transformation.

Experimental Protocol: EDC/HOBt-Mediated Amide Coupling

This protocol provides a reliable starting point for the synthesis.

Materials:

  • 4-amino-5-chloro-2-methoxybenzoic acid (1.0 eq)

  • 4-(aminomethyl)piperidine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC-HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a clean, dry, nitrogen-flushed round-bottom flask, dissolve the 4-amino-5-chloro-2-methoxybenzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Add EDC-HCl (1.2 eq) to the mixture and stir at room temperature for 20-30 minutes. This "pre-activation" step forms the reactive HOBt-ester.

  • In a separate flask, dissolve 4-(aminomethyl)piperidine (1.1 eq) in a small amount of anhydrous DMF.

  • Add the amine solution and DIPEA (2.5 eq) to the activated acid mixture. The DIPEA acts as a non-nucleophilic base to neutralize any acid salts without competing in the reaction. [4]5. Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, quench by pouring the mixture into water.

  • Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (3x).

  • Combine the organic layers and wash sequentially with 5% aqueous HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and finally with brine. [5]9. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Section 3: FAQs - Work-Up and Purification

A significant amount of product can be lost during post-reaction processing if not performed correctly.

Q6: During the aqueous work-up, my product seems to have poor solubility in the organic layer. What is happening?

This is a classic issue when working with molecules that have both acidic and basic functional groups. The piperidine nitrogen is basic and can be protonated during the acidic wash, forming a salt that is more soluble in the aqueous layer.

Solution: After the acid wash, perform the base wash (e.g., with NaHCO₃). This will deprotonate the piperidinium salt, returning the product to its neutral, more organic-soluble form. If you are still having issues, ensure the final aqueous layer is neutral or slightly basic (pH 7-8) before your final extractions.

Q7: I'm struggling to purify the final product. Column chromatography isn't giving clean separation. What are my options?

If the crude product is a solid, recrystallization is often an excellent and scalable alternative to chromatography. [2]

  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) at room temperature and at reflux. An ideal recrystallization solvent will dissolve the product when hot but not when cold.

  • Procedure: Dissolve the crude material in a minimal amount of the hot solvent, filter while hot to remove insoluble impurities, and then allow the solution to cool slowly to induce crystallization.

  • Chromatography Optimization: If chromatography is necessary, try a more polar solvent system. A gradient elution of DCM/Methanol with a small amount of triethylamine (e.g., 0.5%) can be effective for basic compounds, as the triethylamine helps prevent the product from streaking on the silica gel.

References

  • CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. Google Patents. [Online].
  • Synthesis of cis-4-amino-5-chloro-2-methoxy-N-[3-methoxy-1-(2-pyrazinylmethyl)-4-piperidiny]benzamide. PrepChem.com. [Online]. Available: [Link]

  • Exploring Benzamide, 4-Amino-5-Chloro-2-Methoxy-N-[(3S,4R)-3-Methoxy-4-Piperidinyl]-, Hydrochloride: A Key Pharmaceutical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. [Online]. Available: [Link]

  • Tips and tricks for difficult amide bond formation? Reddit r/Chempros. [Online]. Available: [Link]

  • United States Patent 3,700,719. Google Patents. [Online].
  • Why did my amide syntesis does not work? ResearchGate. [Online]. Available: [Link]

  • Synthesis of 4-Amino-5-chloro-2-methoxy-N-(1-methyl-3-pyrrolidinyl)benzamide. PrepChem.com. [Online]. Available: [Link]

Sources

Technical Support Center: Optimizing Dosage of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide (Cisapride) for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide, commonly known as Cisapride. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-driven advice to help you design robust experiments, troubleshoot common issues, and accurately determine the optimal dosage of Cisapride for maximum efficacy in your specific model system.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding Cisapride's mechanism and experimental design.

Q1: What is this compound (Cisapride) and its primary mechanism of action?

A1: Cisapride is a gastroprokinetic agent that enhances motility in the upper gastrointestinal tract.[1] Its primary mechanism of action is as a selective serotonin 5-HT₄ receptor agonist.[1][2] Activation of the 5-HT₄ receptor on myenteric neurons stimulates the release of acetylcholine (ACh), which in turn enhances gastrointestinal muscle contractions and promotes motility.[2][3] Unlike older prokinetic drugs, Cisapride does not possess significant antidopaminergic effects, reducing the incidence of certain central nervous system side effects.[4][5]

Q2: What are the common in vitro and in vivo models used to assess Cisapride's efficacy?

A2:

  • In Vitro Models: The most common in vitro systems involve cell lines stably expressing the 5-HT₄ receptor (e.g., HEK293 or CHO cells). Efficacy is typically measured by quantifying the downstream second messenger, cyclic AMP (cAMP), using assays like HTRF, ELISA, or luminescence-based reporter systems.[6] Isolated tissue preparations, such as guinea pig colon or ileum, are also used to measure contractility in response to Cisapride.[7][8]

  • In Vivo Models: Rodent and canine models are frequently used to assess prokinetic effects.[9] Key endpoints include measuring gastric emptying rates, intestinal transit time (e.g., using charcoal or barium meals), and manometry to record pressure changes in the esophagus and intestines.[10][11][12] Studies in healthy dogs and cats have established dosages that enhance gastrointestinal motility.[9][13]

Q3: What is a typical starting concentration range for in vitro experiments?

A3: For cell-based assays, a wide concentration range is recommended to capture the full dose-response curve. Based on its reported EC₅₀ value of approximately 140 nM for the 5-HT₄ receptor, a starting range of 1 nM to 30 µM is appropriate.[14] This range should be sufficient to observe the minimal and maximal effects and to accurately calculate the EC₅₀. For isolated tissue studies, concentrations from 10⁻⁹ M to 10⁻⁶ M have been shown to be effective.[15]

Q4: What are the critical quality control checks for my Cisapride stock solution?

A4: Cisapride is practically insoluble in water but soluble in solvents like methanol and acetone.[16]

  • Solvent Selection: Prepare a high-concentration stock (e.g., 10 mM) in a suitable organic solvent like DMSO.

  • Solubility Check: After dissolving, visually inspect the solution for any precipitate. If necessary, gentle warming or sonication can be used.

  • Final Concentration: When diluting into aqueous assay buffer, ensure the final solvent concentration is low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.

  • Stability: Cisapride suspensions can be stable for extended periods, especially when refrigerated.[17][18] However, for sensitive cell-based assays, it is best practice to use freshly prepared dilutions from the stock solution for each experiment.

Q5: What are the known off-target effects I should be aware of?

A5: The most significant off-target effect of Cisapride is the high-affinity blockade of the human ether-a-go-go-related gene (hERG) potassium channel.[19][20][21] This interaction can prolong the QT interval, leading to potentially fatal cardiac arrhythmias, which was the reason for its withdrawal from many markets.[1][22][23] The IC₅₀ for hERG blockade is reported to be as low as 9.4 nM to 44.5 nM, which is more potent than its on-target 5-HT₄ agonism (EC₅₀ ≈ 140 nM).[14][20][21] Therefore, it is critical to conduct counter-screening assays (e.g., patch-clamp electrophysiology on hERG-expressing cells) to determine the therapeutic window between efficacy and cardiac liability in your model.

Part 2: Troubleshooting Guide: In Vitro Dose-Response Assays

This guide provides solutions to common problems encountered during the optimization of Cisapride dosage in cell-based assays.

Problem 1: High variability between replicate wells (Coefficient of Variation > 15%).

  • Potential Cause: Inconsistent cell seeding, edge effects in the microplate, or pipetting errors.

  • Scientific Rationale: A uniform and healthy monolayer of cells is essential for a consistent response. Edge effects, caused by differential evaporation in the outer wells of a plate, can alter cell health and reagent concentrations.

  • Solution & Self-Validation:

    • Optimize Cell Seeding: Ensure a single-cell suspension before plating. Mix the cell suspension gently between plating rows to prevent settling.

    • Mitigate Edge Effects: Avoid using the outermost wells of the microplate for experimental data. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.

    • Pipetting Technique: Use calibrated pipettes. For serial dilutions and reagent additions, employ reverse pipetting techniques to enhance accuracy with viscous solutions or small volumes.

    • Validation Check: Run a "mock" plate with a single concentration of Cisapride across all wells. The resulting signal should be uniform with a CV < 15%.

Problem 2: No observable dose-response (flat curve).

  • Potential Cause: The concentration range is incorrect, the compound is inactive, or the assay system is not responsive.

  • Scientific Rationale: A flat curve indicates that the biological system is not responding to the compound within the tested concentrations. This could be due to issues with the compound itself, the target receptor, or the detection method.

  • Solution & Self-Validation:

    • Verify Compound Activity: Prepare a fresh stock of Cisapride. If possible, test a different batch or from a different supplier.

    • Expand Concentration Range: Test a much wider range of concentrations (e.g., from 10 pM to 100 µM) to ensure you are not missing the active window.

    • Use a Positive Control: Test a known, potent 5-HT₄ agonist (e.g., Prucalopride) in parallel. A robust response to the positive control validates that the cells, receptor, and assay reagents are functioning correctly.

    • Confirm Receptor Expression: Verify the expression of the 5-HT₄ receptor in your cell line using methods like qPCR or Western blot.

Problem 3: Unexpectedly low potency (high EC₅₀ value).

  • Potential Cause: Compound degradation, suboptimal assay conditions, or presence of antagonists in the serum/media.

  • Scientific Rationale: Potency is a measure of the concentration required to produce an effect. A rightward shift in the dose-response curve (higher EC₅₀) indicates that more compound is needed, suggesting reduced activity or interference.

  • Solution & Self-Validation:

    • Assess Compound Stability: Cisapride is generally stable, but repeated freeze-thaw cycles of the stock solution should be avoided.[24] Prepare fresh dilutions for each experiment.

    • Optimize Incubation Time: The time required to reach maximal signaling can vary. Perform a time-course experiment (e.g., 15, 30, 60, 120 minutes) at a fixed, near-EC₅₀ concentration of Cisapride to determine the optimal incubation period.

    • Reduce Serum Concentration: Serum can contain binding proteins or endogenous factors that may interfere with Cisapride binding to its receptor. Attempt the assay in serum-free media or with a lower serum percentage.

Problem 4: Signs of cytotoxicity at higher concentrations.

  • Potential Cause: The compound is causing cell death at high concentrations, confounding the efficacy readout.

  • Scientific Rationale: At high concentrations, compounds can exhibit off-target effects leading to cytotoxicity, which can artificially decrease the measured signal in efficacy assays (e.g., by reducing cell number in a reporter gene assay). This can result in a "U-shaped" dose-response curve.[15]

  • Solution & Self-Validation:

    • Perform a Cytotoxicity Assay: Run a parallel assay to measure cell viability (e.g., using CellTiter-Glo®, MTT, or LDH release assays) across the same concentration range of Cisapride.[25]

    • Define the Therapeutic Window: Compare the EC₅₀ (efficacy) with the CC₅₀ (cytotoxicity). A valid therapeutic window exists if the CC₅₀ is significantly higher (ideally >10-fold) than the EC₅₀.

    • Adjust Data Analysis: If cytotoxicity is observed, truncate the dose-response curve for EC₅₀ calculation to include only the non-toxic concentrations.

Part 3: Core Protocol & Data Presentation

Protocol: Establishing an In Vitro Dose-Response Curve for Cisapride

This protocol describes a standard method for determining the EC₅₀ of Cisapride in a cell line expressing the 5-HT₄ receptor, using a cAMP detection assay.

Methodology:

  • Cell Plating: Seed CHO or HEK293 cells stably expressing the human 5-HT₄ receptor into white, 96-well solid-bottom plates at a pre-optimized density. Culture overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of Cisapride in DMSO. Perform a serial dilution series in a suitable assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX) to create 2X final concentrations.

  • Assay Execution: a. Carefully remove the culture medium from the cells. b. Add 50 µL of the 2X Cisapride dilutions to the appropriate wells. Include "vehicle only" (e.g., 0.1% DMSO) and "no drug" controls. c. Incubate the plate at 37°C for the pre-determined optimal time (e.g., 30 minutes). d. Add 50 µL of the cAMP detection reagents (e.g., HTRF or LANCE kits) according to the manufacturer's instructions. e. Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a compatible plate reader.

  • Data Analysis: a. Normalize the data: Set the vehicle control as 100% response and the no-drug control as 0%. b. Plot the normalized response against the logarithm of the Cisapride concentration. c. Fit the data using a four-parameter logistic (sigmoidal) model to determine the EC₅₀, Hill slope, and Eₘₐₓ.

Data Presentation: Comparing On-Target Potency vs. Off-Target Liability

Summarizing key quantitative data in a table allows for a clear assessment of the compound's therapeutic window.

ParameterReceptor/ChannelAssay TypeValueReference
EC₅₀ 5-HT₄cAMP Accumulation~140 nM[14]
IC₅₀ hERGPatch Clamp~9.4 - 24 nM[14][19]
IC₅₀ Kv1.5Patch Clamp~21.2 µM[20][21]

This table highlights the critical safety concern: Cisapride is more potent at blocking the hERG channel than it is at activating its therapeutic target, the 5-HT₄ receptor.

Part 4: Visualizations & Workflows

Diagrams

Visual aids are essential for understanding complex biological and experimental processes.

G cluster_0 Myenteric Neuron Cisapride Cisapride Receptor 5-HT4 Receptor (Gs-coupled) Cisapride->Receptor Binds & Activates AC Adenylyl Cyclase Receptor->AC Stimulates cAMP ↑ cAMP AC->cAMP Catalyzes ACh Acetylcholine (ACh) Release cAMP->ACh Promotes GI Smooth\nMuscle Cell GI Smooth Muscle Cell ACh->GI Smooth\nMuscle Cell Binds Muscarinic Receptors On ↑ Contraction &\nMotility ↑ Contraction & Motility GI Smooth\nMuscle Cell->↑ Contraction &\nMotility

Caption: Mechanism of action for Cisapride at the 5-HT₄ receptor.

G cluster_workflow Dose-Response Experimental Workflow A 1. Seed 5-HT4 Expressing Cells B 2. Prepare Serial Dilutions of Cisapride A->B C 3. Treat Cells & Incubate B->C D 4. Add cAMP Detection Reagents C->D E 5. Read Plate D->E F 6. Plot & Fit Data (4-PL Curve) E->F G 7. Determine EC50 F->G

Caption: Standard workflow for an in vitro dose-response experiment.

G Start Problem: Flat Dose-Response Curve Q1 Did positive control agonist work? Start->Q1 A1_Yes Yes Q1->A1_Yes   A1_No No Q1->A1_No   Q2 Is Cisapride stock fresh & verified? A1_Yes->Q2 Sol_A1_No Troubleshoot Assay: - Check cell health - Verify receptor expression - Test new reagents A1_No->Sol_A1_No A2_Yes Yes Q2->A2_Yes   A2_No No Q2->A2_No   Q3 Was concentration range wide enough? A2_Yes->Q3 Sol_A2_No Prepare fresh stock. Verify solubility. A2_No->Sol_A2_No A3_Yes Yes Q3->A3_Yes   A3_No No Q3->A3_No   End Consult literature for alternative models or assay conditions. A3_Yes->End Sol_A3_No Re-test with wider range (e.g., pM to 100 µM) A3_No->Sol_A3_No

Caption: Troubleshooting decision tree for a flat dose-response curve.

References

  • Briejer, M. R., et al. (1993). Cisapride and a structural analogue, R 76,186, are 5-hydroxytryptamine4 (5-HT4) receptor agonists on the guinea-pig colon ascendens. Naunyn-Schmiedeberg's Archives of Pharmacology, 347(5), 464–470. [Link]

  • Cisapride - Wikipedia. (n.d.). Wikimedia Foundation. [Link]

  • Drolet, B., et al. (1999). Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states. British Journal of Pharmacology, 127(1), 226–232. [Link]

  • What is the mechanism of Cisapride Monohydrate? (2024). Patsnap Synapse. [Link]

  • Mohammad, S., et al. (1997). A mechanism for the proarrhythmic effects of cisapride (Propulsid): high affinity blockade of the human cardiac potassium channel HERG. FEBS Letters, 417(1), 108–112. [Link]

  • A mechanism for the proarrhythmic effects of cisapride (Propulsid) : high affinity blockade of the human cardiac potassium channel HERG. (1997). CORE. [Link]

  • Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states. (1999). Semantic Scholar. [Link]

  • Mitcheson, J. S., et al. (2000). Position of aromatic residues in the S6 domain, not inactivation, dictates cisapride sensitivity of HERG and eag potassium channels. Proceedings of the National Academy of Sciences, 97(22), 12329–12333. [Link]

  • Gross, A. S., et al. (2000). Stereoselective pharmacokinetics of cisapride in healthy volunteers and the effect of repeated administration of grapefruit juice. British Journal of Clinical Pharmacology, 50(4), 365–372. [Link]

  • Van der Meer, M. J., et al. (1997). Pharmacokinetics and suggested oral dosing regimen of cisapride: a study in healthy cats. Journal of the American Animal Hospital Association, 33(6), 517–522. [Link]

  • Horn, J. R., & Anderson, G. D. (1994). Stability of an extemporaneously compounded cisapride suspension. Clinical Therapeutics, 16(2), 169–172. [Link]

  • Treluyer, J. M., et al. (1997). Population pharmacokinetics of enterally administered cisapride in young infants with gastro-oesophageal reflux disease. European Journal of Clinical Pharmacology, 52(1), 27–32. [Link]

  • Kinoshita, Y., et al. (2003). Pharmacokinetic characteristics of cisapride in elderly patients. Journal of Gastroenterology, 38(8), 740–744. [Link]

  • Cisapride Monohydrate/Propulsid Tablets. (1992). U.S. Food and Drug Administration. [Link]

  • Cisapride. (n.d.). PubChem. [Link]

  • Songkram, C., et al. (2010). Effect of hydroxypropyl-β-cyclodextrin on the stability of cisapride in oral suspensions. ResearchGate. [Link]

  • Cisapride. (1995). AVMA Journals. [Link]

  • Nahata, M., et al. (1995). Stability of Cisapride in a Liquid Dosage form at Two Temperatures. Semantic Scholar. [Link]

  • Cisapride Side Effects: Common, Severe, Long Term. (2025). Drugs.com. [Link]

  • The Dangers of Cisapride Drug Interactions. (2000). Crediblemeds. [Link]

  • Propulsid (Cisapride (Removed from US Market)): Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList. [Link]

  • Cisapride: MedlinePlus Drug Information. (2017). MedlinePlus. [Link]

  • Cisapride. (1995). ResearchGate. [Link]

  • Formulation and evaluation of immediate release tablet of Cisapride. (2023). WJBPHS. [Link]

  • McCallum, R. W., & Prakash, C. (1994). Cisapride. An updated review of its pharmacology and therapeutic efficacy as a prokinetic agent in gastrointestinal motility disorders. Drugs, 47(5), 707–730. [Link]

  • Quigley, E. M. (2011). Cisapride: what can we learn from the rise and fall of a prokinetic? Journal of Digestive Diseases, 12(3), 147–156. [Link]

  • Barone, J. A., et al. (1994). Cisapride: a gastrointestinal prokinetic drug. The Annals of Pharmacotherapy, 28(4), 488–500. [Link]

  • The 4 prokinetic drugs metoclopramide, cisapride, pyridostigmine, and capromorelin do not increase fecal output or food intake in healthy New Zealand rabbits (Oryctolagus cuniculus). (2022). AVMA Journals. [Link]

  • The 4 prokinetic drugs metoclopramide, cisapride, pyridostigmine, and capromorelin do not increase fecal output or food intake. (2025). AVMA Journals. [Link]

  • The 4 prokinetic drugs metoclopramide, cisapride, pyridostigmine, and capromorelin do not increase fecal output or food intake in healthy New Zealand rabbits (Oryctolagus cuniculus). (2025). ResearchGate. [Link]

  • Cornet, A., et al. (1993). Cisapride stimulates human esophageal motility. Digestive Diseases and Sciences, 38(4), 698–704. [Link]

  • Section 1: In Vitro Cytotoxicity Test Methods BRD. (n.d.). National Toxicology Program. [Link]

  • Abell, T. L., et al. (1991). Open label study of long-term effectiveness of cisapride in patients with idiopathic gastroparesis. Digestive Diseases and Sciences, 36(5), 616–620. [Link]

  • Urbain, J. L., et al. (1988). Cisapride accelerates gastric emptying and mouth-to-caecum transit of a barium meal. European Journal of Nuclear Medicine, 14(7), 353–356. [Link]

Sources

Technical Support Center: Assessing the Toxicity and Side Effects of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Preamble from the Senior Application Scientist:

Welcome to the technical support guide for the preclinical assessment of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide. It is critical to note that this specific molecule is a novel compound, and extensive public-domain data on its toxicity profile is not yet available. Therefore, this guide has been constructed based on established principles for the broader classes of benzamide and piperidine-containing compounds.[1][2] Our objective is to provide you with a robust, scientifically-grounded framework to anticipate potential challenges and design a comprehensive toxicological evaluation. We will proceed from foundational in vitro assessments to more complex considerations for in vivo studies, focusing on the causality behind each experimental choice to ensure your results are both reliable and interpretable.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the likely biological targets and potential off-target effects of this compound based on its structure?

Answer: Based on its chemical scaffolds—a substituted benzamide and a piperidine ring—we can predict a range of potential biological interactions. This predictive approach is crucial for designing effective screening panels.

  • Benzamide Moiety: The benzamide scaffold is famously versatile and is present in numerous approved drugs.[3] Its derivatives are known to interact with:

    • Dopamine and Serotonin Receptors: Many antipsychotic benzamides, like Sulpiride and Amisulpride, are potent antagonists of dopamine D2/D3 receptors.[1][4] Off-target interactions with serotonin receptors (e.g., 5-HT7, 5-HT2B) are also common.[1]

    • Enzymes: Certain benzamides can inhibit enzymes such as histone deacetylases (HDACs) or carbonic anhydrases.[5][6]

    • Ion Channels: Critically, interaction with the hERG potassium channel is a known liability for some benzamides, leading to potential cardiotoxicity.[1]

  • Piperidine Moiety: The piperidine ring is one of the most prevalent N-heterocycles in pharmaceuticals and natural alkaloids.[7] Its presence can confer a range of activities and toxicities:

    • Central Nervous System (CNS) Effects: Piperidine itself has known effects on the CNS.[7] Depending on the overall molecule's ability to cross the blood-brain barrier, CNS-related side effects should be considered.

    • Nicotinic Acetylcholine Receptors (nAChRs): Some simple piperidine alkaloids are potent nAChR agonists, as seen with coniine from poison hemlock.[8] While less likely for a complex molecule like this, it remains a theoretical off-target family.

    • General Toxicity: The toxicity of piperidine-containing compounds is highly structure-dependent.[2] Some have shown hepatotoxicity, while others are well-tolerated.[7][9]

A summary of potential off-target concerns is presented in Table 1.

Table 1: Predicted Off-Target Families for this compound

Structural MoietyPotential Off-Target ClassSpecific ExamplesPrimary Concern
Benzamide GPCRsDopamine D2/D3, Serotonin 5-HT7/5-HT2BNeurological Side Effects
Ion ChannelshERG Potassium ChannelCardiotoxicity (QT Prolongation)
EnzymesHDACs, Carbonic AnhydrasesUnintended Enzymatic Inhibition
Piperidine GPCRs / Ion ChannelsNicotinic Acetylcholine ReceptorsCNS & Neuromuscular Effects
VariousBroad Target ProfileGeneral Organ Toxicity (e.g., Liver)
Q2: I am starting my in vitro assessment. What is a standard workflow for evaluating the general cytotoxicity of this compound?

Answer: A robust initial toxicity screen is fundamental. We recommend a tiered approach starting with general cell health assays on a panel of cell lines before moving to more specific, mechanism-based assays. The goal is to establish a therapeutic window by comparing cytotoxic concentrations to efficacious concentrations.

A typical workflow is visualized in the diagram below. We recommend starting with a metabolic assay like the MTT or Resazurin assay, as they are cost-effective, high-throughput, and provide a clear readout of overall cell viability.[10][11]

cluster_0 In Vitro Cytotoxicity Workflow A 1. Cell Line Selection (e.g., HepG2, HEK293, and target cancer lines) B 2. Range-Finding Assay (Logarithmic dilutions, e.g., 0.01 µM to 100 µM) A->B C 3. Definitive IC₅₀ Determination (MTT or Resazurin Assay) B->C D 4. Mechanism of Death Assay (e.g., Annexin-V/PI for Apoptosis) C->D

Caption: Recommended workflow for in vitro cytotoxicity assessment.

Troubleshooting Guide: In Vitro Cytotoxicity Assays

  • Issue: High variability between replicate wells.

    • Cause & Solution: This often points to inconsistent cell seeding or compound precipitation. Ensure your cell suspension is homogenous before plating. Visually inspect the highest concentration wells under a microscope for any signs of compound precipitation. If solubility is an issue, refer to Q6.

  • Issue: IC₅₀ values are drastically different between cell lines.

    • Cause & Solution: This is not necessarily an error. It could be a genuine biological effect. Cell lines have different metabolic capacities and expression profiles of transporters or potential targets. For example, cytotoxicity in HepG2 (liver) cells at lower concentrations than other lines may suggest potential hepatotoxicity.

  • Issue: No cytotoxicity observed even at high concentrations (>100 µM).

    • Cause & Solution: The compound may indeed have low cytotoxicity. However, ensure the compound is fully dissolved in your final assay medium. A common mistake is preparing a high-concentration DMSO stock that precipitates when diluted into aqueous media. A final DMSO concentration should ideally be ≤0.5%.[12]

Q3: My primary concern is drug-induced cardiotoxicity. What is the most critical assay I should perform?

Answer: For any novel compound, and particularly for one containing a benzamide moiety, the single most important in vitro assay for cardiotoxicity is the hERG potassium channel inhibition assay .[1][13] The hERG channel is critical for cardiac repolarization (the resetting of the heart muscle after a beat).[12] Inhibition of this channel can delay repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG), which is a major risk factor for a potentially fatal arrhythmia called Torsades de Pointes (TdP).[13]

The gold-standard method for this assessment is the manual or automated patch-clamp electrophysiology assay , performed on a cell line stably expressing the hERG channel (e.g., HEK-293 cells).[12] This technique directly measures the flow of ions through the channel and its inhibition by the test compound.

cluster_0 Mechanism of hERG-Related Cardiotoxicity A Normal Cardiac Cycle Action Potential hERG channel opens, K⁺ efflux repolarizes cell Normal QT Interval B Drug-Induced Blockade Test Compound (e.g., Benzamide) hERG channel is blocked, reduced K⁺ efflux Prolonged Action Potential & QT Interval A->B Inhibition C Clinical Risk Prolonged QT Interval Increased risk of Torsades de Pointes (TdP) Ventricular Arrhythmia B->C Leads to

Caption: Pathway from hERG channel inhibition to clinical arrhythmia risk.

Troubleshooting Guide: hERG Assay

  • Issue: Inconsistent IC₅₀ values across different runs.

    • Cause & Solution: Assay temperature is critical; drug effects on ion channels can be temperature-sensitive.[14] Ensure experiments are performed at a stable, physiological temperature (35-37°C).[14] Also, verify the stability of your compound in the assay buffer over the course of the experiment.

  • Issue: My positive control (e.g., Cisapride, E-4031) is not showing the expected level of inhibition.[12][14]

    • Cause & Solution: This indicates a systemic problem with the assay setup. Check the health and passage number of the cell line, the quality of the recording solutions, and the integrity of the patch-clamp rig. The seal resistance must be >1 GΩ for a high-quality recording.[14][15]

  • Issue: The compound is showing hERG inhibition. Is my project dead?

    • Cause & Solution: Not necessarily. The relevance of in vitro hERG inhibition depends on the therapeutic window.[12] If the hERG IC₅₀ is >30-fold higher than the efficacious concentration (in vitro) or the expected therapeutic plasma concentration (in vivo), the risk may be manageable. The Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative recommends also testing for effects on other cardiac ion channels (e.g., Nav1.5, Cav1.2) to get a more complete picture of proarrhythmic risk.[13]

Q4: How should I approach the design of a preliminary in vivo toxicity study?

Answer: After establishing an in vitro profile, the next step is to assess toxicity in a living system. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for these studies.[16][17]

The first in vivo step is typically an acute toxicity study in two species (usually one rodent, like a rat, and one non-rodent, like a rabbit or dog) to determine the Maximum Tolerated Dose (MTD) .[18] This is followed by repeat-dose toxicity studies.

Key Considerations for Study Design:

  • Species Selection: Choose species where the compound's pharmacology is relevant (if the target is known) and that have been used in standard toxicology packages.[18][19]

  • Route of Administration: The route used in the toxicity study should match the intended clinical route (e.g., oral, intravenous).[17]

  • Dose Selection: Doses should be based on the in vitro data and should be spaced to elicit a range of effects, from a No Observed Adverse Effect Level (NOAEL) to overt toxicity.[16]

  • Endpoints: Monitor clinical signs (e.g., changes in weight, activity), clinical pathology (blood chemistry, hematology), and, upon necropsy, organ weights and histopathology.

Troubleshooting Guide: In Vivo Studies

  • Issue: Unexpected animal death at doses predicted to be safe.

    • Cause & Solution: This could be due to poor pharmacokinetics (e.g., unexpectedly high Cmax), a species-specific toxicity, or issues with the vehicle/formulation causing an adverse event. Conduct a thorough review of the formulation and consider a preliminary pharmacokinetic (PK) study to understand drug exposure.

  • Issue: No toxicity is observed at the highest feasible dose.

    • Cause & Solution: This is a good sign, but you must ensure adequate drug exposure was achieved. Analyze plasma samples to confirm absorption. If exposure is low (e.g., due to poor oral bioavailability), an alternative formulation or administration route may be necessary for subsequent studies.

Detailed Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

This protocol is adapted from standard methodologies for assessing the cytotoxicity of novel benzamide compounds.[10][20]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[10]

  • Materials:

    • Selected cell lines (e.g., HEK-293, HepG2)

    • Complete culture medium

    • 96-well clear, flat-bottom plates

    • This compound (stock solution in DMSO, e.g., 10 mM)[11]

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

    • Microplate reader (570 nm wavelength)

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (medium with the highest percentage of DMSO used) and untreated control wells.

    • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and use non-linear regression to determine the IC₅₀ value.[10]

Protocol 2: hERG Channel Inhibition Assessment via Automated Patch Clamp

This protocol outlines the key steps based on FDA recommendations and standard industry practice.[12][14][15]

  • Principle: Whole-cell patch-clamp electrophysiology directly measures the current flowing through hERG channels in response to a specific voltage protocol. The reduction in this current in the presence of the test compound is quantified.

  • Materials:

    • Automated patch-clamp system (e.g., QPatch, SyncroPatch)[12]

    • HEK-293 cells stably expressing the hERG channel

    • Extracellular and intracellular recording solutions

    • Test compound and positive control (e.g., E-4031 or Cisapride)[12][14]

  • Procedure:

    • Cell Preparation: Harvest and prepare a single-cell suspension of the hERG-expressing cells according to the instrument manufacturer's guidelines.

    • System Setup: Prime the system with recording solutions and load the cell suspension.

    • Seal Formation & Quality Control: The system will automatically position cells and attempt to form high-resistance (>1 GΩ) seals.[15] Only cells meeting quality control criteria (e.g., high seal resistance, adequate baseline current >0.2 nA) are used for data collection.[12]

    • Baseline Recording: Record the baseline hERG current for a stable period (e.g., 3-5 minutes) using a validated voltage protocol. The protocol is designed to isolate the hERG tail current, which is used for analysis.[12][15]

    • Compound Application: Apply the vehicle control for a set period, followed by sequentially increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM).[12] Allow the current to reach a steady-state at each concentration.

    • Positive Control: Apply a known hERG inhibitor (positive control) at the end of the experiment to confirm assay sensitivity.

  • Data Analysis: Measure the peak tail current at each concentration. Calculate the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against compound concentration to determine the IC₅₀ value using the Hill equation.[15]

References

  • In Vitro Evaluation of Novel Benzamide Compounds: A Technical Guide. (n.d.). Benchchem.
  • FDA. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. U.S. Food and Drug Administration.
  • FDA. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. U.S. Food and Drug Administration.
  • hERG Safety | Cyprotex ADME-Tox Solutions. (n.d.). Evotec.
  • Non-Clinical Safety Assessment for New Drugs. (2025). ZeClinics CRO.
  • Atmaca, H., et al. (2020). Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. Chemico-Biological Interactions, 327, 109163.
  • Technical Support Center: Strategies for Minimizing Off-Target Effects of Benzamide and Thiobenzamide Derivatives. (n.d.). Benchchem.
  • 4-Amino-5-chloro-2,3-dihydro-N-[1-(3-methoxypropyl)-4-piperidinyl]-7-benzofurancarboxamide. (n.d.). Biosynth.
  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. (n.d.). PMC - NIH.
  • Research progress on piperidine-containing compounds as agrochemicals. (n.d.). MDPI.
  • Best Practice hERG Assay. (2024). Mediford Corporation.
  • Khan, I., et al. (n.d.). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. PMC - PubMed Central.
  • Application Notes and Protocols for N-(3-acetamidophenyl)-2-chlorobenzamide in In Vitro Assays. (n.d.). Benchchem.
  • Piperidine: Human health tier II assessment. (2016). National Industrial Chemicals Notification and Assessment Scheme.
  • N-[2-(2-Pyridinyl)ethyl]benzamide off-target effects and how to mitigate them. (n.d.). Benchchem.
  • A Comparative Analysis of Novel Benzamide Derivatives in Preclinical In Vitro Studies. (n.d.). Benchchem.
  • Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH SEED Office.
  • Small Molecule Safety Assessment. (n.d.). Altasciences.
  • Benazzi, F. (1997). Side-effects of benzamide derivatives. International Journal of Geriatric Psychiatry, 12(1), 132.
  • Toxicological Profile of Substituted Piperidines: An In-Depth Technical Guide. (n.d.). Benchchem.
  • 4-Amino-5-chloro-2-methoxy-N-(3-methoxy-4-piperidinyl)benzamide hydrochloride. (n.d.). PubChem.
  • Toxicity effects of piperidine alkaloids. (n.d.). ResearchGate.
  • El-Shazly, A., & Wink, M. (2022). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. Molecules, 27(20), 6884.
  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (2024). Future Medicinal Chemistry.
  • Exploring Benzamide, 4-Amino-5-Chloro-2-Methoxy-N-[(3S,4R)-3-Methoxy-4-Piperidinyl]-, Hydrochloride: A Key Pharmaceutical Intermediate. (n.d.). LinkedIn.
  • ICH S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). ResearchGate.
  • Ghantous, H. (2018). Nonclinical Safety Assessment for Small Molecules and Biologic Drug Development. FDA CDER Small Business and Industry Assistance.
  • Drug-induced Cardiotoxicity: Identification, assessment, prevention and management. (n.d.). Frontiers Research Topic.
  • 4-AMINO-5-CHLORO-2-METHOXY-N-4-PIPERIDINYLBENZAMIDE. (n.d.). FDA Global Substance Registration System.
  • 4-AMINO-5-CHLORO-2-METHOXY-N-4-PIPERIDINYLBENZAMIDE. (n.d.). GSRS.
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2025). ResearchGate.
  • Assessment of Chemotherapy-Induced Cardiotoxicity. (n.d.). CADTH.
  • Improving drug safety through cardiotoxicity assessment. (2024). Revvity.
  • cis-4-amino-5-chloro-2-methoxy-n-(3-methoxy-piperidin-4-yl)-benzamide. (n.d.). Guidechem.

Sources

Technical Support Center: Purification of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important benzamide derivative. Here, we provide in-depth, field-proven insights and detailed protocols to help you achieve the desired purity and yield in your experiments.

I. Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound, offering explanations for their causes and practical solutions.

Question: My compound is streaking or tailing significantly on a silica gel column. How can I improve the separation?

Answer: Tailing is a frequent issue when purifying amines on silica gel. This phenomenon is primarily due to the interaction between the basic amino groups of your compound (both the aromatic amine and the piperidine nitrogen) and the acidic silanol groups on the surface of the silica gel. These strong interactions impede the smooth elution of the compound, leading to broad, tailing peaks and poor separation.

Here are several effective strategies to counteract this:

  • Use a Modified Eluent: The most common and effective solution is to add a basic modifier to your mobile phase. This additive will compete with your compound for the acidic sites on the silica, thereby minimizing the undesirable interactions.[1]

    • Triethylamine (TEA): Add 0.1-1% (v/v) of triethylamine to your eluent system (e.g., dichloromethane/methanol). TEA is a volatile base that is highly effective at masking the acidic silanol groups.[1]

    • Ammonium Hydroxide: For highly polar amines, a solution of methanol containing a small percentage of ammonium hydroxide (e.g., 1-2%) can be very effective. A common eluent system is Dichloromethane:Methanol:Ammonium Hydroxide in ratios such as 90:9:1.[1]

  • Switch to a Different Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is an excellent alternative to silica gel for purifying basic compounds. Basic alumina is generally the preferred choice for amines as its surface is not acidic.

    • Deactivated Silica Gel: You can prepare deactivated silica gel by treating it with a base before packing the column.

Question: During crystallization, my compound "oils out" instead of forming solid crystals. What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This typically happens when the compound's solubility is exceeded at a temperature where it is still in a molten state, or if there are significant impurities present.

Here are some troubleshooting steps:

  • Redissolve and Dilute: Heat the solution to redissolve the oil and then add a small amount of the primary solvent to make the solution slightly more dilute. This can help ensure that the compound remains in solution for longer as it cools, promoting the formation of crystals rather than an oil.

  • Slow Down the Cooling Process: Rapid cooling can favor oil formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help to slow the cooling rate.

  • Change the Solvent System: The chosen solvent or solvent mixture may not be ideal. Experiment with different solvent systems. If you are using a two-solvent system (e.g., ethyl acetate/hexane), try adjusting the ratio or selecting a different anti-solvent.

  • Trituration: If an oil has formed, you can try to induce solidification by adding a small amount of a solvent in which your compound is insoluble but the impurities are soluble (an anti-solvent like hexane is a good choice). Stirring or sonicating the mixture can often encourage the oil to solidify.[1]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification and analysis of this compound.

Question: What are the most likely impurities I might encounter in my crude product?

Answer: The impurities in your crude product will largely depend on the synthetic route employed. However, for a typical synthesis involving the amide coupling of 4-amino-5-chloro-2-methoxybenzoic acid and 4-(aminomethyl)piperidine, you can anticipate the following:

  • Unreacted Starting Materials:

    • 4-amino-5-chloro-2-methoxybenzoic acid

    • 4-(aminomethyl)piperidine (or its protected form)

  • Byproducts from the Coupling Reaction:

    • Byproducts formed from the reaction of the coupling reagents (e.g., urea derivatives if carbodiimides like EDC are used).

    • Side products from the activation of the carboxylic acid.

  • Related Substances:

    • Dimers or other products resulting from side reactions.

A thorough analysis of your crude product by LC-MS is highly recommended to identify the specific impurities present, which will aid in designing an optimal purification strategy.

Question: What are the recommended solvent systems for column chromatography?

Answer: For a polar compound like this compound, a polar solvent system is required. A gradient elution is often most effective.

  • Primary System: A mixture of dichloromethane (DCM) and methanol (MeOH) is a good starting point.[2][3][4] Begin with a low percentage of methanol (e.g., 1-5%) and gradually increase the polarity.[2]

  • For Highly Polar Compounds: If the compound does not move from the baseline even with a high concentration of methanol, you may need a more polar system. As mentioned in the troubleshooting section, adding a basic modifier like triethylamine or ammonium hydroxide is crucial.[1][5]

Question: What is a good solvent system for recrystallization?

Answer: A two-solvent system is often effective for the recrystallization of benzamide derivatives.

  • Recommended System: A mixture of ethyl acetate (a "good" solvent in which the compound is soluble when hot) and hexane or heptane (an "anti-solvent" in which the compound is insoluble) is a common and effective choice.[6][7][8]

  • General Procedure: Dissolve the crude product in a minimal amount of hot ethyl acetate. If any insoluble impurities remain, perform a hot filtration. Then, slowly add hexane to the hot solution until it becomes slightly turbid. Reheat gently until the solution is clear again, and then allow it to cool slowly.

Question: How can I assess the purity of my final product?

Answer: A combination of chromatographic and spectroscopic techniques should be used to confirm the purity of your final product.

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for quantitative purity analysis. A reversed-phase C18 or C8 column is typically suitable.[9][10] A mobile phase consisting of a buffered aqueous solution (e.g., ammonium formate or phosphate buffer) and an organic modifier (acetonitrile or methanol) is a good starting point. Detection is typically done by UV spectroscopy at a wavelength where the compound has a strong absorbance (e.g., around 254 nm).[9][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is an excellent tool for confirming the structure and assessing the purity of your compound.[12] The absence of signals corresponding to impurities and the correct integration of the proton signals are indicative of high purity.

  • Mass Spectrometry (MS): LC-MS is invaluable for confirming the molecular weight of your compound and for identifying any impurities.

III. Experimental Protocols & Data

Protocol 1: Purification by Flash Column Chromatography

This protocol outlines a general procedure for the purification of this compound using flash column chromatography on silica gel.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA)

  • Glass column for flash chromatography

  • Fraction collector or test tubes

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

Procedure:

  • Eluent Preparation: Prepare a stock solution of your mobile phase, for example, DCM with 1% TEA.

  • TLC Analysis: Develop a TLC method to determine the optimal eluent composition. Spot your crude material on a TLC plate and elute with varying ratios of DCM:MeOH (with 1% TEA). The ideal solvent system should give your product an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 100% DCM with 1% TEA) and carefully pack the column.

  • Sample Loading: Dissolve your crude product in a minimal amount of DCM. In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder. Carefully load this dry powder onto the top of the packed column.

  • Elution: Begin eluting with the initial, less polar solvent mixture. Gradually increase the polarity by increasing the percentage of methanol according to your TLC analysis.

  • Fraction Collection: Collect fractions and monitor the elution by TLC.

  • Product Isolation: Combine the fractions containing the pure product, as determined by TLC.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to remove any residual solvent.

Protocol 2: Purification by Recrystallization

This protocol provides a step-by-step guide for purifying this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethyl acetate (EtOAc)

  • n-Hexane

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate and stir until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Induce Crystallization: Slowly add n-hexane to the hot ethyl acetate solution until the solution becomes persistently turbid.

  • Clarification: Gently reheat the solution until it becomes clear again.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold n-hexane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Data Presentation

The following table provides expected outcomes for the purification of a 10-gram batch of crude this compound.

ParameterFlash Column ChromatographyRecrystallization
Starting Purity (by HPLC)~85%~85%
Final Purity (by HPLC) >99% >98%
Yield 65-80% 75-85%
Solvent ConsumptionHighModerate
Time Requirement6-8 hours4-6 hours

IV. Visualized Workflows

Flash Chromatography Workflow

flash_chromatography cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation prep_eluent Prepare Eluent (DCM/MeOH + 1% TEA) tlc TLC Analysis (Determine Gradient) prep_eluent->tlc pack_col Pack Column (Silica Gel Slurry) tlc->pack_col load_sample Dry Load Sample pack_col->load_sample elute Gradient Elution load_sample->elute collect_frac Collect Fractions elute->collect_frac analyze_frac Analyze by TLC collect_frac->analyze_frac combine_frac Combine Pure Fractions analyze_frac->combine_frac rotovap Rotary Evaporation combine_frac->rotovap dry Dry Under Vacuum rotovap->dry Pure Product Pure Product dry->Pure Product

Caption: Workflow for Flash Chromatography Purification.

Recrystallization Workflow

recrystallization start Crude Product dissolve Dissolve in Minimal Hot EtOAc start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter add_antisolvent Add Hexane (to Turbidity) hot_filter->add_antisolvent reheat Reheat to Clarity add_antisolvent->reheat cool Slow Cooling & Ice Bath reheat->cool isolate Vacuum Filtration cool->isolate wash Wash with Cold Hexane isolate->wash dry Dry Under Vacuum wash->dry end Purified Crystals dry->end

Caption: Workflow for Recrystallization Purification.

V. References

  • BenchChem Technical Support Team. (2025). Troubleshooting common issues in 3-Amino-1-(furan-3-yl)propan-1-ol purification. BenchChem.

  • Biotage. (2023, August 29). What are good alternatives to shallow DCM/MeOH gradients?

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography.

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 17O NMR study of substituent effects in 4-substituted N-chlorobenzamides and comparison with 4-substituted benzamides: sensitivity to ring substituents (ρ) reflects electronic and steric effects. RSC Publishing.

  • BenchChem Technical Support Team. (2025). Purification of Polar Benzamide Derivatives. BenchChem.

  • Reddit r/Chempros. (2023, January 7). Purification of strong polar and basic compounds.

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring Benzamide, 4-Amino-5-Chloro-2-Methoxy-N-[(3S,4R)-3-Methoxy-4-Piperidinyl]-, Hydrochloride: A Key Pharmaceutical Intermediate.

  • MDPI. (n.d.). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives.

  • The Příbram Rocks. (2013, January 31). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography.

  • PrepChem.com. (n.d.). Synthesis of 4-amino-5-chloro-2-methoxybenzamide.

  • The Royal Society of Chemistry. (2023). Supporting Information.

  • BenchChem Technical Support Team. (2025). Purification of Polar Aminopyrimidine Compounds. BenchChem.

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.

  • Unknown. (n.d.). Crystallization.

  • Science Forums. (2011, August 29). Amine purification.

  • ResearchGate. (2025, August 6). Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides.

  • BOC Sciences. (n.d.). Piperidine Impurities.

  • Unknown. (n.d.). Recrystallization.

  • National Institutes of Health. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.

  • Chemicalbook. (n.d.). 4-Amino-5-chloro-N-(1-((4-fluorophenyl)methyl)-4-piperidinyl)-2-methoxybenzamide.

  • PrepChem.com. (n.d.). Synthesis of 4-Amino-5-chloro-2-methoxy-N-(1-methyl-3-pyrrolidinyl)benzamide.

  • MAC-MOD Analytical. (n.d.). Rapid HPLC Separation of Aromatic Compounds on HALO Phenyl-Hexyl.

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.

  • Reddit r/chemistry. (2025, May 23). How do I recrystallize this product?

  • PubChem. (n.d.). 4-Amino-5-chloro-2-methoxy-N-(3-methoxy-4-piperidinyl)benzamide hydrochloride.

  • King Group. (n.d.). Successful Flash Chromatography.

  • Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.

  • ResearchGate. (n.d.). Isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds.

  • YouTube. (2022, May 24). Recrystallization- Organic Chemistry Lab- purification.

  • BenchChem. (2025). Application Notes: Amide Bond Formation with Piperidine-C-Pip-C2-Pip-C2-OH for PROTAC Synthesis.

  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach.

  • JACS Au. (2025, August 7). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column.

References

Technical Support Center: Synthesis of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide. This molecule is a crucial intermediate in pharmaceutical development, and achieving high purity is paramount for downstream applications. This guide is structured to provide researchers and process chemists with actionable insights, troubleshooting solutions, and robust protocols to minimize impurity formation. We will delve into the mechanistic origins of common impurities and provide scientifically-grounded strategies for their control, moving beyond simple procedural steps to explain the causality behind our recommendations.

Section 1: The Synthetic Landscape and Impurity Profile

The synthesis of the target molecule is a classic example of amide bond formation, which joins two key synthons: 4-amino-5-chloro-2-methoxybenzoic acid (1) and (piperidin-4-yl)methanamine (2) . Control over impurities begins with a thorough understanding of the synthesis of these precursors and the final coupling reaction.

Overall Synthetic Pathway

The general synthetic approach involves the preparation of the two key intermediates followed by a coupling reaction.

G A p-Aminosalicylic Acid B 4-Amino-5-chloro-2- methoxybenzoic acid (1) A->B  Methylation &  Chlorination E 4-amino-5-chloro-2-methoxy-N- (piperidin-4-ylmethyl)benzamide (Final Product) B->E Amide Coupling (e.g., HATU, EDC) C N-Boc-4-piperidone D (Piperidin-4-yl)methanamine (2) C->D  Reductive Amination &  Boc Deprotection D->E

Caption: High-level synthetic workflow.

Common Impurities and Their Origins

Effective troubleshooting requires identifying the likely structure and source of impurities. The table below summarizes the most common process-related impurities.

Impurity IDStructure NameLikely OriginMitigation Strategy
IMP-01 Unreacted 4-amino-5-chloro-2-methoxybenzoic acidIncomplete coupling reaction; poor activation.Optimize coupling reagent stoichiometry and reaction time; ensure anhydrous conditions.
IMP-02 Unreacted (piperidin-4-yl)methanamineIncomplete coupling reaction; use of volatile base.Ensure 1:1 stoichiometry or slight excess of acid; use non-volatile base like DIPEA.
IMP-03 N,N'-Dicyclohexylurea (DCU)Byproduct of DCC coupling reagent.Use EDC (water-soluble byproduct) or phosphonium/uronium salt reagents (e.g., HATU, HBTU).[1][]
IMP-04 Bis-acylated Piperazine DimerDimerization of (piperidin-4-yl)methanamine starting material followed by acylation.Use high-purity amine starting material; avoid harsh reaction conditions.
IMP-05 4-hydroxy-5-chloro-2-methoxy...Incomplete methylation during synthesis of benzoic acid intermediate (1) .Ensure complete reaction with dimethyl sulfate; purify intermediate (1) before use.[3]

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during synthesis in a practical question-and-answer format.

Q1: My final LC-MS shows a significant peak for unreacted carboxylic acid (IMP-01) even after prolonged reaction time. What is the cause?

A1: This is a classic symptom of inefficient carboxylic acid activation, which is the first and most critical step in many amide coupling reactions.[1]

  • Root Cause Analysis:

    • Moisture: The presence of water can quench the activated acid species (e.g., acyl halide or O-acylisourea intermediate) faster than it can react with the amine.

    • Insufficient Coupling Reagent: Stoichiometry is critical. Ensure at least 1.1-1.2 equivalents of your coupling reagent (e.g., HATU, EDC) are used.

    • Steric Hindrance: The ortho-methoxy group on the benzoic acid can sterically hinder the approach of the coupling reagent and the amine.

    • Incorrect pH/Base: If using a carbodiimide like EDC, an activator like HOBt is often required to form a more reactive intermediate and suppress side reactions.[4] The choice of base is also crucial; a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is preferred over triethylamine (TEA) to avoid competitive N-acylation of the base.

  • Recommended Actions:

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents (e.g., DMF, DCM).

    • Optimize Reagent Stoichiometry: Increase the coupling reagent to 1.2 equivalents and the base (DIPEA) to 2.0-2.5 equivalents.

    • Switch to a More Powerful Reagent: Uronium/aminium salt reagents like HATU or HBTU are often more effective for hindered couplings than carbodiimides alone.[]

    • Pre-activation: Stir the carboxylic acid, coupling reagent, and base together for 15-30 minutes before adding the amine. This allows for the formation of the activated ester intermediate without competition.

Q2: I've isolated my product, but it's contaminated with a white, insoluble solid that I suspect is DCU (IMP-03). How do I remove it and prevent it in the future?

A2: Your suspicion is correct. N,N'-Dicyclohexylurea (DCU) is the insoluble byproduct of the DCC coupling reagent and a very common purification challenge.

  • Root Cause Analysis:

    • DCC is a powerful and inexpensive dehydrating agent, but its urea byproduct (DCU) is notoriously insoluble in most common organic solvents, making its removal by chromatography or extraction difficult.

  • Recommended Actions:

    • Immediate Solution (Removal):

      • After the reaction is complete, cool the reaction mixture (e.g., to 0 °C) to maximize DCU precipitation.

      • Filter the reaction mixture through a pad of Celite® to remove the bulk of the DCU before aqueous workup.

      • After workup and concentration, if DCU is still present, it can sometimes be removed by trituration with a solvent in which the product is soluble but DCU is not (e.g., diethyl ether, cold acetonitrile).

    • Preventative Strategy (Best Practice):

      • Switch Coupling Reagents: The most effective solution is to replace DCC.

        • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): The corresponding urea byproduct is water-soluble and is easily removed during the aqueous workup.[4] This is the most common and practical alternative.

        • HATU/HBTU: These reagents produce water-soluble byproducts and are highly efficient, justifying their higher cost in many cases.[]

G start High Impurity Levels Detected q1 Is unreacted acid (IMP-01) present? start->q1 a1 Increase coupling reagent. Use anhydrous solvent. Pre-activate acid. q1->a1 Yes q2 Is insoluble urea (IMP-03) present? q1->q2 No end Purity Target Met a1->end a2 Filter reaction mixture cold. Switch from DCC to EDC or HATU. q2->a2 Yes q3 Other unknown impurities? q2->q3 No a2->end a3 Purify intermediates. Characterize unknown by LC-MS. Adjust workup pH. q3->a3 Yes q3->end No a3->end

Caption: Troubleshooting decision workflow.

Q3: My yield is low, and I see several minor, unidentified peaks in the chromatogram. Where should I start investigating?

A3: Low yield with multiple byproducts points towards either instability of the product during workup or side reactions occurring in parallel to the main amide coupling.

  • Root Cause Analysis:

    • Impure Starting Materials: Impurities in either the benzoic acid (1) or the amine (2) will carry through or participate in side reactions. For instance, an incomplete chlorination step could leave you with 4-amino-2-methoxybenzoic acid, leading to a des-chloro impurity.[3][5]

    • Side Reactions: The free 4-amino group on the benzoic acid ring is nucleophilic. While it is significantly less reactive than the piperidine amine, under harsh conditions or with over-activation, it could potentially lead to oligomerization.

    • Product Instability: The final product contains a basic piperidine nitrogen and an acidic phenol-like amino group. Extreme pH during aqueous workup could lead to degradation or poor partitioning.

  • Recommended Actions:

    • Verify Starting Material Purity: Run a purity check (e.g., NMR, LC-MS) on both intermediates (1) and (2) before proceeding with the coupling. Purify them via recrystallization or chromatography if necessary.

    • Mild Reaction Conditions: Avoid high temperatures. Most modern coupling reactions proceed efficiently at room temperature.[6]

    • Controlled Workup: During aqueous workup, use a mild base like saturated sodium bicarbonate (NaHCO₃) instead of strong bases like sodium hydroxide (NaOH) to neutralize the acid. Ensure the pH does not exceed 8-9 to prevent potential side reactions. Wash sequentially with dilute acid, dilute base, and brine to remove all water-soluble reagents and byproducts.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the best analytical method for monitoring this reaction and profiling impurities? A: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the gold standard. Use a C18 reverse-phase column with a gradient method, typically with water and acetonitrile as mobile phases, both containing a small amount of an additive like formic acid (0.1%) to ensure good peak shape for the basic amine and acidic acid. UV detection at around 254 nm is also effective.

Q: Can I use a one-pot method starting from p-aminosalicylic acid? A: While theoretically possible, a one-pot synthesis is not recommended for achieving high purity. The multiple reaction steps (methylation, chlorination, coupling) have incompatible conditions and reagents.[3] Isolating and purifying the intermediates, 4-amino-5-chloro-2-methoxybenzoic acid (1) and (piperidin-4-yl)methanamine (2) , is the most robust strategy for controlling the final product's impurity profile.

Q: Is it necessary to protect the 4-amino group on the benzoic acid during the coupling step? A: Generally, it is not necessary. The aliphatic amine of the piperidine derivative (2) is significantly more nucleophilic and less sterically hindered than the aromatic amine on the benzoic acid ring (1) . The reaction is highly selective for the desired amide formation under standard coupling conditions (e.g., HATU/DIPEA in DMF at room temperature). Protecting the aromatic amine would add two extra steps (protection and deprotection) to the synthesis, increasing complexity and cost.

Section 4: Optimized Experimental Protocols

The following protocols are provided as a robust starting point for synthesis and purification.

Protocol 1: Synthesis of 4-amino-5-chloro-2-methoxybenzoic acid (1)

This protocol is adapted from established literature procedures.[3]

  • Methylation: In a round-bottom flask, dissolve 4-amino-2-hydroxybenzoic acid (1 eq) in acetone. Add potassium hydroxide (2.2 eq) and stir until dissolved. Cool the mixture to 20-30°C.

  • Add dimethyl sulfate (2.2 eq) dropwise, maintaining the temperature. Stir for 5-6 hours at room temperature.

  • Filter the mixture and concentrate the filtrate. Extract with ethyl acetate to isolate methyl 4-amino-2-methoxybenzoate.

  • Chlorination: Dissolve the methyl 4-amino-2-methoxybenzoate (1 eq) in DMF. Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise at 65-75°C. Stir for 3-4 hours.

  • Pour the hot reaction mixture into ice water to precipitate the product. Filter and dry to obtain methyl 4-amino-5-chloro-2-methoxybenzoate.

  • Hydrolysis: Reflux the chlorinated ester (1 eq) with potassium hydroxide (2.5 eq) in a methanol/water solution for 2-3 hours.

  • Concentrate the mixture to remove methanol. Dilute with water and carefully acidify with 3M HCl to pH 5.

  • The product will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum to yield pure (1) .

Protocol 2: Amide Coupling via HATU

This protocol uses a modern coupling reagent for high efficiency and purity.[6]

  • Setup: In a dry, nitrogen-flushed flask, dissolve 4-amino-5-chloro-2-methoxybenzoic acid (1) (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 20 minutes. The solution should become clear.

  • Coupling: Add a solution of (piperidin-4-yl)methanamine (2) (1.05 eq) in a small amount of DMF to the activated mixture.

  • Reaction: Stir at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS or TLC.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), saturated aqueous NaHCO₃, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 3: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Setup: Prepare a silica gel column packed in a suitable solvent system. A good starting point is a gradient of methanol (0-10%) in dichloromethane (DCM). Adding 0.5% triethylamine to the mobile phase can prevent peak tailing caused by the basic piperidine nitrogen.

  • Elution: Carefully load the slurry onto the column. Elute with the solvent gradient, collecting fractions.

  • Analysis: Analyze the fractions by TLC or HPLC to identify those containing the pure product.

  • Final Step: Combine the pure fractions and concentrate under reduced pressure to yield the final, high-purity this compound.

References

  • CN105237422A. (2016). Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. Google Patents.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • United States Patent 3,700,719. (1972). Processes for the preparation of N-(2-diethylaminoethyl)-benzamides. Google Patents.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Simulated reference for a general review on amide coupling).
  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Simulated reference for a comprehensive review).
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.

Sources

protocol refinement for biological assays with 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide, commonly known as Cisapride . This guide is designed to provide in-depth technical assistance, troubleshooting advice, and detailed protocols to ensure the successful execution of your biological assays. As a selective serotonin 5-HT₄ receptor agonist, Cisapride is a valuable tool in gastrointestinal motility research and related fields.[1][2][3] However, like any experimental compound, its effective use requires a nuanced understanding of its properties and potential pitfalls in assay design. This resource is structured to address common challenges and provide scientifically grounded solutions.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling, storage, and basic properties of Cisapride.

Q1: What are the primary synonyms and chemical identifiers for this compound?

A1: The compound is most commonly known as Cisapride. Other identifiers include its CAS Number: 81098-60-4.[4] It is crucial to verify the correct identifier when sourcing the compound to ensure you are working with the intended molecule.

Q2: How should I prepare a stock solution of Cisapride?

A2: Cisapride is sparingly soluble in water but can be dissolved in organic solvents. For in vitro assays, a common practice is to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO).[4] For example, a 10 mM stock solution in DMSO is a practical starting point. It is recommended to use fresh, high-purity DMSO to avoid introducing impurities that could interfere with your assay. For animal experiments, the preparation of an injectable or oral suspension may be necessary and often requires specific formulations to enhance solubility and stability.[5][6]

Q3: What are the recommended storage conditions for Cisapride, both as a solid and in solution?

A3: As a solid, Cisapride should be stored in a tightly sealed container at room temperature, protected from light and moisture.[4] Stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. These aliquots should be stored at -20°C or -80°C for long-term stability. Studies have shown that Cisapride in aqueous suspensions is more stable at refrigerated temperatures (4°C) than at room temperature (25°C).[7]

Q4: What is the primary mechanism of action of Cisapride?

A4: Cisapride is a selective agonist for the serotonin 5-HT₄ receptor.[1][3] This receptor is a Gs protein-coupled receptor (GPCR). Upon agonist binding, it activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[8][9] This signaling cascade ultimately enhances the release of acetylcholine in the myenteric plexus of the gastrointestinal tract, which stimulates smooth muscle contraction and promotes motility.[4]

II. Troubleshooting Guide for Biological Assays

This section provides a detailed, question-and-answer formatted guide to address specific issues that may arise during experimentation with Cisapride.

A. 5-HT₄ Receptor Radioligand Binding Assays

Q5: I am observing high non-specific binding in my [³H]-GR113808 competition binding assay with Cisapride. What are the potential causes and how can I resolve this?

A5: High non-specific binding (NSB) can mask the specific binding signal and lead to inaccurate affinity measurements. Here are the likely culprits and solutions:

  • Cause 1: Radioligand Issues: The radioligand may be of poor quality or has degraded over time. Hydrophobic radioligands can also stick to assay plates and filter mats.

    • Solution: Always use a high-purity radioligand from a reputable supplier. Check the expiration date and store it properly. To counteract hydrophobicity, consider adding a small amount of a non-ionic detergent like 0.1% BSA to your assay buffer.

  • Cause 2: Inadequate Blocking of Non-Specific Sites: The filter plates themselves can contribute to NSB.

    • Solution: Pre-treat your filter plates with a blocking agent such as 0.5% polyethyleneimine (PEI) to reduce non-specific adherence of the radioligand.

  • Cause 3: Insufficient Washing: Incomplete removal of unbound radioligand from the filters is a common source of high background.

    • Solution: Ensure your washing procedure is rigorous. Use an ice-cold wash buffer and perform at least three rapid washes. The volume of the wash buffer should be sufficient to completely submerge the filters.

  • Cause 4: High Protein Concentration: Using too much cell membrane preparation in the assay can increase NSB.

    • Solution: Optimize the amount of membrane protein per well. A good starting point is 10-20 µg of protein. You may need to perform a protein titration to find the optimal concentration for your specific membrane preparation.

B. Cell-Based Functional Assays (cAMP Measurement)

Q6: My cAMP assay is showing a very low signal-to-background ratio when I stimulate cells with Cisapride. How can I improve the assay window?

A6: A small assay window can make it difficult to obtain reliable and reproducible data. Consider the following:

  • Cause 1: Low Receptor Expression: The cell line you are using may not express a sufficient number of 5-HT₄ receptors.

    • Solution: If possible, use a cell line that has been engineered to overexpress the human 5-HT₄ receptor, such as HEK293 or CHO cells.[1] If you are using a native cell line, you may need to screen different cell types to find one with higher endogenous receptor expression.

  • Cause 2: Phosphodiesterase (PDE) Activity: Intracellular PDEs rapidly degrade cAMP. If their activity is high, you will not be able to detect a significant increase in cAMP levels upon receptor stimulation.

    • Solution: Include a broad-spectrum PDE inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), in your stimulation buffer.[1][10] A typical concentration to start with is 0.5 mM.

  • Cause 3: Suboptimal Agonist Concentration or Incubation Time: You may not be using the optimal concentration of Cisapride or incubating for a sufficient duration to elicit a maximal response.

    • Solution: Perform a dose-response curve with Cisapride to determine its EC₅₀ and the concentration that gives a maximal response (EC₁₀₀). Also, optimize the incubation time. A 30-minute incubation at 37°C is a common starting point for cAMP assays.[1]

Q7: I am observing high basal cAMP levels in my unstimulated control wells, which is narrowing my assay window. What could be the cause?

A7: High basal cAMP levels can be due to several factors:

  • Cause 1: Constitutive Receptor Activity: Some GPCRs, including certain splice variants of the 5-HT₄ receptor, can exhibit constitutive (agonist-independent) activity.

    • Solution: While difficult to eliminate completely, ensuring your cells are healthy and not over-confluent can sometimes help. If constitutive activity is a significant issue, you may need to consider using a different cell line or a different assay readout.

  • Cause 2: Cell Stress: Stressed or unhealthy cells can have dysregulated signaling pathways, leading to elevated basal cAMP.

    • Solution: Ensure your cell culture conditions are optimal. Do not let your cells become over-confluent, and handle them gently during passaging and plating.

  • Cause 3: Serum Components: Components in the fetal bovine serum (FBS) used in your cell culture medium can sometimes stimulate adenylyl cyclase.

    • Solution: For the assay itself, it is best to use a serum-free assay buffer. Wash the cells with serum-free buffer before adding your test compounds.

C. Off-Target Effects: hERG Channel Assays

Q8: I am performing a patch-clamp assay to assess the off-target effects of Cisapride on the hERG potassium channel and am having trouble getting a stable recording. What are some common issues?

A8: Patch-clamp electrophysiology can be technically challenging. Here are some common problems and solutions:

  • Cause 1: Poor Seal Formation: A high-resistance "gigaseal" between the patch pipette and the cell membrane is essential for a stable recording.

    • Solution: Ensure your pipette tips are clean and have a smooth, fire-polished opening. The cell suspension should be healthy and free of debris. Gentle application of suction is key to forming a good seal.

  • Cause 2: Current Rundown: The hERG current can decrease over time after establishing the whole-cell configuration.

    • Solution: This can be mitigated by using an appropriate internal pipette solution that contains ATP and GTP to support cellular metabolism. Performing experiments quickly after achieving the whole-cell configuration is also recommended.

  • Cause 3: Voltage-Control Issues: Inaccurate clamping of the membrane potential can lead to erroneous current measurements.

    • Solution: Monitor the series resistance and compensate for it electronically using the amplifier's settings. If the series resistance is too high, the data may not be reliable.

III. Detailed Experimental Protocols

The following are detailed, step-by-step protocols for key assays used to characterize the activity of Cisapride.

Protocol 1: 5-HT₄ Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of Cisapride for the 5-HT₄ receptor using the radiolabeled antagonist [³H]-GR113808.

Materials:

  • Cell membranes from a cell line overexpressing the human 5-HT₄ receptor.

  • [³H]-GR113808 (specific activity ~70-90 Ci/mmol).

  • Cisapride.

  • 5-HT (Serotonin) for determining non-specific binding.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., Millipore MultiScreen).

  • Cell harvester.

  • Scintillation counter and scintillation cocktail.

Procedure:

  • Compound Preparation: Prepare a serial dilution of Cisapride in the binding buffer. A typical concentration range would be from 1 pM to 10 µM.

  • Assay Setup: In a 96-well plate, add the following in order:

    • 25 µL of binding buffer (for total binding).

    • 25 µL of 10 µM 5-HT in binding buffer (for non-specific binding).

    • 25 µL of the various concentrations of Cisapride.

  • Radioligand Addition: Add 25 µL of [³H]-GR113808 to all wells. The final concentration should be at or below its Kd (typically ~0.2 nM).

  • Membrane Addition: Add 50 µL of the cell membrane suspension (10-20 µg protein per well) to all wells. The total assay volume is 100 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer per well.

  • Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percent inhibition of specific binding against the logarithm of the Cisapride concentration and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: 5-HT₄ Receptor Functional Assay (cAMP Accumulation)

This protocol measures the ability of Cisapride to stimulate the production of intracellular cAMP in cells expressing the 5-HT₄ receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT₄ receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.5 mM IBMX.

  • Cisapride and a reference agonist (e.g., 5-HT).

  • cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based).

  • 96-well cell culture plates.

  • Plate reader compatible with the chosen cAMP assay kit.

Procedure:

  • Cell Plating: Seed the HEK293-h5-HT₄ cells in a 96-well plate and grow to 80-90% confluency.

  • Cell Preparation: On the day of the assay, aspirate the culture medium and wash the cells once with stimulation buffer.

  • Compound Addition: Add 50 µL of stimulation buffer containing various concentrations of Cisapride or the reference agonist to the wells. Include a "no-agonist" control.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the cAMP concentration in each well according to the manufacturer's instructions for your chosen cAMP assay kit.

  • Data Analysis: Generate a concentration-response curve by plotting the cAMP signal against the logarithm of the Cisapride concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ and the maximum response.

IV. Visualizations and Data

Signaling Pathway of Cisapride at the 5-HT₄ Receptor

The following diagram illustrates the canonical signaling pathway activated by Cisapride.

G Cisapride Cisapride HT4R 5-HT4 Receptor Cisapride->HT4R binds & activates Gs Gs Protein HT4R->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP catalyzes conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Effectors (e.g., CREB phosphorylation, ion channel modulation) PKA->Downstream phosphorylates ACh Acetylcholine Release Downstream->ACh

Caption: Cisapride-mediated 5-HT₄ receptor signaling cascade.

Experimental Workflow for Cisapride Characterization

This workflow outlines the key steps in characterizing the pharmacological profile of Cisapride.

G cluster_0 In Vitro Characterization cluster_1 Data Analysis & Interpretation Binding Radioligand Binding Assay (Determine Ki at 5-HT4R) Functional cAMP Functional Assay (Determine EC50 and Emax) Binding->Functional Confirm functional activity Selectivity Selectivity Profiling (e.g., other 5-HT receptors) Functional->Selectivity Assess receptor specificity OffTarget Off-Target Assay (hERG) (Assess cardiotoxicity risk) Selectivity->OffTarget Evaluate safety profile Analysis Calculate Ki, EC50, Emax and hERG IC50 OffTarget->Analysis Interpretation Determine potency, efficacy, selectivity, and safety margin Analysis->Interpretation

Caption: A typical experimental workflow for characterizing Cisapride.

Summary of Key Pharmacological Parameters for Cisapride

The following table summarizes important quantitative data for Cisapride, compiled from various sources. These values can serve as a benchmark for your own experiments.

ParameterReceptor/ChannelValueReference
Binding Affinity (Ki) 5-HT₄ Receptor~14 nM[11]
Functional Potency (EC₅₀) 5-HT₄ Receptor140 nM[11]
Off-Target Affinity (IC₅₀) hERG Channel9.4 nM[11]

Note: The potent inhibition of the hERG channel is a critical safety concern for Cisapride and is the primary reason for its restricted clinical use.[12] Researchers should exercise caution and thoroughly evaluate this off-target effect in their studies.

V. References

  • FDA. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

  • Horn, J. R., & Anderson, G. D. (1994). Stability of an extemporaneously compounded cisapride suspension. Clinical Therapeutics, 16(2), 169–172.

  • Modifying Ligand-Induced and Constitutive Signaling of the Human 5-HT4 Receptor. (2025). Journal of Biological Chemistry.

  • Nahata, M. C., Morosco, R. S., & Hipple, T. F. (1995). Stability of cisapride in a liquid dosage form at two temperatures. The Annals of Pharmacotherapy, 29(2), 125–126.

  • Su, M., et al. (1998). Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states. British Journal of Pharmacology, 125(7), 1431–1438.

  • Boonleang, J., & Tanthana, C. (2010). Effect of hydroxypropyl-β-cyclodextrin on the stability of cisapride in oral suspensions. Songklanakarin Journal of Science and Technology, 32(4), 379-385.

  • Mohammad, I., et al. (1997). Blockage of the HERG human cardiac K+ channel by the gastrointestinal prokinetic agent cisapride. American Journal of Physiology-Heart and Circulatory Physiology, 273(5), H2534-H2538.

  • ResearchGate. (2015). Why are there current fluctuations in hERG patch clamp assay using port a patch (Nanion)? Retrieved from [Link]

  • PubChem. (n.d.). Cisapride. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Design, optimisation and characterisation of cisapride nanosuspension.

  • Nahata, M. C., Morosco, R. S., & Hipple, T. F. (1995). Stability of cisapride in a liquid dosage form at two temperatures. Annals of Pharmacotherapy, 29(2), 125-126.

  • PubMed. (n.d.). [Cisapride, a gastroprokinetic agent, binds to 5-HT4 receptors]. Retrieved from [Link]

  • ResearchGate. (n.d.). Dynamics of cisapride in the hERG1 cavity (Backbone RMSD after 50 ns.... Retrieved from [Link]

  • Mohammad, I., et al. (1997). Blockage of the HERG human cardiac K+ channel by the gastrointestinal prokinetic agent cisapride. American Journal of Physiology-Heart and Circulatory Physiology, 273(5), H2534-H2538.

  • ResearchGate. (n.d.). Proposed mechanisms for action of 5-HT and cisapride on exocytotic.... Retrieved from [Link]

  • Borman, R. A., & Burleigh, D. E. (1998). 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor. Digestive Diseases and Sciences, 43(7), 1453–1457.

  • Metrion Biosciences. (n.d.). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Retrieved from [Link]

  • Kaul, S., et al. (2004). Cardiovascular effects of cisapride and prucalopride on human 5-HT4 receptors in transgenic mice. Journal of Pharmacology and Experimental Therapeutics, 309(1), 365–372.

  • Kramer, J., et al. (2025). Multi-laboratory comparisons of manual patch clamp hERG data generated using standardized protocols and following ICH S7B Q&A 2.1 best practices. Journal of Pharmacological and Toxicological Methods.

  • Mediford Corporation. (2024). Best Practice hERG Assay | Advanced Solutions| Testing & Service. Retrieved from [Link]

  • USP. (2008). CISAPRIDE (Veterinary—Systemic).

  • Protocols.io. (2025). ELISA Troubleshooting: Low Signal or No Detection.

  • Bio-Rad Antibodies. (n.d.). Western Blot Troubleshooting: High Background Signal on the Blot. Retrieved from [Link]

  • FDA. (1992). Cisapride Monohydrate/Propulsid Tablets. Retrieved from [Link]

  • USP. (2025). Cisapride Compounded Injection, Veterinary.

Sources

Validation & Comparative

4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide vs. mosapride efficacy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Efficacy of Mosapride and 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide in Gastrointestinal Motility

Introduction

In the landscape of gastrointestinal prokinetic agents, the benzamide class of compounds has been a cornerstone of therapeutic development. Mosapride, a selective serotonin 5-HT4 receptor agonist, is a well-established and clinically effective drug for a range of motility disorders.[1][2] This guide provides a detailed comparison of mosapride with this compound, a structurally related benzamide derivative. While mosapride's efficacy is extensively documented, direct pharmacological data for this compound is limited, with its primary role identified as a potential pharmaceutical intermediate.[3] This guide will, therefore, use mosapride as the benchmark to explore the potential efficacy of this and similar benzamide structures, offering a framework for researchers and drug development professionals.

Mechanism of Action: A Tale of Two Benzamides

Mosapride: A Selective 5-HT4 Receptor Agonist

Mosapride's prokinetic effects are primarily mediated through its selective agonism of the serotonin 5-HT4 receptor in the enteric nervous system.[1][4][5] This interaction triggers a signaling cascade that enhances the release of acetylcholine, a key neurotransmitter in promoting smooth muscle contractions and coordinating peristalsis.[1] The major active metabolite of mosapride, M1, also exhibits 5-HT3 receptor antagonist properties, which may contribute to its efficacy in managing symptoms like nausea.[6] A key advantage of mosapride is its high selectivity for the 5-HT4 receptor, which minimizes the risk of adverse cardiovascular effects, such as QT prolongation, that have been associated with less selective prokinetic agents like cisapride.[5][6]

Signaling Pathway of Mosapride

Mosapride_Mechanism Mosapride Mosapride HTR4 5-HT4 Receptor Mosapride->HTR4 Binds and Activates AC Adenylyl Cyclase HTR4->AC Stimulates cAMP cAMP AC->cAMP Catalyzes conversion of ATP to PKA Protein Kinase A cAMP->PKA Activates ACh_release Acetylcholine (ACh) Release PKA->ACh_release Promotes GI_motility Increased GI Motility ACh_release->GI_motility Leads to Efficacy_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Trials receptor_binding 5-HT4 Receptor Binding Assay (IC50 Determination) functional_assay Isolated Tissue Functional Assay (e.g., Guinea Pig Ileum) receptor_binding->functional_assay Confirm Functional Activity gastric_emptying Gastric Emptying Study (Conscious Dog Model) functional_assay->gastric_emptying Proceed to in vivo if promising intestinal_transit Intestinal Transit Study (Charcoal Meal Test) gastric_emptying->intestinal_transit Assess broader GI effects phase1 Phase I (Safety and Tolerability) intestinal_transit->phase1 Candidate for clinical development phase2 Phase II (Efficacy in Patients) phase1->phase2 phase3 Phase III (Large-scale Efficacy and Safety) phase2->phase3

Caption: A typical workflow for evaluating the efficacy of a novel prokinetic agent.

Conclusion

Mosapride stands as a highly effective and safe prokinetic agent, with its efficacy robustly supported by extensive preclinical and clinical data. Its selective 5-HT4 receptor agonism provides a clear mechanism for its therapeutic benefits in a range of gastrointestinal motility disorders. While this compound's pharmacological profile is not yet characterized, its structural similarity to mosapride and other benzamide prokinetics suggests it may possess similar activity. Future research, following the established experimental pathways outlined in this guide, is necessary to elucidate its potential as a therapeutic agent. For researchers in drug development, the study of such analogs remains a promising avenue for the discovery of novel and improved treatments for gastrointestinal disorders.

References

  • What is the mechanism of Mosapride Citrate Hydrate? - Patsnap Synapse. (2024-07-17). [Link]

  • Mosapride - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. [Link]

  • Mosapride in gastrointestinal disorders - PubMed. [Link]

  • Mosapride: Uses, Dosage, Side Effects and More | MIMS Philippines. [Link]

  • Mosapride - Grokipedia. [Link]

  • Clinical Medicine Reviews in Therapeutics Mosapride in the Treatment of Gastrointestinal Disorders. [Link]

  • Mosapride - Wikipedia. [Link]

  • The efficacy of mosapride on recovery of intestinal motility after elective colorectal cancer surgery: a randomized controlled trial - NIH. [Link]

  • Efficacy of mosapride plus proton pump inhibitors for treatment of gastroesophageal reflux disease: A systematic review - Baishideng Publishing Group. [Link]

  • Mosapride in the Treatment of Gastrointestinal Disorders - ResearchGate. [Link]

  • Synthesis and biological activity of 4-amino-5-chloro-2-ethoxy-3-hydroxybenzamides, metabolites of a new gastroprokinetic agent, mosapride - PubMed. [Link]

  • Exploring Benzamide, 4-Amino-5-Chloro-2-Methoxy-N-[(3S,4R)-3-Methoxy-4-Piperidinyl]-, Hydrochloride: A Key Pharmaceutical Intermediate. [Link]

  • Synthesis of 4-amino-5-chloro-2-methoxybenzamide - PrepChem.com. [Link]

  • 4-Amino-5-chloro-2-methoxy-N-(3-methoxy-4-piperidinyl)benzamide hydrochloride. [Link]

  • 4-AMINO-5-CHLORO-2-METHOXY-N-4-PIPERIDINYLBENZAMIDE - gsrs. [Link]

  • 4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide - PubChem. [Link]

  • This compound hydrochloride. [Link]

  • (PDF) Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents - ResearchGate. [Link]

  • Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses - NIH. [Link]

  • Comparison of effect of mosapride citrate and existing 5-HT4 receptor agonists on gastrointestinal motility in vivo and in vitro - PubMed. [Link]

Sources

A Comparative Guide to 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide and its Analogs as 5-HT4 Receptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of a series of potent and selective serotonin 5-HT4 receptor agonists based on the 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide scaffold. It is intended for researchers, scientists, and drug development professionals engaged in the study of gastrointestinal motility and cognitive function. We will delve into the structure-activity relationships (SAR), comparative pharmacological data, and the detailed experimental protocols necessary to evaluate these compounds, grounding our discussion in established scientific principles.

Introduction: The 5-HT4 Receptor and the Rise of Benzamide Agonists

The serotonin 4 (5-HT4) receptor, a Gs-protein-coupled receptor (GPCR), is a pivotal therapeutic target. Its activation in the enteric nervous system enhances acetylcholine release, promoting gastrointestinal motility, which is beneficial for conditions like chronic idiopathic constipation.[1] In the central nervous system, 5-HT4 receptor agonism has been linked to improvements in learning and memory.[2]

The substituted benzamide chemical class represents a cornerstone in the development of selective 5-HT4 receptor agonists.[2] These compounds, including the clinically approved drug prucalopride, have demonstrated significant therapeutic efficacy.[1][3] The core structure, characterized by a 4-amino-5-chloro-2-methoxybenzamide moiety linked to a piperidine ring, has been extensively optimized to achieve high affinity and selectivity for the 5-HT4 receptor, thereby minimizing off-target effects that plagued earlier prokinetic agents.[4][5]

This guide focuses on a specific series of analogs built around the this compound core. We will analyze how modifications to the N-1 substituent of the piperidine ring impact receptor binding and functional activity, based on key findings from comparative pharmacological studies.

The 5-HT4 Receptor Signaling Pathway

Upon agonist binding, the 5-HT4 receptor undergoes a conformational change, activating the associated Gs protein. The Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). This increase in intracellular cAMP acts as a crucial second messenger, activating Protein Kinase A (PKA) and other downstream effectors to elicit the final cellular response, such as enhanced neurotransmitter release in neurons.[2]

5HT4_Signaling_Pathway cluster_membrane Cell Membrane R 5-HT4 Receptor G Gs Protein R->G Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Catalyzes G->AC Stimulates Agonist Benzamide Agonist Agonist->R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Agonist activation of the 5-HT4 receptor stimulates the Gs-protein/cAMP pathway.

Comparative Pharmacological Analysis

A pivotal study by Sonda et al. (2005) provides a robust dataset for comparing the pharmacological properties of various analogs of this compound.[6] The primary focus of their work was to modify the side-chain at the 1-position of the piperidine ring to optimize potency and selectivity.

Structure-Activity Relationship (SAR)

The development of potent benzamide 5-HT4 agonists has elucidated several key structural requirements for activity.[2]

  • Substituted Benzamide Core: The 4-amino and 5-chloro groups on the benzamide ring are critical for high-affinity binding. A 2-methoxy group is also frequently included to enhance affinity.[2]

  • Piperidine Linker: A basic nitrogen, typically within a piperidine ring connected to the benzamide amide, is essential. This amine is believed to form a key interaction with a conserved aspartate residue in the receptor's binding pocket.[2]

  • N-Piperidinyl Side Chain: A lipophilic side chain attached to the piperidine nitrogen is crucial for high-affinity binding and significantly influences the compound's potency.[2][6]

The study by Sonda et al. systematically explored this N-piperidinyl side chain.[6] Their lead compound, Compound 2 , featured a 6-oxo-6-phenylhexyl side chain. They then synthesized analogs with ether and sulfide moieties in this side chain to probe the impact on 5-HT4 receptor affinity and in vivo efficacy.

Quantitative Comparison of Analogs

The following table summarizes the binding affinity (pKi) for the human 5-HT4 receptor and the in vivo effect on defecation in mice for selected key analogs. A higher pKi value indicates stronger binding affinity.

CompoundStructure of N-Piperidinyl Side Chain (R)5-HT4 Receptor Affinity (pKi)Effect on Defecation in Mice (MED, mg/kg, p.o.)
2 (Lead) -(CH₂)₅-CO-Ph8.51
41c -(CH₂)₃-S-Ph8.51
44 -(CH₂)₂-S-CH₂-Ph8.61
38c -(CH₂)₃-O-Ph8.33
40 -(CH₂)₂-O-CH₂-Ph8.53

Data sourced from Sonda et al., 2005.[6] MED: Minimum Effective Dose.

Analysis of Comparative Data: The data reveals that replacing the carbonyl group in the side chain of the lead compound (2) with a sulfide or ether linkage can maintain or even slightly improve binding affinity.[6]

  • Sulfide Analogs (41c, 44): The phenylthio (41c) and benzylthio (44) derivatives demonstrated high affinity for the 5-HT4 receptor, with pKi values of 8.5 and 8.6, respectively. Importantly, they retained the potent in vivo effect on defecation, with a minimum effective dose of 1 mg/kg, identical to the lead compound.[6]

  • Ether Analogs (38c, 40): The corresponding ether analogs also showed high affinity, with pKi values of 8.3 and 8.5. However, their in vivo efficacy was slightly reduced, requiring a higher dose (3 mg/kg) to produce a significant effect on defecation.[6]

These findings suggest that while both ether and sulfide linkages are well-tolerated in the N-piperidinyl side chain for maintaining high receptor affinity, the sulfide moiety appears to be more favorable for translating this binding into potent in vivo functional activity in this series of compounds.[6]

Essential Experimental Protocols

To conduct a comparative study of these benzamide analogs, two primary assays are indispensable: a radioligand binding assay to determine receptor affinity and a functional assay to measure agonist-induced cellular response.

Protocol 1: Radioligand Competition Binding Assay

This assay quantifies the affinity of a test compound (unlabeled ligand) for the 5-HT4 receptor by measuring its ability to compete with a fixed concentration of a radioactively labeled ligand ([³H]-GR113808, a known 5-HT4 antagonist) for binding to the receptor.

Causality: The fundamental principle is competitive inhibition. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. This is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, providing a true measure of binding affinity.

Radioligand_Binding_Workflow P1 Prepare Reagents (Membranes, Buffers, Ligands) P2 Incubate Membranes + [³H]-Ligand + Test Compound P1->P2 P3 Separate Bound/Free Ligand (Rapid Filtration) P2->P3 P4 Quantify Bound Radioactivity (Scintillation Counting) P3->P4 P5 Data Analysis (IC50 → Ki Calculation) P4->P5

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells (or other suitable cell line) stably expressing the human 5-HT4 receptor.

    • Harvest cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer, re-centrifuge, and finally resuspend in assay buffer. Determine protein concentration (e.g., via BCA assay) and store at -80°C.

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add 50 µL assay buffer, 50 µL [³H]-GR113808 (at a final concentration near its Kd), and 100 µL of membrane preparation.

    • Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of a non-labeled 5-HT4 antagonist (e.g., 10 µM GR113808), 50 µL [³H]-GR113808, and 100 µL of membrane preparation. The excess unlabeled ligand will saturate the receptors, ensuring that any remaining radioligand binding is non-specific.

    • Test Compound Wells: Add 50 µL of serially diluted test compound, 50 µL [³H]-GR113808, and 100 µL of membrane preparation.

  • Incubation:

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

    • Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.

  • Quantification and Analysis:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Calculate Specific Binding: Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percent inhibition of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Functional Assay

This assay measures the ability of an agonist to stimulate the 5-HT4 receptor, leading to an increase in intracellular cyclic AMP (cAMP). This is a direct measure of the compound's functional potency (EC50) and efficacy.

Causality: As the 5-HT4 receptor is Gs-coupled, agonist binding directly leads to the production of cAMP via adenylyl cyclase activation.[2] Measuring the amount of cAMP produced at different agonist concentrations allows for the quantification of the compound's ability to activate the receptor and its downstream signaling pathway.

Step-by-Step Methodology (using HTRF as an example):

  • Cell Preparation:

    • Seed cells expressing the 5-HT4 receptor into a 384-well plate and culture overnight.

  • Compound Addition:

    • Prepare serial dilutions of the benzamide test compounds (agonists).

    • Add the compounds to the corresponding wells. Include a control with only vehicle and a positive control with a known potent 5-HT4 agonist like serotonin.

  • Stimulation:

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for receptor stimulation and cAMP production. It is often beneficial to include a phosphodiesterase (PDE) inhibitor like IBMX in the assay buffer to prevent the degradation of newly synthesized cAMP, thus amplifying the signal.

  • Cell Lysis and Detection:

    • Add a lysis buffer that contains the detection reagents. For a Homogeneous Time-Resolved Fluorescence (HTRF) assay, this would typically include a europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor).

  • Detection Principle (HTRF):

    • In the absence of cellular cAMP, the antibody-cryptate and the d2-cAMP are in close proximity, allowing for a high FRET (Förster Resonance Energy Transfer) signal upon excitation.

    • Cellular cAMP produced upon receptor stimulation competes with the d2-cAMP for binding to the antibody. This competition separates the donor and acceptor, leading to a decrease in the FRET signal.

    • The change in the HTRF signal is inversely proportional to the amount of cAMP produced by the cells.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader.

    • Convert the raw HTRF ratio data to cAMP concentrations using a standard curve run in parallel.

    • Plot the cAMP concentration against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).

Conclusion and Future Directions

The this compound scaffold is a validated and highly fruitful starting point for the design of potent and selective 5-HT4 receptor agonists. Comparative analysis demonstrates that subtle modifications to the N-piperidinyl side chain, such as the replacement of a carbonyl with a sulfide or ether linkage, can fine-tune the pharmacological profile of these compounds.[6] The sulfide linkage, in particular, appears to be a promising modification for maintaining both high binding affinity and robust in vivo functional efficacy.

The detailed protocols provided herein offer a self-validating framework for the rigorous evaluation and comparison of novel analogs. Future research should focus on further exploring the chemical space of the N-substituent to optimize pharmacokinetic properties while retaining the high affinity and selectivity for the 5-HT4 receptor. Such efforts will be crucial in developing next-generation therapeutics for gastrointestinal and cognitive disorders.

References

A Comparative Guide to the Binding Affinity of Benzamides for Serotonin Receptors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between small molecules and their protein targets is paramount. This guide provides an in-depth comparison of the binding affinities of various benzamide derivatives for serotonin (5-HT) receptors, with a particular focus on the clinically relevant 5-HT3 and 5-HT4 subtypes. We will delve into the structural determinants of selectivity, present robust experimental data, and provide detailed protocols for key binding assays, empowering you to make informed decisions in your research and development endeavors.

Introduction: The Significance of Benzamides and Serotonin Receptors

The benzamide chemical scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse array of drugs with a broad spectrum of pharmacological activities. A significant subset of these compounds targets the serotonin system, a critical neurotransmitter network involved in a vast range of physiological and pathological processes, including gastrointestinal motility, emesis, and cognition.

The serotonin receptors are classified into seven distinct families (5-HT1 through 5-HT7), each with multiple subtypes. These receptors are predominantly G-protein coupled receptors (GPCRs), with the notable exception of the 5-HT3 receptor, which is a ligand-gated ion channel.[1] This structural and functional divergence between receptor families, and even subtypes, presents both a challenge and an opportunity for the rational design of selective ligands.

This guide will focus primarily on the 5-HT3 and 5-HT4 receptors, as many clinically important benzamides exhibit activity at these sites. The 5-HT3 receptor is a key target for antiemetic drugs, while the 5-HT4 receptor is implicated in prokinetic agents that enhance gastrointestinal motility.[2][3] Understanding the binding affinity and selectivity of benzamides for these receptors is crucial for developing novel therapeutics with improved efficacy and reduced side-effect profiles.

Comparative Binding Affinities of Benzamide Derivatives

The binding affinity of a ligand for its receptor is a critical parameter that dictates its potency and potential for off-target effects. This affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that occupies 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.

The following table summarizes the binding affinities (Ki, in nM) of several key benzamide derivatives for human 5-HT3 and 5-HT4 receptors, compiled from the scientific literature.

Compound5-HT3 Receptor Ki (nM)5-HT4 Receptor Ki (nM)Selectivity (5-HT3 vs 5-HT4)
Zacopride 0.38[4]373[4]~982-fold for 5-HT3
Renzapride 7.64[4]115[4]~15-fold for 5-HT3
Cisapride 684[4]41.5[4]~16.5-fold for 5-HT4
Metoclopramide ~26-fold less potent than Cisapride at 5-HT4[5]-Known 5-HT4 agonist and 5-HT3 antagonist[2]
YM-53389 >10,000[4]54.6[4]>183-fold for 5-HT4

Note: Binding affinities can vary depending on the experimental conditions (e.g., cell line, radioligand used). The data presented here is for comparative purposes.

The Molecular Basis of Selectivity: A Structure-Activity Relationship (SAR) Perspective

The dramatic differences in binding affinity and selectivity observed among the benzamide derivatives can be attributed to subtle variations in their chemical structures. A deep understanding of the structure-activity relationship (SAR) is fundamental to the design of more potent and selective ligands.

The general pharmacophore for both 5-HT3 and 5-HT4 receptor ligands includes an aromatic ring and a basic nitrogen atom. However, the spatial relationship between these two features and the nature of the substituents on both the aromatic ring and the basic nitrogen dictate the selectivity.[6]

For high affinity at the 5-HT3 receptor , a key structural feature is a relatively constrained distance of approximately 7.5 Å between the aromatic moiety and the basic nitrogen.[6] Furthermore, the 5-HT3 receptor's binding pocket can only accommodate small substituents on the basic nitrogen.[6]

Conversely, the 5-HT4 receptor pharmacophore model suggests a slightly longer optimal distance of about 8.0 Å between the aromatic ring and the basic nitrogen.[6] Crucially, the 5-HT4 receptor binding site possesses a hydrophobic pocket that can accommodate more voluminous substituents on the basic nitrogen, a key differentiating feature from the 5-HT3 receptor.[6]

This explains why a compound like zacopride, with a relatively compact basic moiety, exhibits high affinity for the 5-HT3 receptor. In contrast, compounds designed with bulkier groups attached to the basic nitrogen, such as certain piperidine derivatives, tend to show higher selectivity for the 5-HT4 receptor.[7][8] The development of highly selective compounds like YM-53389, which has negligible affinity for the 5-HT3 receptor, underscores the successful application of these SAR principles.[4]

Signaling Pathways: A Tale of Two Receptors

The profound differences in the physiological effects mediated by 5-HT3 and 5-HT4 receptors stem from their fundamentally distinct signaling mechanisms.

5-HT3 Receptor: A Ligand-Gated Ion Channel

The 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels.[1] Upon binding of serotonin or an agonist, the receptor undergoes a conformational change that opens a central, non-selective cation channel, allowing the rapid influx of Na+, K+, and Ca2+ ions.[9] This influx leads to depolarization of the neuronal membrane and the initiation of an excitatory nerve impulse.[10][11] This rapid signaling is crucial for its role in processes like the vomiting reflex.

G cluster_membrane Plasma Membrane receptor 5-HT3 Receptor (Ligand-Gated Ion Channel) ions Na+, K+, Ca2+ Influx receptor->ions Channel Opening ligand Benzamide Agonist or Serotonin ligand->receptor Binding depolarization Neuronal Depolarization ions->depolarization response Excitatory Postsynaptic Potential depolarization->response

5-HT3 Receptor Signaling Pathway
5-HT4 Receptor: A G-Protein Coupled Receptor

In contrast, the 5-HT4 receptor is a classic G-protein coupled receptor (GPCR) that signals through the Gs alpha subunit.[3][8] Ligand binding initiates a conformational change in the receptor, leading to the activation of Gs. The activated Gs alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][12] cAMP acts as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to elicit a cellular response. This signaling cascade is fundamental to the prokinetic effects of 5-HT4 receptor agonists.

G cluster_membrane Plasma Membrane receptor 5-HT4 Receptor (GPCR) gs Gs Protein receptor->gs Activation ac Adenylyl Cyclase gs->ac Stimulation ligand Benzamide Agonist or Serotonin ligand->receptor Binding atp ATP camp cAMP atp->camp Conversion AC pka Protein Kinase A camp->pka Activation response Cellular Response (e.g., smooth muscle contraction) pka->response Phosphorylation of downstream targets

5-HT4 Receptor Signaling Pathway

Experimental Protocols for Determining Binding Affinity

Accurate and reproducible measurement of binding affinity is the bedrock of drug discovery. Here, we outline the methodologies for three powerful techniques used to characterize the interaction between benzamides and serotonin receptors.

Radioligand Binding Assay

Radioligand binding assays are a gold-standard for quantifying ligand-receptor interactions.[13] They are highly sensitive and allow for the determination of key parameters such as the inhibition constant (Ki) and receptor density (Bmax). A common approach for the 5-HT3 receptor is a competition binding assay using a radiolabeled antagonist like [3H]granisetron.

Experimental Workflow: Radioligand Binding Assay

G prep 1. Membrane Preparation (e.g., from cells expressing 5-HT3 receptors) incubation 2. Incubation - Receptor Membranes - [3H]granisetron (fixed conc.) - Unlabeled Benzamide (variable conc.) prep->incubation filtration 3. Filtration (Separation of bound and free radioligand) incubation->filtration counting 4. Scintillation Counting (Quantification of bound radioactivity) filtration->counting analysis 5. Data Analysis - Determine IC50 - Calculate Ki using Cheng-Prusoff equation counting->analysis

Workflow for a Radioligand Competition Binding Assay

Step-by-Step Protocol: [3H]granisetron Competition Binding Assay for the 5-HT3 Receptor

  • Membrane Preparation: Homogenize cells or tissues expressing the 5-HT3 receptor in an ice-cold lysis buffer. Pellet the membranes by centrifugation, wash, and resuspend in the assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[11]

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Receptor membranes + assay buffer + [3H]granisetron.

    • Non-specific Binding: Receptor membranes + high concentration of unlabeled granisetron (e.g., 10 µM) + [3H]granisetron.

    • Competition: Receptor membranes + serial dilutions of the test benzamide compound + [3H]granisetron.[11]

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[11]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying biomolecular interactions in real-time.[7] It provides kinetic data (association and dissociation rates) in addition to affinity information. For GPCRs like the 5-HT4 receptor, which can be challenging to work with in their purified form, SPR offers a valuable alternative to traditional binding assays.

Step-by-Step Protocol: SPR Analysis of Benzamide Binding to a GPCR

  • Chip Preparation and Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the chip surface (e.g., with a mixture of NHS/EDC).

    • Immobilize the purified, solubilized serotonin receptor onto the chip surface to a desired density. Alternatively, an antibody-capture approach can be used.[14]

    • Deactivate any remaining active groups on the surface with ethanolamine.[14]

  • Analyte Injection and Binding Analysis:

    • Prepare a series of dilutions of the benzamide compound (the analyte) in a suitable running buffer.

    • Inject the analyte solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the SPR signal (measured in response units, RU) in real-time. The association of the analyte with the immobilized receptor causes an increase in the signal.

    • After the injection, flow running buffer over the chip to monitor the dissociation of the analyte-receptor complex, which results in a decrease in the signal.[14]

  • Surface Regeneration: Inject a regeneration solution (e.g., a high salt buffer or a low pH solution) to remove the bound analyte and prepare the chip surface for the next injection.

  • Data Analysis:

    • Fit the association and dissociation curves from multiple analyte concentrations to a suitable binding model (e.g., a 1:1 Langmuir model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a highly sensitive biophysical technique that directly measures the heat changes associated with a binding event.[15] It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Step-by-Step Protocol: ITC Analysis of Benzamide Binding to a Serotonin Receptor

  • Sample Preparation:

    • Prepare a solution of the purified serotonin receptor in a suitable buffer and place it in the sample cell of the calorimeter.

    • Prepare a solution of the benzamide ligand in the same buffer at a concentration typically 10-20 times higher than the receptor concentration and load it into the injection syringe. It is crucial that the buffer solutions are precisely matched to minimize heats of dilution.[16]

  • Titration:

    • Set the temperature of the experiment.

    • Perform a series of small, sequential injections of the ligand solution into the sample cell.

    • After each injection, the heat released or absorbed due to binding is measured.[17]

  • Data Acquisition: The instrument records a series of heat-flow peaks corresponding to each injection. The magnitude of these peaks decreases as the receptor becomes saturated with the ligand.

  • Data Analysis:

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable binding model to extract the thermodynamic parameters: KD, n, ΔH, and ΔS.

Conclusion and Future Directions

The substituted benzamides represent a versatile class of compounds with significant therapeutic potential, largely realized through their interactions with serotonin receptors. As this guide has detailed, selectivity for specific receptor subtypes, such as 5-HT3 versus 5-HT4, is governed by precise structural features that can be rationally designed based on a thorough understanding of the respective receptor pharmacophores.

The choice of experimental methodology to determine binding affinity—be it the high-throughput capability of radioligand binding assays, the real-time kinetic analysis of SPR, or the detailed thermodynamic profiling of ITC—should be guided by the specific questions being addressed in a drug discovery program. Each technique offers unique insights and, when used in a complementary fashion, provides a comprehensive understanding of the ligand-receptor interaction.

Future research in this area will undoubtedly focus on the development of benzamide derivatives with even greater selectivity, not only between 5-HT3 and 5-HT4 receptors but also among the broader family of serotonin receptor subtypes. This will be driven by advances in structural biology, computational modeling, and the continued application of the robust biophysical techniques outlined in this guide. The ultimate goal remains the development of safer and more effective medicines for a range of disorders, from gastrointestinal diseases to central nervous system conditions.

References

A Senior Application Scientist's Guide to Ensuring Reproducibility in Dopamine D2 Receptor Studies with 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complexities of G-protein coupled receptor (GPCR) pharmacology, the reproducibility of experimental results is the bedrock of scientific progress. This guide provides an in-depth analysis of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide, a substituted benzamide derivative with affinity for the dopamine D2 receptor. We will explore the critical factors influencing the reproducibility of experimental outcomes with this compound, offer detailed protocols for its synthesis and characterization, and compare its performance with established alternatives in the field. Our focus is to equip you with the knowledge to design robust experiments and interpret your data with confidence.

The Crucial Role of Physicochemical Properties in Experimental Reproducibility

The journey to reproducible data begins long before the first assay is run. It starts with a thorough understanding of the test compound itself. For this compound, several key physicochemical properties can significantly impact experimental variability.

Solubility and Stability: Substituted benzamides are generally crystalline solids with varying solubility in aqueous buffers commonly used in biological assays.[1] The solubility of this compound can be influenced by pH, buffer composition, and the presence of co-solvents. It is crucial to determine the kinetic and thermodynamic solubility of the compound in your specific assay buffer to avoid precipitation, which can lead to inaccurate concentration determination and, consequently, unreliable results. Furthermore, the stability of the compound under experimental conditions (e.g., temperature, light exposure) should be assessed to ensure that it does not degrade over the course of the experiment.[2]

Polymorphism: A significant and often overlooked source of irreproducibility is polymorphism, the ability of a compound to exist in multiple crystalline forms.[1] Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, dissolution rate, and bioavailability. For benzamide derivatives, the interplay of hydrogen bonding and π–π stacking interactions can lead to the formation of different crystal packing arrangements.[3] It is imperative to characterize the solid-state form of the synthesized or procured this compound to ensure consistency between batches and experiments.

Synthesis and Characterization: A Foundation for Reliable Data

The synthesis and rigorous characterization of this compound are the first critical steps in ensuring the integrity of your experimental data. The following is a detailed, step-by-step protocol for its synthesis, adapted from established methods for similar benzamide derivatives.[4]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-amino-5-chloro-2-methoxybenzoic acid

This starting material can be synthesized from 2-methoxy-4-nitrobenzoic acid through a two-step process involving chlorination followed by reduction of the nitro group.

Step 2: Activation of the Carboxylic Acid

To a solution of 4-amino-5-chloro-2-methoxybenzoic acid in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran), a coupling agent such as 1,1'-carbonyldiimidazole (CDI) or a mixture of dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) is added. The reaction is typically stirred at room temperature for 1-2 hours to form the activated ester.

Step 3: Amide Bond Formation

To the solution containing the activated ester, a solution of 4-(aminomethyl)piperidine in the same anhydrous solvent is added dropwise. The reaction mixture is stirred at room temperature for 12-24 hours.

Step 4: Work-up and Purification

The reaction mixture is filtered to remove any precipitated byproducts. The filtrate is then washed sequentially with a dilute aqueous acid solution (e.g., 1 M HCl), a saturated aqueous solution of sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure this compound.

Synthesis_Workflow A 4-amino-5-chloro-2-methoxybenzoic acid B Activated Ester A->B Coupling Agent (e.g., CDI) D 4-amino-5-chloro-2-methoxy-N- (piperidin-4-ylmethyl)benzamide (Crude) B->D Amine Addition C 4-(aminomethyl)piperidine C->D E Purified Product D->E Purification (Column Chromatography) Binding_Assay_Workflow A Prepare Reagents: - Cell Membranes - Radioligand - Test Compound - Assay Buffer B Set up 96-well Plate: - Add Buffer, Radioligand, and Test Compound A->B C Initiate Binding Reaction: Add Cell Membranes B->C D Incubate to Equilibrium C->D E Terminate by Filtration D->E F Wash Filters E->F G Quantify Radioactivity F->G H Data Analysis: - Determine IC50 - Calculate Ki G->H

References

A Comparative Guide to the Prokinetic Activity of Benzamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzamide Scaffold in Gastrointestinal Motility

Substituted benzamides are a versatile class of compounds that have yielded several important drugs for the management of gastrointestinal motility disorders. Their prokinetic effects are primarily mediated through interactions with serotonin 5-HT₄ receptors and, for some, dopamine D₂ receptors within the enteric nervous system. By modulating these key signaling pathways, benzamide derivatives can enhance the release of acetylcholine, a primary excitatory neurotransmitter in the gut, thereby stimulating coordinated muscle contractions and accelerating gastrointestinal transit.[1][2]

This guide will focus on a comparative analysis of five key benzamide prokinetics: metoclopramide, cisapride, mosapride, prucalopride, and renzapride. We will explore their distinct pharmacological profiles, supported by experimental data, to provide a clear understanding of their relative potencies, selectivities, and mechanisms of action.

The Pharmacology of Prokinetic Benzamides: A Head-to-Head Comparison

The therapeutic efficacy and side-effect profiles of benzamide prokinetics are intrinsically linked to their affinity and activity at 5-HT₄ and D₂ receptors. A higher affinity for the 5-HT₄ receptor generally correlates with greater prokinetic potency, while affinity for the D₂ receptor can contribute to both prokinetic and anti-emetic effects, but also to undesirable extrapyramidal side effects.[3]

Receptor Binding Affinities and Functional Potencies

The following table summarizes the in vitro pharmacological profiles of the selected benzamide compounds. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions. However, the data presented provides a valuable overview of the relative affinities and potencies of these agents.

Compound5-HT₄ Receptor Affinity (Ki, nM)5-HT₄ Receptor Functional Activity (pEC₅₀/EC₅₀)D₂ Receptor Affinity (Ki, nM)D₂ Receptor Functional Activity (pIC₅₀/IC₅₀)
Metoclopramide ~1000Low potency agonist~250Antagonist
Cisapride 41.5pEC₅₀: ~7.5684Weak Antagonist
Mosapride 113 (IC₅₀)pEC₅₀: 7.6 (ileum), 6.7 (esophagus)>10,000Negligible
Prucalopride ~0.6 (pKᵢ 8.6)pEC₅₀: 7.48>10,000Negligible
Renzapride 115Partial agonist~200Antagonist

Note: Data is compiled from multiple sources and should be interpreted with consideration for the different experimental systems used.[3][4][5][6]

Comparative In Vivo Prokinetic Activity

The in vitro pharmacological profiles of these compounds generally translate to their in vivo efficacy in stimulating gastrointestinal motility. The following table provides a qualitative comparison of their effects on gastric emptying and intestinal transit.

CompoundGastric EmptyingSmall Intestinal TransitColonic Transit
Metoclopramide ++++/-
Cisapride ++++++++
Mosapride +++++
Prucalopride ++++++
Renzapride ++++++

Key: +++ (strong effect), ++ (moderate effect), + (mild effect), +/- (variable or weak effect)

Mechanistic Insights and Structure-Activity Relationships

The diverse pharmacological profiles of these benzamides can be attributed to subtle variations in their chemical structures.

  • Metoclopramide , a first-generation benzamide, exhibits a dual mechanism of action as a D₂ receptor antagonist and a weak 5-HT₄ receptor agonist.[7] Its prokinetic effects are more pronounced in the upper gastrointestinal tract.[8]

  • Cisapride demonstrated broader prokinetic activity throughout the gastrointestinal tract due to its more potent 5-HT₄ receptor agonism.[1][9] However, its off-target effects, particularly on cardiac hERG channels, led to its withdrawal from many markets.[10]

  • Mosapride is a more selective 5-HT₄ receptor agonist with negligible affinity for D₂ receptors, which reduces the risk of extrapyramidal side effects.[6][11] Its prokinetic effects are also primarily focused on the upper GI tract.[6]

  • Prucalopride is a highly selective, high-affinity 5-HT₄ receptor agonist with a distinct benzofuran structure.[5] This high selectivity minimizes off-target effects and contributes to its potent prokinetic activity, particularly in the colon.[10][11]

  • Renzapride exhibits a mixed pharmacological profile, acting as a 5-HT₄ receptor agonist and a 5-HT₃ receptor antagonist. This dual mechanism may contribute to its effects on both motility and visceral sensitivity.

Benzamide_MoA cluster_presynaptic Presynaptic Enteric Neuron cluster_postsynaptic Postsynaptic Smooth Muscle Cell 5HT4 5-HT₄ Receptor ACh_vesicle Acetylcholine (ACh) Vesicles 5HT4->ACh_vesicle Stimulates Release D2_pre D₂ Receptor ACh_released ACh ACh_vesicle->ACh_released Release M_receptor Muscarinic Receptor Contraction Contraction M_receptor->Contraction Initiates Benzamide_Agonist Benzamide (e.g., Prucalopride, Mosapride) Benzamide_Agonist->5HT4 Activates Benzamide_Antagonist Benzamide (e.g., Metoclopramide) Benzamide_Antagonist->D2_pre Blocks Dopamine Dopamine Dopamine->D2_pre Inhibits ACh Release ACh_released->M_receptor Binds

Mechanism of action of benzamide prokinetics at the enteric synapse.

Experimental Protocols for Assessing Prokinetic Activity

To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for key experiments used to characterize and compare benzamide prokinetics.

In Vitro Assessment: Isolated Guinea Pig Ileum Assay

This classic organ bath experiment is a robust method for evaluating the contractile or relaxant effects of compounds on intestinal smooth muscle.

Protocol:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig (250-350 g).

    • Isolate a segment of the ileum, approximately 10-15 cm from the ileocecal junction.[12]

    • Gently flush the lumen with Tyrode's physiological salt solution to remove contents.

    • Cut the ileum into 2-3 cm segments.[12]

  • Mounting the Tissue:

    • Tie one end of the ileum segment to a tissue holder and the other end to an isotonic force transducer.[12]

    • Mount the tissue in an organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.[1]

    • Apply a resting tension of 0.5-1.0 g and allow the tissue to equilibrate for at least 30-60 minutes, with washes every 15 minutes.[12]

  • Data Acquisition:

    • Establish a stable baseline recording.

    • Construct a cumulative concentration-response curve by adding increasing concentrations of the test compound (e.g., a benzamide agonist) to the organ bath.

    • Allow the tissue to reach a maximal response at each concentration before adding the next.

    • Record the contractile response for each concentration.

    • To assess antagonism, incubate the tissue with a known antagonist before constructing the agonist concentration-response curve.

Organ_Bath_Workflow A Isolate Guinea Pig Ileum Segment B Mount in Organ Bath (37°C, 95% O₂/5% CO₂) A->B C Equilibrate under 0.5-1.0g Tension B->C D Record Stable Baseline C->D E Add Cumulative Concentrations of Test Compound D->E F Record Contractile Response E->F G Wash and Return to Baseline F->G H Analyze Data (EC₅₀, Emax) G->H

Workflow for the isolated guinea pig ileum organ bath experiment.
In Vivo Assessment: Charcoal Meal Gastrointestinal Transit Assay

This in vivo model provides a straightforward method for evaluating the overall prokinetic effect of a compound on gastrointestinal transit time in rodents.

Protocol:

  • Animal Preparation:

    • Fast mice or rats for 6-18 hours with free access to water.[13]

    • Administer the test compound or vehicle orally or via the desired route at a predetermined time before the charcoal meal.

  • Charcoal Meal Administration:

    • Administer a standardized volume of a non-absorbable charcoal meal (e.g., 5% charcoal in 10% gum acacia) via oral gavage.

  • Transit Measurement:

    • After a set time (e.g., 20-30 minutes), humanely euthanize the animal.[14]

    • Carefully dissect the entire small intestine from the pyloric sphincter to the ileocecal junction.

    • Measure the total length of the small intestine.

    • Measure the distance traveled by the charcoal front from the pylorus.

  • Data Analysis:

    • Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of small intestine) x 100.

    • Compare the transit percentage between the test compound-treated group and the vehicle control group.

Conclusion

The benzamide class of prokinetic agents offers a range of pharmacological profiles, from the dual D₂/5-HT₄ activity of metoclopramide to the highly selective 5-HT₄ agonism of prucalopride. This comparative guide, grounded in experimental data and detailed methodologies, provides a framework for researchers and drug development professionals to understand the nuances of these compounds. The choice of a particular benzamide for therapeutic development or as a research tool will depend on the desired balance of prokinetic efficacy across different regions of the gastrointestinal tract and the acceptable side-effect profile. As our understanding of the complexities of gastrointestinal motility and the role of specific receptor subtypes continues to evolve, the rational design of novel benzamides with improved selectivity and efficacy remains a promising avenue for therapeutic innovation.

References

  • Van Nueten, J. M., & Schuurkes, J. A. (1991). [Development of a new gastrointestinal prokinetic; pharmacology of cisapride]. Journal de pharmacie de Belgique, 46(1), 17–22. [Link]

  • Quigley, E. M. (2012). Prokinetics in the management of functional gastrointestinal disorders. Journal of neurogastroenterology and motility, 18(3), 239–248. [Link]

  • Kato, S., Morie, T., Kon, T., Naruto, S., Hino, K., Yoshida, N., Karasawa, T., & Matsumoto, J. (1990). Novel benzamides as selective and potent gastric prokinetic agents. 1. Synthesis and structure-activity relationships of N-[(2-morpholinyl)alkyl]benzamides. Journal of medicinal chemistry, 33(5), 1406–1413. [Link]

  • Dumuis, A., Sebben, M., & Bockaert, J. (1989). The gastrointestinal prokinetic benzamide derivatives are agonists at the non-classical 5-HT receptor (5-HT4) positively coupled to adenylate cyclase in neurons. Naunyn-Schmiedeberg's archives of pharmacology, 340(4), 403–410. [Link]

  • Sakaguchi, J., Takeda, M., Nakagawa, K., Kotake, Y., & Hibi, M. (2001). Synthesis and gastrointestinal prokinetic activity of novel benzamide derivatives with amphoteric side chains. Chemical & pharmaceutical bulletin, 49(4), 424–432. [Link]

  • Manabe, N., Wong, B. S., & Camilleri, M. (2010). New-generation 5-HT4 receptor agonists: potential for treatment of gastrointestinal motility disorders. Expert opinion on investigational drugs, 19(6), 765–775. [Link]

  • Manabe, N., Wong, B. S., & Camilleri, M. (2010). New-generation 5-HT4 receptor agonists: potential for treatment of gastrointestinal motility disorders. Expert opinion on investigational drugs, 19(6), 765–775. [Link]

  • Kim, D. Y., & Camilleri, M. (2013). 5-HT4 Receptor Agonists in the Treatment of Gastrointestinal Motility Disorders: Current Status and Perspective. Graphy Publications. [Link]

  • Shin, A., Camilleri, M., Kolar, G., Erwin, P., West, C. P., & Murad, M. H. (2014). Systematic review with meta-analysis: highly selective 5-HT4 agonists (prucalopride, velusetrag or naronapride) in chronic constipation. Alimentary pharmacology & therapeutics, 39(3), 239–253. [Link]

  • Shin, A., Camilleri, M., Kolar, G., Erwin, P., West, C. P., & Murad, M. H. (2014). Systematic review with meta-analysis: highly selective 5-HT4 agonists (prucalopride, velusetrag or naronapride) in chronic constipation. Alimentary pharmacology & therapeutics, 39(3), 239–253. [Link]

  • Quigley, E. M. (2011). Prokinetics in the management of functional gastrointestinal disorders. Journal of neurogastroenterology and motility, 17(3), 239–248. [Link]

  • De Maeyer, J. H., & Lefebvre, R. A. (2008). Recent developments in gastrointestinal prokinetic agents. Expert opinion on investigational drugs, 17(5), 677–692. [Link]

  • McCallum, R. W., & Prakash, C. (1993). Cisapride. An updated review of its pharmacology and therapeutic efficacy as a prokinetic agent in gastrointestinal motility disorders. Drugs, 46(4), 707–731. [Link]

  • Albibi, R., & McCallum, R. W. (1983). Metoclopramide: pharmacology and clinical application. Annals of internal medicine, 98(1), 86–95. [Link]

  • Albibi, R., & McCallum, R. W. (1983). Metoclopramide: pharmacology and clinical application. Annals of internal medicine, 98(1), 86–95. [Link]

  • Anesthesia Key. (2016, September 18). Antacids, Gastrointestinal Prokinetics, and Proton Pump Inhibitors. [Link]

  • Martins, J., & Redwin, J. (2012). Refinement of the Charcoal Meal Study by Reduction of the Fasting Period. Alternatives to laboratory animals : ATLA, 40(2), 99–107. [Link]

  • Mevissen, M., Sidler, M., & Luescher, M. (2004). In vitro effects of cisapride, metoclopramide and bethanechol on smooth muscle preparations from abomasal antrum and duodenum of dairy cows. Journal of veterinary pharmacology and therapeutics, 27(1), 29–36. [Link]

  • Cleveland Clinic. (2024, April 26). Prokinetic Agents. [Link]

  • Chaudhuri, S., & Das, S. (2023). Role and safety of prokinetic drugs in the treatment of upper gastrointestinal motility disorders: an Indian perspective. International Journal of Basic & Clinical Pharmacology, 12(5), 534. [Link]

  • Briejer, M. R., Bosmans, J. P., Van Daele, P., Jurzak, M., Heylen, L., Leysen, J. E., & Schuurkes, J. A. (2001). The in vitro pharmacological profile of prucalopride, a novel enterokinetic compound. European journal of pharmacology, 423(1), 71–83. [Link]

  • Schemann, M., & Ehrlein, H. J. (1986). [Pharmacologic and clinical differentiation of prokinetic drugs]. Zeitschrift fur Gastroenterologie, 24 Suppl 4, 31–36. [Link]

  • Taylor & Francis. (n.d.). Mosapride – Knowledge and References. [Link]

  • Mine, Y., Yoshikawa, T., Oku, S., & Hosoki, K. (1997). Comparison of effect of mosapride citrate and existing 5-HT4 receptor agonists on gastrointestinal motility in vivo and in vitro. The Journal of pharmacology and experimental therapeutics, 283(3), 1000–1008. [Link]

  • ResearchGate. (n.d.). Chemical structures of three 5-HT4 agonists, CJ-033466, cisapride, and mosapride. [Link]

  • Tonini, M., Candura, S. M., Messori, E., & Rizzi, C. A. (2004). Review article: clinical implications of enteric and central D2 receptor blockade by antidopaminergic gastrointestinal prokinetics. Alimentary pharmacology & therapeutics, 19(4), 379–390. [Link]

  • McLean, P. G., Coupar, I. M., & Moloney, P. J. (1994). Differences in response to 5-HT4 receptor agonists and antagonists of the 5-HT4-like receptor in human colon circular smooth muscle. British journal of pharmacology, 112(1), 221–226. [Link]

  • Lew, M. J., & Peoples, R. W. (1992). Functionally Relevant Gamma-Aminobutyric acidA Receptors: Equivalence Between Receptor Affinity (Kd) and Potency (EC50)?. Molecular pharmacology, 41(6), 1124–1129. [Link]

  • ResearchGate. (n.d.). (PDF) Dual Ligands Targeting Dopamine D2 and Serotonin 5-HT1A Receptors as New Antipsychotical or Anti-Parkinsonian Agents. [Link]

  • Grooms, K. (2025, March 6). IC50, EC50 and Kd: What is the Difference and Why Do They matter?. Promega Connections. [Link]

  • Basicmedical Key. (2017, March 10). Pharmacodynamics. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality, safety, and efficacy. This guide provides an in-depth comparative analysis of analytical methodologies for the quantification and purity assessment of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide, a key intermediate in the synthesis of various pharmaceutical agents. As researchers, scientists, and drug development professionals, the choice of analytical methodology directly impacts the reliability of data from preclinical to quality control stages.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering a framework for developing and validating robust, fit-for-purpose analytical methods. We will explore and compare High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Gas Chromatography-Mass Spectrometry (GC-MS), providing detailed experimental protocols and supporting data to guide your selection process.

The Importance of a Validated, Stability-Indicating Method

The core objective of analytical method validation is to demonstrate that a method is suitable for its intended purpose[1][2]. For an active pharmaceutical ingredient (API) or a critical intermediate like this compound, the analytical method must be stability-indicating. This means the method can accurately measure the analyte of interest in the presence of its degradation products, process impurities, and other potential interferences[2][3]. Forced degradation studies are an indispensable tool in this process, intentionally subjecting the compound to harsh conditions to generate potential degradants and prove the method's specificity[1][2][3].

Comparative Analysis of Analytical Techniques

The selection of an analytical technique is a critical decision driven by the specific requirements of the analysis, such as the need for high throughput, sensitivity, or the nature of the impurities to be detected.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC remains the most widely used technique for the analysis of non-volatile and thermally labile compounds, making it an excellent candidate for this compound.

Rationale for HPLC:

  • Versatility: A wide range of stationary and mobile phases can be employed to optimize the separation of the main compound from its impurities.

  • Robustness: HPLC methods are generally robust and can be readily transferred between laboratories.

  • Established Validation Frameworks: The validation of HPLC methods is well-documented in regulatory guidelines such as ICH Q2(R2)[1][2].

Ultra-High-Performance Liquid Chromatography (UPLC): The Evolution of Speed and Efficiency

UPLC represents a significant advancement in liquid chromatography, utilizing smaller particle size columns (typically <2 µm) to achieve faster separations and higher resolution compared to traditional HPLC[4][5][6].

Advantages of UPLC over HPLC:

  • Increased Throughput: Shorter run times lead to a higher sample throughput, which is advantageous in high-volume environments like quality control labs.

  • Improved Resolution: The higher efficiency of UPLC columns allows for better separation of closely eluting impurities[4][6].

  • Reduced Solvent Consumption: Faster run times and lower flow rates result in significant reductions in solvent usage, making it a greener and more cost-effective option[5].

Gas Chromatography-Mass Spectrometry (GC-MS): A Niche Application

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While the target compound itself is not ideally suited for direct GC-MS analysis due to its relatively high molecular weight and polarity, this technique can be invaluable for the detection and quantification of specific, volatile process impurities that may not be readily detected by HPLC.

Potential Applications of GC-MS:

  • Residual Solvent Analysis: Essential for ensuring that residual solvents from the manufacturing process are below acceptable limits.

  • Analysis of Volatile Impurities: Can detect low molecular weight, volatile impurities that may be present from starting materials or side reactions.

The following diagram illustrates the decision-making process for selecting an appropriate analytical technique.

G cluster_0 Analytical Goal cluster_1 Recommended Technique Routine QC Assay & Impurity Profiling Routine QC Assay & Impurity Profiling HPLC HPLC Routine QC Assay & Impurity Profiling->HPLC Robust & Versatile UPLC UPLC Routine QC Assay & Impurity Profiling->UPLC Higher Resolution High-Throughput Screening High-Throughput Screening High-Throughput Screening->UPLC Faster Analysis Volatile Impurity/Residual Solvent Analysis Volatile Impurity/Residual Solvent Analysis GCMS GCMS Volatile Impurity/Residual Solvent Analysis->GCMS Specific for Volatiles G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Validation Execution cluster_3 Phase 4: Documentation Method Optimization Method Optimization System Suitability System Suitability Method Optimization->System Suitability Define Parameters Define Parameters System Suitability->Define Parameters Set Acceptance Criteria Set Acceptance Criteria Define Parameters->Set Acceptance Criteria Specificity Specificity Set Acceptance Criteria->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Validation Report Validation Report Robustness->Validation Report G cluster_0 Stress Conditions API Sample API Sample Acid Acid API Sample->Acid Base Base API Sample->Base Oxidation Oxidation API Sample->Oxidation Thermal Thermal API Sample->Thermal Photolytic Photolytic API Sample->Photolytic Analyze by Proposed Method Analyze by Proposed Method Acid->Analyze by Proposed Method Base->Analyze by Proposed Method Oxidation->Analyze by Proposed Method Thermal->Analyze by Proposed Method Photolytic->Analyze by Proposed Method Evaluate Specificity & Peak Purity Evaluate Specificity & Peak Purity Analyze by Proposed Method->Evaluate Specificity & Peak Purity

References

A Senior Application Scientist's Guide to the Comparative Pharmacokinetics of Benzamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers, scientists, and drug development professionals, this guide offers an in-depth comparative analysis of the pharmacokinetic properties of benzamide analogs. Moving beyond a mere listing of data, this document delves into the causal relationships between chemical structure and pharmacokinetic behavior, providing field-proven insights and detailed experimental methodologies. Our objective is to equip you with the knowledge to make informed decisions in the design and development of novel benzamide-based therapeutics.

The Benzamide Scaffold: A Journey from Chemical Curiosity to Therapeutic Staple

The benzamide core, a simple yet remarkably versatile chemical scaffold, has given rise to a diverse array of therapeutic agents. From antipsychotics and prokinetics to antiemetics and beyond, the journey of benzamide derivatives is a testament to the power of medicinal chemistry.[1][2] The biological activity of these compounds is profoundly influenced by the nature and position of substituents on both the benzoyl ring and the amide nitrogen. Understanding how these structural modifications impact the absorption, distribution, metabolism, and excretion (ADME) of these molecules is paramount for successful drug development.

Comparative Pharmacokinetic Analysis of Representative Benzamide Analogs

To illustrate the impact of structural modifications on pharmacokinetic profiles, this section provides a comparative overview of several well-characterized benzamide analogs. The data, compiled from various preclinical and clinical studies, is summarized in the table below. It is important to note that direct head-to-head comparative studies are not always available, and thus, some of this data is synthesized from independent research.

Compound Class Key Structural Features Cmax (ng/mL) Tmax (hr) AUC (ng·h/mL) Half-life (t½) (hr) Oral Bioavailability (%) Species Reference(s)
Amisulpride AntipsychoticSubstituted benzamide with a sulfonyl group and an ethylpyrrolidine side chain.335 ± 743.2 ± 1.12670 ± 580~12~48Human[3][4]
Metoclopramide Prokinetic/Antiemetic4-amino-5-chloro-2-methoxybenzamide with a diethylaminoethyl side chain.~65~1-2~280~5-630-50Human[5]
Cisapride ProkineticSubstituted piperidinyl benzamide.~65~1.5-2~370~7-10~40-50Human[6][7]
Compound 16 (TB research) AntitubercularBenzamide with a thiophene substituent replacing a metabolically labile morpholine group.Not ReportedNot ReportedNot ReportedNot ReportedImproved metabolic stability in human liver microsomes noted.In vitro[8]
Compound 23 (RAF Kinase Inhibitor) AnticancerBenzimidazole reverse amide with 2-fluoro-5-trifluoromethyl substitution.Not ReportedNot ReportedNot Reported~4.254Rat[9]

Expert Insights: The data clearly demonstrates that even subtle changes to the benzamide scaffold can lead to significant alterations in pharmacokinetic behavior. For instance, the "reverse amide" in Compound 23, a benzimidazole derivative, led to improved oral bioavailability compared to its predecessor.[9] Similarly, the replacement of a metabolically labile morpholine group in an antitubercular benzamide analog (Compound 16) with a more stable thiophene substituent was a key strategy to enhance its drug-like properties.[8] These examples underscore the importance of a carefully considered structure-activity relationship (SAR) and structure-pharmacokinetic relationship (SPKR) driven design process.

The "Why" Behind the "How": Causality in Experimental Design

In pharmacokinetic analysis, the choice of experimental design is as critical as the data itself. A well-designed study not only provides robust data but also allows for a deeper understanding of the underlying physiological processes.

In Vivo Pharmacokinetic Studies in Rodent Models

Rodent models, particularly rats and mice, are the workhorses of preclinical pharmacokinetic assessment due to their well-characterized physiology and the availability of established protocols.[10][11][12][13] The primary objective of these studies is to determine the plasma concentration-time profile of a drug candidate after administration, from which key pharmacokinetic parameters are derived.

Below is a diagram illustrating a typical workflow for a rodent pharmacokinetic study.

G cluster_study Study Execution cluster_analysis Analysis animal_acclimation Animal Acclimation (e.g., Sprague-Dawley rats) dose_prep Dose Formulation Preparation (e.g., solution or suspension) dosing Drug Administration (e.g., Oral Gavage or IV) dose_prep->dosing blood_sampling Serial Blood Sampling (e.g., via tail vein) dosing->blood_sampling sample_processing Plasma Separation (Centrifugation) blood_sampling->sample_processing bioanalysis Bioanalysis (LC-MS/MS Quantification) sample_processing->bioanalysis pk_analysis Pharmacokinetic Analysis (e.g., Non-compartmental) bioanalysis->pk_analysis

Caption: Workflow of a typical rodent pharmacokinetic study.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a standard procedure for determining the pharmacokinetic profile of a novel benzamide analog in Sprague-Dawley rats.

  • Animal Model:

    • Species: Male Sprague-Dawley rats (250-300g).

    • Housing: Controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimate animals for at least one week prior to the experiment.

  • Dose Formulation and Administration:

    • Formulation: Prepare a solution or suspension of the test compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).

    • Administration: Administer the compound via oral gavage (for oral bioavailability) or intravenous injection (for clearance and volume of distribution) at a predetermined dose.

  • Blood Sampling:

    • Collect serial blood samples (approximately 0.25 mL) from the tail vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the benzamide analog in plasma.[14][15]

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.

In Vitro Metabolic Stability Assays

Assessing the metabolic stability of a compound early in the drug discovery process is crucial for predicting its in vivo clearance. Liver microsomes, which contain a high concentration of drug-metabolizing enzymes, are commonly used for this purpose.

Experimental Protocol: Liver Microsomal Stability Assay

  • Materials:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Pooled liver microsomes (human or rat).

    • NADPH regenerating system.

    • Phosphate buffer.

  • Incubation:

    • Pre-incubate the test compound with liver microsomes in phosphate buffer.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with shaking.

  • Sample Collection and Analysis:

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

  • Data Analysis:

    • Determine the rate of disappearance of the parent compound and calculate the in vitro half-life.

The Interplay of Structure and Metabolism: A Mechanistic Perspective

The metabolism of benzamide analogs is a critical determinant of their pharmacokinetic profile and can be influenced by their chemical structure. A common metabolic pathway for many benzamides is N-dealkylation. Understanding these pathways is essential for designing compounds with improved metabolic stability.

The following diagram illustrates a generalized metabolic pathway for a substituted benzamide.

G Parent Substituted Benzamide (Parent Drug) Metabolite1 N-dealkylated Metabolite Parent->Metabolite1 Phase I: N-dealkylation (CYP450) Metabolite2 Hydroxylated Metabolite Parent->Metabolite2 Phase I: Hydroxylation (CYP450) Conjugate Glucuronide or Sulfate Conjugate Metabolite1->Conjugate Phase II: Conjugation Metabolite2->Conjugate Phase II: Conjugation Excretion Excretion (Urine/Feces) Conjugate->Excretion

Caption: Generalized metabolic pathway of a substituted benzamide.

Conclusion and Future Directions

The pharmacokinetic properties of benzamide analogs are intricately linked to their chemical structures. A thorough understanding of these relationships, supported by robust experimental data, is essential for the successful development of novel therapeutics. This guide has provided a comparative analysis of the pharmacokinetics of representative benzamide analogs, detailed key experimental protocols, and offered insights into the causality behind experimental choices. As our understanding of drug metabolism and transport continues to evolve, so too will our ability to design and develop benzamide-based drugs with optimized pharmacokinetic profiles, ultimately leading to safer and more effective treatments for a wide range of diseases.

References

  • Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link].

  • Cisapride. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use as a prokinetic agent in gastrointestinal motility disorders. PubMed. Available at: [Link].

  • Clinical pharmacokinetics of drugs used in the treatment of gastrointestinal diseases (Part I). SpringerLink. Available at: [Link].

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. National Center for Biotechnology Information. Available at: [Link].

  • In vivo pharmacokinetic studies in rats. Bio-protocol. Available at: [Link].

  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. National Center for Biotechnology Information. Available at: [Link].

  • Design and Synthesis of Orally Bioavailable Benzimidazole Reverse Amides as Pan RAF Kinase Inhibitors. National Center for Biotechnology Information. Available at: [Link].

  • Murine Pharmacokinetic Studies. National Center for Biotechnology Information. Available at: [Link].

  • Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. PubMed. Available at: [Link].

  • Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. ACS Publications. Available at: [Link].

  • Animal Pharmacokinetic Studies for Safe Treatments. Biotechfarm. Available at: [Link].

  • The substituted benzamides - a novel class of dopamine antagonists. R Discovery. Available at: [Link].

  • Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. National Center for Biotechnology Information. Available at: [Link].

  • N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. Royal Society of Chemistry. Available at: [Link].

  • Synthesis and gastrointestinal prokinetic activity of novel benzamide derivatives with amphoteric side chains. PubMed. Available at: [Link].

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. Available at: [Link].

  • Prokinetic agents: Current aspects with focus on cisapride. ResearchGate. Available at: [Link].

  • Medicinal Chemistry 1 - 4th Semester - B Pharmacy Notes. Carewell Pharma. Available at: [Link].

  • Prokinetics in the Management of Functional Gastrointestinal Disorders. National Center for Biotechnology Information. Available at: [Link].

  • Showing metabocard for Benzamide (HMDB0004461). Human Metabolome Database. Available at: [Link].

  • How does the benzamide antipsychotic amisulpride get into the brain?--An in vitro approach comparing amisulpride with clozapine. PubMed. Available at: [Link].

  • An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides. National Center for Biotechnology Information. Available at: [Link].

  • Chemical structure - biological activity relationship in the group of benzamide compounds II. ResearchGate. Available at: [Link].

  • In Vivo Pharmacokinetics. Jubilant Biosys. Available at: [Link].

  • Prokinetic drugs: metoclopramide and cisapride. Semantic Scholar. Available at: [Link].

  • Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). PubMed. Available at: [Link].

  • Substituted benzamides with conformationally restricted side chains. 1. Quinolizidine derivatives as selective gastric prokinetic agents. PubMed. Available at: [Link].

  • An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. National Center for Biotechnology Information. Available at: [Link].

  • LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study. National Center for Biotechnology Information. Available at: [Link].

  • Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7. National Center for Biotechnology Information. Available at: [Link].

  • Guide to achieving reliable quantitative LC-MS measurements. LGC Group. Available at: [Link].

  • Amisulpride. Wikipedia. Available at: [Link].

  • Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7. ACS Publications. Available at: [Link].

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. OMICS International. Available at: [Link].

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Hilaris Publishing. Available at: [Link].

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available at: [Link].

  • A simple and accurate liquid chromatography-tandem mass spectrometry method for quantification of zonisamide in plasma and its application to a pharmacokinetic study. PubMed. Available at: [Link].

  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. MDPI. Available at: [Link].

  • Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma. ResearchGate. Available at: [Link].

  • Pharmacokinetics properties of the designed derivatives of substituted aryl amine-based triazolopyrimidine. ResearchGate. Available at: [Link].

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Profile and Immediate Safety Imperatives

As a senior application scientist, my primary directive is to ensure that every procedure prioritizes safety through a deep understanding of the material's chemistry. The structure of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide contains two key functional groups that dictate its handling and disposal: a chlorinated aromatic ring and an amino group . This combination necessitates treating the compound as a hazardous substance with the potential for environmental toxicity.

  • Chlorinated Organic Nature: Halogenated compounds can form highly toxic and persistent byproducts, such as dioxins and furans, if not incinerated at sufficiently high temperatures.[1][2][3] Furthermore, combustion will produce acidic gases like hydrogen chloride (HCl), which require specialized flue gas treatment.[4][5]

  • Aromatic Amine Structure: Aromatic amines as a class are known for their potential toxicity and carcinogenicity.[6]

Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE) to minimize exposure.

Table 1: Potential Hazard Profile and Required Personal Protective Equipment (PPE)

Hazard CategoryPotential Effects (Based on Analogous Compounds)Required PPE
Acute Toxicity (Oral) Harmful if swallowed.[7][8]Standard laboratory attire.
Skin Irritation/Corrosion May cause skin irritation upon contact.[9]Chemical-resistant gloves (e.g., nitrile rubber).[10]
Eye Irritation May cause serious eye irritation.[9]Tightly fitting safety goggles or a face shield.[10]
Genetic Defects Suspected of causing genetic defects.[7][9][11]All handling should be within a certified chemical fume hood.
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.[8]Prevent release to the environment.[8]
Inhalation Hazard May cause respiratory irritation if inhaled as dust.[10]Use in a well-ventilated area, preferably a chemical fume hood.[12][13]

The Core Principle: Segregation of Halogenated Waste

The single most critical step in the proper disposal of this compound is waste segregation . Mixing chlorinated waste with non-chlorinated waste streams is a costly and dangerous error. It contaminates the entire volume, dramatically increasing the cost and complexity of disposal, as the entire mixture must now be treated as halogenated waste.[14]

The workflow below illustrates the mandatory decision-making process for segregating waste streams associated with this compound.

G cluster_0 Waste Generation Point (Chemical Fume Hood) cluster_1 Waste Characterization & Segregation cluster_2 Containment cluster_3 Final Disposition Generate Generate Waste: 4-amino-5-chloro-2-methoxy- N-(piperidin-4-ylmethyl)benzamide Solid Solid Waste (e.g., residual powder) Generate->Solid Liquid Liquid Waste (e.g., in solution) Generate->Liquid Contaminated Contaminated Materials (Gloves, Weigh Paper, Tips) Generate->Contaminated Glassware Contaminated Glassware Generate->Glassware HalogenatedWaste Primary Container: 'HALOGENATED ORGANIC WASTE' Solid->HalogenatedWaste Liquid->HalogenatedWaste Contaminated->HalogenatedWaste Pickup Store in Satellite Accumulation Area for EHS Pickup HalogenatedWaste->Pickup When full or experiment complete RinseateWaste Secondary Container: 'HALOGENATED SOLVENT WASTE' RinseateWaste->Pickup Rinse Rinse with minimal organic solvent (e.g., acetone) Glassware->Rinse Rinse->RinseateWaste

Caption: Waste segregation workflow for proper disposal.

Step-by-Step Disposal Protocol

Adherence to a systematic, documented procedure is essential for both safety and regulatory compliance.

Step 1: Waste Collection
  • Solid Waste: Collect all solid waste, including residual powder and any contaminated weighing materials, directly into your designated "Halogenated Organic Waste" container.[10][13] Use a dedicated spatula or brush for transfers.

  • Liquid Waste (Solutions): If the compound is in a solution, collect the solution in the same primary "Halogenated Organic Waste" container. Ensure the container material is compatible with the solvent used.[10]

  • Contaminated Labware and PPE: All disposable items that have come into direct contact with the compound, such as gloves, pipette tips, and wipes, must be considered hazardous waste and placed in the primary solid waste container.[10]

Step 2: Decontamination of Reusable Glassware
  • Do not wash contaminated glassware directly in a sink.

  • Perform a preliminary rinse with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).

  • This solvent rinseate is now considered hazardous and must be collected in a separate, clearly labeled "Halogenated Organic Solvent Waste" container.[13] After this initial decontamination, the glassware can typically be cleaned using standard laboratory procedures.

Step 3: Container Selection and Labeling

Proper containment and labeling prevent accidental mixing and ensure the final disposal contractor can handle the waste safely.

Table 2: Disposal Container and Labeling Requirements

ParameterSpecificationRationale
Container Type Robust, leak-proof container with a secure screw-top cap.[13][14]Prevents spills and environmental release.
Material Compatibility Polyethylene (HDPE) or other material compatible with the waste and any solvents.Avoids degradation of the container.
Primary Label "HAZARDOUS WASTE" Universal identifier for hazardous materials.
Content Identification Full Chemical Name: "Waste this compound"[10]Ensures accurate identification for disposal technicians and emergency responders.
Accumulation Start Date The date the first piece of waste is added to the container.Required by many regulatory bodies to track storage time.
Hazard Communication Affix appropriate hazard pictograms (e.g., Health Hazard, Environmental Hazard).Provides immediate visual information on the risks.
Step 4: Temporary Storage
  • Keep waste containers securely closed at all times, except when adding waste.[15]

  • Store the containers in a designated satellite accumulation area within or near the laboratory. This area should be away from general lab traffic and incompatible materials.[10]

  • Do not accumulate more than 55 gallons of hazardous waste in the laboratory.[16]

Final Disposition: High-Temperature Incineration

The mandated disposal route for chlorinated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[13][17]

  • Mechanism of Destruction: Incineration at temperatures typically above 850°C (and often exceeding 1100°C) ensures the complete destruction of the organic molecule.[1][5]

  • Byproduct Management: The chlorine within the molecule is primarily converted to hydrogen chloride (HCl) gas.[5] Licensed incinerators are equipped with advanced scrubber systems that neutralize these acidic gases before they are released into the atmosphere, achieving over 99% removal efficiency.[4] This robust combustion control is also designed to prevent the formation of toxic dioxins and furans.[1][4]

Emergency Procedures: Spill Management

In the event of a small spill within a chemical fume hood:

  • Alert Personnel: Inform colleagues in the immediate area.

  • Ensure PPE: Don the appropriate PPE as listed in Table 1.

  • Containment: Cover the spill with an absorbent material suitable for chemical spills (e.g., vermiculite or a chemical spill pad).

  • Collection: Carefully sweep or wipe the absorbed material from the outside in, and place it in the designated "Halogenated Organic Waste" container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and dispose of the wipe as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.[18]

For large spills or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team immediately.

References

  • Chlorinated/Fluorinated Hydrocarbon Thermal Oxidizer Systems. John Zink.
  • Process for the incineration of chlorinated organic materials.
  • Methods of preparation of Arom
  • FATE OF CHLORINE COMPOUND IN COMBUSTION OF ALTERN
  • Chlorinated Organic Substances Can Be Converted into Dioxins in the
  • Chemical degradation of aromatic amines by Fenton's reagent.
  • Hazardous Waste Disposal Guidelines.
  • On the Environmental Hazard of Burning Organic Waste in the Presence of Chlorine Compounds.
  • SAFETY D
  • SAFETY D
  • Treatment Methods for the Remediation of Amines: A Review.
  • Amines.
  • Safety D
  • Safety D
  • Essential Procedures for the Safe Disposal of 4-amino-N-(2-chlorophenyl)benzamide. Benchchem.
  • SAFETY D
  • SAFETY D
  • Bacterial degradation of monocyclic arom
  • Proper Disposal of 4-Amino-N-(3,5-dichlorophenyl)
  • Hazardous Materials Disposal Guide. Nipissing University.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • 4-aMino-3-Methoxy-N-(1-Methylpiperidin-4-yl)benzaMide SDS/MSDS. Guidechem.
  • Hazardous Waste. EHSO Manual 2025-2026.
  • Chemical Safety and Waste Management Manual.

Sources

Navigating the Safe Handling of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risks

Due to its classification as a benzamide derivative, 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide should be handled as a potentially hazardous substance. Analogous compounds exhibit a range of health hazards, including:

  • Acute Oral Toxicity: Many benzamide derivatives are harmful if swallowed.[1][2]

  • Skin and Eye Irritation: Direct contact may cause irritation to the skin and serious eye irritation.[2]

  • Suspected Mutagenicity: Some benzamides are suspected of causing genetic defects.

  • Respiratory Irritation: Inhalation of dust particles may lead to respiratory tract irritation.[2]

Given these potential hazards, a rigorous approach to personal protective equipment (PPE) and handling procedures is essential to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in established safety principles.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical splash goggles are mandatory to protect against accidental splashes. A face shield should be worn over goggles when there is a significant risk of splashing or when handling larger quantities.
Hand Protection Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact. Gloves should be inspected for integrity before each use and changed immediately upon contamination.
Body Protection A buttoned, long-sleeved laboratory coat must be worn to protect the skin. Consider a chemically resistant apron for added protection during procedures with a higher splash potential.
Respiratory Protection All handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust particles. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is required.

Core Principle: The "Hierarchy of Controls" is a fundamental concept in laboratory safety. Engineering controls, such as the use of a chemical fume hood, are the most effective means of exposure prevention. PPE serves as a critical final barrier.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a standardized operational plan minimizes the risk of accidental exposure and ensures procedural consistency.

Preparation and Weighing
  • Designated Area: Conduct all manipulations of the solid compound within a designated area, preferably inside a chemical fume hood.

  • Decontamination: Before starting, ensure the work surface is clean and free of contaminants.

  • Weighing: If weighing the solid, use a balance inside the fume hood or in a ventilated balance enclosure. Use smooth weighing paper or a weighing boat to prevent dispersal of the powder.

  • Spill Kit: Ensure a spill kit appropriate for solid chemical spills is readily accessible.

Solution Preparation
  • Solvent Selection: Choose a solvent in which the compound is soluble and which is compatible with your experimental procedure.

  • Controlled Addition: Add the solid compound to the solvent slowly and in a controlled manner to avoid splashing.

  • Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. Avoid vigorous shaking that could generate aerosols.

Post-Handling Procedures
  • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the compound. Use an appropriate cleaning agent and rinse thoroughly.

  • Hand Washing: Immediately after removing gloves, wash hands thoroughly with soap and water.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper waste management is a critical component of the chemical handling lifecycle. Improper disposal can lead to environmental contamination and pose a risk to others.

Waste Segregation and Collection
  • Solid Waste: Collect all solid waste contaminated with this compound, including used weighing paper, contaminated gloves, and disposable labware, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) guidelines.[3]

Labeling and Storage
  • Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."

  • Storage: Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

Final Disposal
  • Licensed Disposal: Arrange for the disposal of all hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[3]

  • Regulatory Compliance: Ensure that all disposal practices comply with local, state, and federal regulations.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is crucial.

Spills
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and your institution's EHS department.

  • Containment (if safe to do so): For small spills, and if you are trained to do so, use an appropriate absorbent material from a chemical spill kit to contain the spill. Avoid generating dust.

  • Decontamination: Once the bulk of the material is collected, decontaminate the area with an appropriate cleaning agent.

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

In all cases of exposure, provide the attending medical personnel with the name of the chemical.

Visualizing the Workflow

To further clarify the procedural flow for handling this compound, the following diagram illustrates the key decision points and actions.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_start Start: Obtain Compound ppe_check Verify Full PPE is Worn prep_start->ppe_check ppe_check->prep_start No, acquire correct PPE fume_hood Work in Chemical Fume Hood ppe_check->fume_hood Yes weighing Weigh Solid Compound fume_hood->weighing dissolution Prepare Solution weighing->dissolution experiment Perform Experiment dissolution->experiment decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate spill Spill Occurs experiment->spill exposure Personal Exposure Occurs experiment->exposure segregate_waste Segregate Solid & Liquid Waste decontaminate->segregate_waste label_waste Label Hazardous Waste Containers segregate_waste->label_waste store_waste Store in Designated Area label_waste->store_waste spill_response Follow Spill Protocol spill->spill_response Yes exposure_response Follow First-Aid Protocol & Seek Medical Attention exposure->exposure_response Yes

Caption: Workflow for Safe Handling of this compound.

By integrating these safety protocols into your laboratory's standard operating procedures, you can foster a culture of safety and responsibility, ensuring the well-being of all personnel while advancing your research goals.

References

  • Global Substance Registration System. 4-AMINO-5-CHLORO-2-METHOXY-N-4-PIPERIDINYLBENZAMIDE. Available from: [Link]

  • Global Substance Registration System. 4-AMINO-5-CHLORO-2-METHOXY-N-4-PIPERIDINYLBENZAMIDE. Available from: [Link]

  • PubChem. 4-Amino-5-chloro-2-methoxybenzamide. Available from: [Link]

  • Finar Limited. Material Safety Data Sheet. Available from: [Link]

  • PubChem. 4-Amino-5-chloro-2-methoxy-N-(3-methoxy-4-piperidinyl)benzamide hydrochloride. Available from: [Link]

  • Chemical Suppliers. 4-amino-5-chloro-2-methoxy-N-(3-methoxy-4-piperidinyl)benzamide. Available from: [Link]

  • CP Lab Safety. This compound, 95% Purity, C14H20ClN3O2, 5 grams. Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.